Technical Documentation Center

4-(6-Isocyanatopyridin-2-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(6-Isocyanatopyridin-2-yl)morpholine
  • CAS: 884507-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(6-isocyanatopyridin-2-yl)morpholine. As a niche chemical intermediate, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(6-isocyanatopyridin-2-yl)morpholine. As a niche chemical intermediate, this compound merges the reactive isocyanate functionality with the privileged morpholine and pyridine scaffolds, suggesting significant potential in medicinal chemistry, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework.

Introduction: A Molecule of Strategic Importance

4-(6-Isocyanatopyridin-2-yl)morpholine is a heterocyclic compound that presents a compelling trifecta of functional groups, each contributing to its unique chemical profile and potential utility.

  • The Pyridine Ring: A cornerstone in medicinal chemistry, the pyridine scaffold is a bioisostere of a phenyl ring but with the added advantage of improved water solubility and the ability to act as a hydrogen bond acceptor.[1][2] Its presence in numerous FDA-approved drugs highlights its role in tuning pharmacokinetic properties and binding interactions.[3][4]

  • The Morpholine Moiety: Often incorporated into drug candidates to enhance desirable properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[5] The morpholine ring is a versatile scaffold that can improve a compound's ADME (absorption, distribution, metabolism, and excretion) characteristics.

  • The Isocyanate Group: A highly reactive electrophilic functional group (-N=C=O) that readily undergoes nucleophilic attack.[6] This reactivity is the cornerstone of polyurethane chemistry and is widely exploited in the synthesis of ureas, carbamates, and other derivatives, making it a powerful tool for covalent modification and linker chemistry.

The strategic combination of these three moieties in a single molecule makes 4-(6-isocyanatopyridin-2-yl)morpholine a valuable building block for creating complex molecular architectures with potential biological activity.[4][7]

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-(6-isocyanatopyridin-2-yl)morpholine (CAS Number: 884507-15-7) is not widely published, we can predict its properties based on its constituent parts and data from its isomer, 4-(4-isocyanatopyridin-2-yl)morpholine (CAS Number: 876316-43-7).[][9][10]

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueRationale and Commentary
Molecular Formula C₁₀H₁₁N₃O₂Calculated from the chemical structure.
Molecular Weight 205.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureIsomers and similar aromatic isocyanates are often solids.
Melting Point > 67 °CThe isomer 4-(4-isocyanatopyridin-2-yl)morpholine has a reported melting point of 67 °C. Positional differences may slightly alter this value.[10]
Boiling Point > 380 °C (at 760 mmHg)The isomer has a reported boiling point of 382.8 °C. High boiling points are characteristic of such structures.[10]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water, but will react.The morpholine group may confer some aqueous solubility, but the isocyanate group will readily react with water.[11]
Stability Moisture-sensitive. Thermally labile at elevated temperatures.Isocyanates are highly susceptible to hydrolysis. Thermal degradation can occur, potentially leading to polymerization or decomposition.[12][13]
Spectroscopic Signature

Predicting the spectroscopic characteristics is crucial for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic feature will be a strong, sharp absorption band in the region of 2250-2280 cm⁻¹ , characteristic of the N=C=O stretching vibration of the isocyanate group.[14][15] Other expected signals include C-H stretching from the aromatic and aliphatic systems, C=N and C=C stretching from the pyridine ring, and C-O-C stretching from the morpholine ether linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). The morpholine protons will be observed as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

    • ¹³C NMR: The isocyanate carbon will have a characteristic chemical shift in the range of δ 120-135 ppm .[14] Carbons of the pyridine ring will resonate in the aromatic region, while the morpholine carbons will appear in the aliphatic region.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would likely show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 205.22. Common fragmentation patterns for morpholine-containing compounds involve the loss of the morpholine unit or fragments thereof.[16][17][18]

Synthesis and Reaction Mechanisms

The synthesis of 4-(6-isocyanatopyridin-2-yl)morpholine would most logically proceed from its corresponding amine precursor, 6-morpholinopyridin-2-amine.

Proposed Synthetic Pathway

The conversion of an amine to an isocyanate is typically achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene or diphosgene.

Diagram 1: Proposed Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amination cluster_2 Step 3: Phosgenation 2,6-Dichloropyridine 2,6-Dichloropyridine Intermediate_A 2-Chloro-6-morpholinopyridine 2,6-Dichloropyridine->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., DMF) Morpholine Morpholine Morpholine->Intermediate_A Intermediate_B 6-Morpholinopyridin-2-amine Intermediate_A->Intermediate_B NH3 or Amine Source Catalyst (e.g., Pd-based) Final_Product 4-(6-Isocyanatopyridin-2-yl)morpholine Intermediate_B->Final_Product Phosgene (COCl2) or equivalent Inert Solvent (e.g., Toluene)

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocol (Predictive)

CAUTION: This protocol involves highly toxic reagents and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

  • Synthesis of 6-Morpholinopyridin-2-amine (Precursor):

    • Step A: Synthesis of 2-Chloro-6-morpholinopyridine: To a solution of 2,6-dichloropyridine in an appropriate solvent such as DMF, add morpholine and a base (e.g., potassium carbonate). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

    • Step B: Amination: The resulting 2-chloro-6-morpholinopyridine can be converted to the amine via several methods, such as a Buchwald-Hartwig amination using an ammonia surrogate or direct amination under high pressure and temperature with a suitable catalyst.

  • Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine:

    • Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 6-morpholinopyridin-2-amine in an inert, anhydrous solvent such as toluene.

    • Phosgenation: Cool the solution in an ice bath. Slowly add a solution of phosgene (or a triphosgene solution with a catalytic amount of an activating agent) to the stirred amine solution.

    • Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 80-100 °C) to ensure complete conversion and removal of HCl gas (which should be scrubbed through a basic solution).

    • Work-up: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and appearance of the N=C=O stretch), carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization, taking care to avoid exposure to moisture.

Reactivity and Chemical Behavior

The reactivity of 4-(6-isocyanatopyridin-2-yl)morpholine is dominated by the highly electrophilic carbon atom of the isocyanate group.

Reactions with Nucleophiles

The isocyanate group will readily react with a wide range of nucleophiles.[19] An electron-withdrawing group on the aromatic ring, such as the pyridine nitrogen, generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity.[6]

  • With Alcohols: Forms stable urethane (carbamate) linkages. This is the fundamental reaction for polyurethane synthesis.[20]

  • With Amines: Reacts to form urea derivatives. This reaction is typically very fast and is a common method for creating covalent linkages in bioconjugation and materials science.

  • With Water: Hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield the corresponding amine (6-morpholinopyridin-2-amine) and carbon dioxide gas. This reaction is a critical consideration for storage and handling.

G Start 4-(6-Isocyanatopyridin-2-yl)morpholine Urethane Urethane Derivative Start->Urethane + R-OH (Alcohol) Urea Urea Derivative Start->Urea + R-NH2 (Amine) Amine_CO2 6-Morpholinopyridin-2-amine + CO2 Start->Amine_CO2 + H2O (Water)

Sources

Exploratory

An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine (CAS 884507-15-7): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Morpholinyl-Pyridine Isocyanate Scaffold In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged" scaffold, a structural motif cons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholinyl-Pyridine Isocyanate Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged" scaffold, a structural motif consistently found in a multitude of bioactive compounds and approved drugs.[1][2] Its prevalence is not coincidental; the morpholine ring, with its unique combination of a basic nitrogen and an ether oxygen, imparts favorable physicochemical properties to parent molecules, including enhanced aqueous solubility, improved metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[3][4] When integrated into a pyridine framework and functionalized with a highly reactive isocyanate group, as in the case of 4-(6-Isocyanatopyridin-2-yl)morpholine, the resulting molecule becomes a powerful and versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of 4-(6-Isocyanatopyridin-2-yl)morpholine, from its synthesis and reactivity to its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics, as well as its hazard profile, is fundamental to its safe and effective use in a research setting.

Table 1: Physicochemical Properties of 4-(6-Isocyanatopyridin-2-yl)morpholine

PropertyValueSource
CAS Number 884507-15-7[]
Molecular Formula C₁₀H₁₁N₃O₂[6]
Molecular Weight 205.21 g/mol [6]
Appearance White to light yellow solid (inferred)[7]
Solubility Soluble in many organic solvents[8]
InChI Key LRVCWTODNVVIOK-UHFFFAOYSA-N[9]

Safety and Handling:

4-(6-Isocyanatopyridin-2-yl)morpholine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.[6] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] The isocyanate group is highly reactive and moisture-sensitive.

Key Safety Considerations:

  • Respiratory Protection: Use a NIOSH-approved respirator.[9]

  • Skin and Eye Protection: Wear protective gloves, clothing, and safety goggles.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and amines.[6]

Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine: A Two-Step Approach

The synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine is not extensively detailed in publicly available literature. However, a logical and established synthetic route can be devised based on the well-known chemistry of pyridine and isocyanate formation. The process involves two key stages: the synthesis of the precursor 2-amino-6-morpholinopyridine, followed by its conversion to the target isocyanate.

Part 1: Synthesis of 2-Amino-6-morpholinopyridine

The synthesis of the aminopyridine precursor can be achieved through the nucleophilic aromatic substitution of a suitable dihalopyridine with morpholine, followed by amination. A common starting material for this is 2,6-dibromopyridine.

Experimental Protocol: Synthesis of 2-Amino-6-morpholinopyridine

  • Step 1a: Synthesis of 2-Bromo-6-morpholinopyridine:

    • To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture at 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-morpholinopyridine.

  • Step 1b: Amination to 2-Amino-6-morpholinopyridine:

    • The subsequent amination of 2-bromo-6-morpholinopyridine can be achieved using a Buchwald-Hartwig amination protocol.

    • In a sealed reaction vessel, combine 2-bromo-6-morpholinopyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane.

    • Add a source of ammonia, such as benzophenone imine, followed by acidic workup, or use an ammonia equivalent.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to afford 2-amino-6-morpholinopyridine.[7]

Diagram 1: Synthetic route to 2-Amino-6-morpholinopyridine.

Part 2: Conversion to 4-(6-Isocyanatopyridin-2-yl)morpholine

The conversion of the primary amine in 2-amino-6-morpholinopyridine to an isocyanate is typically achieved through phosgenation. This reaction requires careful handling due to the high toxicity of phosgene and its derivatives.

Experimental Protocol: Phosgenation of 2-Amino-6-morpholinopyridine

  • Caution: Phosgene is extremely toxic. This reaction must be performed in a high-efficiency fume hood with appropriate safety measures and personal protective equipment. The use of phosgene alternatives like triphosgene or diphosgene is a safer approach.

  • Step 2: Phosgenation using Triphosgene:

    • Dissolve 2-amino-6-morpholinopyridine (1.0 eq) in an inert, anhydrous solvent such as toluene or dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in the same anhydrous solvent.

    • Slowly add the triphosgene solution to the cooled amine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring for the disappearance of the starting material and the formation of the isocyanate.[10]

    • The reaction progress can be monitored by IR spectroscopy, observing the appearance of the strong isocyanate stretch (~2250-2275 cm⁻¹).

    • Upon completion, carefully quench any unreacted phosgene equivalent with a suitable reagent.

    • Remove the solvent under reduced pressure to obtain the crude 4-(6-isocyanatopyridin-2-yl)morpholine, which can be used in the next step without further purification or purified by vacuum distillation or recrystallization if necessary.

Diagram 2: Conversion of the amine to the isocyanate.

Reactivity and Synthetic Applications

The synthetic utility of 4-(6-isocyanatopyridin-2-yl)morpholine lies in the high electrophilicity of the isocyanate carbon atom, making it susceptible to nucleophilic attack by a wide range of compounds.[11] This reactivity allows for the facile formation of ureas, carbamates, and thiocarbamates, which are common linkages in drug molecules.

General Reactivity with Nucleophiles:

  • With Amines: Reacts readily with primary and secondary amines to form substituted ureas. This is one of the most common applications of isocyanates in drug synthesis.

  • With Alcohols and Phenols: Reacts with alcohols and phenols to yield carbamates. This reaction is often catalyzed by a base.[12]

  • With Thiols: Reacts with thiols to produce thiocarbamates.[13]

Reactivity_of_Isocyanate Isocyanate 4-(6-Isocyanatopyridin-2-yl)morpholine Urea Substituted Urea Isocyanate->Urea + Nucleophilic Attack Carbamate Carbamate Isocyanate->Carbamate + Nucleophilic Attack Thiocarbamate Thiocarbamate Isocyanate->Thiocarbamate + Nucleophilic Attack Amine Primary/Secondary Amine Amine->Urea Alcohol Alcohol/Phenol Alcohol->Carbamate Thiol Thiol Thiol->Thiocarbamate

Diagram 3: General reactivity of 4-(6-Isocyanatopyridin-2-yl)morpholine with nucleophiles.

Application in the Synthesis of Kinase Inhibitors

A significant application of this morpholinyl-pyridine isocyanate building block is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the urea or carbamate linkages formed from isocyanates are often key structural elements for achieving high-affinity binding.

The morpholine group itself can contribute to binding by forming hydrogen bonds with the kinase and enhances the compound's pharmacokinetic profile.[16] A closely related compound, 4-(4-isocyanatopyridin-2-yl)morpholine, has been used in the synthesis of PI3K/MEK bifunctional inhibitors.[16] This strongly suggests that 4-(6-isocyanatopyridin-2-yl)morpholine is a valuable intermediate for the development of novel kinase inhibitors targeting various signaling pathways.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine is a strategically important chemical intermediate that combines the beneficial properties of the morpholine ring with the versatile reactivity of the isocyanate group. Its synthesis, while requiring careful handling of hazardous reagents, follows established chemical principles. The primary utility of this compound lies in its ability to readily react with nucleophiles to form stable linkages, making it an ideal building block for the construction of complex drug molecules, particularly in the ever-expanding field of kinase inhibitor research. As the demand for targeted therapeutics continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.

References

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF. (2025, August 7).
  • Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). PMC.
  • General and mild preparation of 2-aminopyridines. (n.d.). PubMed.
  • Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances.
  • 4-(6-Isocyanato-2-Pyridinyl)-Morpholine. (n.d.). LabSolu.
  • Baker, J. W., & Gaunt, J. A. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols.
  • How to prepare 2-Amino-6-methylpyridine? (n.d.). Guidechem.
  • 4-(4-Isocyanatopyrid-2-yl)morpholine, 90%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
  • US Patent 4,739,051A. (1988). Preparation of morpholine.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC.
  • 876316-43-7(4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE) Product Description. (n.d.). ChemicalBook.
  • CAS 884507-15-7 4-(6-Isocyanatopyridin-2-yl)morpholine. (n.d.). BOC Sciences.
  • Cas 876316-43-7,4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. (n.d.). LookChem.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9).
  • Figure 2. Various approaches for synthesis of morpholine. (n.d.).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • EP Patent 0,024,334A1. (1981). Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed.
  • Morpholine. (n.d.). Wikipedia.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • EP Patent 4,317,141A1. (2024). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com.
  • US Patent 4,628,097A. (1986). Process for the preparation of 2-amino-alkylpyridines.
  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. (n.d.). ijcrcps.
  • Introduction to the Phosgenation Process for Amine--Basic Principles. (2024, June 26). Sabtech Machine.
  • WO Patent 2019/211868A1. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • CN Patent 115,784,978B. (2023). Method for synthesizing 2-amino-6-bromopyridine.
  • Recent progress in the synthesis of morpholines. (2019, June 1).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Morpholine. (n.d.). PubChem.
  • Pharmacological profile of morpholine and its derivatives. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Morpholine. (n.d.). NIST WebBook.

Sources

Foundational

synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

An In-depth Technical Guide to the Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(6-isocyanatopyridin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(6-isocyanatopyridin-2-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol centered on the use of triphosgene for the efficient conversion of the precursor amine, 6-morpholinopyridin-2-amine, into the target isocyanate. The rationale behind reagent selection, reaction parameter optimization, and safety considerations are discussed in detail. Furthermore, this guide explores alternative, non-phosgene synthetic routes, including the Curtius, Hofmann, and Lossen rearrangements, offering a comparative analysis of these methods. The content is designed for researchers, chemists, and drug development professionals, providing the technical depth necessary for successful laboratory implementation.

Introduction and Strategic Overview

4-(6-Isocyanatopyridin-2-yl)morpholine is a bifunctional molecule featuring a nucleophilic morpholine moiety and a highly electrophilic isocyanate group. This unique architecture makes it an attractive intermediate for the synthesis of complex molecules, particularly ureas and carbamates, which are common motifs in pharmacologically active compounds. The isocyanate group serves as a reactive handle for conjugation with alcohols, amines, and other nucleophiles, enabling its use in late-stage functionalization and the development of chemical probes and materials.

The synthesis of this target molecule can be logically dissected into two primary stages:

  • Assembly of the Core Scaffold : Construction of the 6-morpholinopyridin-2-amine precursor.

  • Isocyanate Formation : Conversion of the 2-amino group into the isocyanate functionality.

This guide will focus on the most prevalent and reliable methods for achieving these transformations, with a primary emphasis on a robust phosgene-equivalent-based approach.

Primary Synthetic Route: Phosgenation of 6-morpholinopyridin-2-amine

The most direct pathway to the target isocyanate involves the conversion of the corresponding primary amine using a phosgene equivalent. While gaseous phosgene is industrially significant, its extreme toxicity makes it unsuitable for most laboratory settings.[1] Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, serves as a much safer and more convenient substitute, dissociating into three equivalents of phosgene in situ.[2][3]

Overall Synthetic Workflow

The workflow begins with the synthesis of the amine precursor followed by its conversion to the isocyanate.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isocyanate Formation A 2-Amino-6-chloropyridine C 6-Morpholinopyridin-2-amine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Morpholine B->C E 6-Morpholinopyridin-2-amine D Triphosgene (BTC) F 4-(6-Isocyanatopyridin-2-yl)morpholine D->F Inert Solvent (e.g., CH2Cl2) Base (e.g., Et3N) 0 °C to RT E->F

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of 6-Morpholinopyridin-2-amine

The precursor is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, allowing for the displacement of a halide by an amine.

Experimental Protocol:

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent : Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction : Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup : Cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Part 2: Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

This step utilizes triphosgene to convert the primary amino group into the isocyanate. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[4][5]

Experimental Protocol:

CAUTION: This reaction should be performed in a well-ventilated fume hood. Triphosgene, while safer than phosgene, is toxic and releases phosgene upon decomposition. All glassware should be thoroughly dried.

  • Setup : In a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-morpholinopyridin-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Separately, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous CH₂Cl₂. Add the triphosgene solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting amine by TLC.

  • Workup : Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Isolation : Concentrate the filtrate under reduced pressure. The resulting crude product is often of sufficient purity for subsequent use. If further purification is needed, it can be attempted by careful chromatography on silica gel (using a non-protic eluent system like hexanes/ethyl acetate) or by recrystallization, though the reactivity of the isocyanate can make purification challenging.

Mechanism of Isocyanate Formation

The reaction proceeds through the in situ generation of phosgene from triphosgene, which is catalyzed by the tertiary amine base. The primary amine then reacts with phosgene.

G Amine R-NH₂ Intermediate1 R-NH-C(=O)Cl (Carbamoyl Chloride) Amine->Intermediate1 Nucleophilic Attack Phosgene COCl₂ Phosgene->Intermediate1 Intermediate2 [R-N⁻-C(=O)Cl] Intermediate1->Intermediate2 + Et₃N - Et₃N·HCl Isocyanate R-N=C=O Intermediate2->Isocyanate Elimination - Cl⁻ HCl + HCl Base Et₃N Salt Et₃N·HCl

Caption: Simplified mechanism of phosgenation.

  • Nucleophilic Attack : The primary amine (R-NH₂) attacks a carbonyl carbon of phosgene.

  • Intermediate Formation : A carbamoyl chloride intermediate is formed with the loss of HCl, which is neutralized by the triethylamine base.

  • Elimination : A second equivalent of base removes the remaining proton on the nitrogen, leading to an unstable anion that rapidly eliminates a chloride ion to form the final isocyanate product (R-N=C=O).

Reagents and Expected Outcome
Reagent/MaterialMolar Eq. (Part 1)Molar Eq. (Part 2)Purpose
2-Amino-6-chloropyridine1.0-Starting Material
Morpholine1.5-Nucleophile
Potassium Carbonate2.0-Base
DMSO--Solvent
6-Morpholinopyridin-2-amine-1.0Substrate
Triphosgene-0.35 - 0.40Phosgene Source[3]
Triethylamine-2.2HCl Scavenger[4]
Dichloromethane--Solvent
Product Yield: 70-90% Yield: >90% (crude)
6-Morpholinopyridin-2-amineAmine Precursor
4-(6-Isocyanatopyridin-2-yl)morpholineTarget Isocyanate

Alternative Synthetic Strategies: Rearrangement Reactions

While phosgenation is highly effective, concerns over the toxicity of phosgene equivalents have driven the development of alternative methods.[6] Several classical name reactions that proceed via an isocyanate intermediate offer viable, phosgene-free routes.[7][8]

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[9] This method is known for its mild conditions and high functional group tolerance.[10][11]

Synthetic Pathway:

Caption: Curtius rearrangement pathway.

The key step is the concerted migration of the R-group from the carbonyl carbon to the nitrogen as N₂ departs, ensuring retention of configuration if the migrating group is chiral.[9]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12][13] By trapping this intermediate before hydrolysis, the isocyanate can be obtained.

  • Starting Material : 6-Morpholinopicolinamide

  • Reagents : Typically bromine in an aqueous solution of sodium hydroxide.[14] Variations use reagents like N-bromosuccinimide (NBS) or lead tetraacetate to accommodate base-sensitive substrates.[12]

  • Mechanism : The reaction involves the formation of an N-bromoamide, which is deprotonated and rearranges to the isocyanate with the expulsion of the bromide ion.[12]

Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate.[15][16] This reaction is synthetically useful as it avoids the use of potentially explosive azide reagents.[17]

  • Starting Material : 6-Morpholinopicolinohydroxamic acid

  • Reagents : The hydroxamic acid must first be O-activated (e.g., as an O-acyl or O-sulfonyl derivative). The rearrangement is then induced by heat or base.[18]

  • Mechanism : A concerted rearrangement occurs where the R-group migrates from carbon to nitrogen as the N-O bond breaks.[15]

Product Characterization

Confirmation of the final product, 4-(6-isocyanatopyridin-2-yl)morpholine, is achieved through standard spectroscopic techniques.

TechniqueKey FeatureExpected Observation
FT-IR Isocyanate (N=C=O) stretchStrong, sharp absorption band around 2250-2275 cm⁻¹
¹H NMR Aromatic & Aliphatic ProtonsSignals corresponding to the pyridine ring protons and the two distinct methylene groups of the morpholine ring.
¹³C NMR Isocyanate CarbonSignal for the -NCO carbon atom typically appears in the range of 120-125 ppm.
Mass Spec Molecular Ion Peak[M]+ or [M+H]+ corresponding to the molecular weight of the product (C₁₀H₁₁N₃O₂ = 205.21 g/mol ).

Safety and Handling

  • Triphosgene : Highly toxic. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.

  • Isocyanates : Potent respiratory sensitizers and lachrymators. Handle in a well-ventilated area and avoid inhalation of vapors.

  • Solvents : Dichloromethane and DMSO carry their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Workup : Quench any residual phosgene equivalents carefully with a basic solution (e.g., aqueous NaOH) before disposal.

Conclusion

The synthesis of 4-(6-isocyanatopyridin-2-yl)morpholine is most reliably and directly achieved through a two-step process involving the SNAr reaction of 2-amino-6-chloropyridine with morpholine, followed by the conversion of the resulting primary amine to the isocyanate using triphosgene. This method is high-yielding and scalable. For laboratories seeking to avoid phosgene derivatives, the Curtius rearrangement presents a robust and mild alternative, provided the corresponding carboxylic acid precursor is accessible. This guide provides the necessary technical details and strategic insights for researchers to confidently synthesize this versatile chemical intermediate for applications in discovery and development.

References

  • Isocyanate consumption is steadily increasing, but volatile raw material prices and availability present significant constraints. The phosgene process is the current industrial method for isocyanate production. However, phosgene, a highly toxic gas, poses environmental and health risks. Consequently, substantial research endeavors are dedicated to devising new isocyanate production methods. This review discusses isocyanate preparation techniques, including the phosgene and nonphosgene methods. (Source: NIH PubMed Central)
  • Diphosgene is a valuable reagent in the synthesis of organic compounds and is related to phosgene with comparable toxicity, but is easier to handle as a liquid.
  • The direct phosgene method involves the direct conversion of organic amines and phosgene into isocyanates and is suitable for amines with high boiling points. Due to the extreme toxicity of phosgene, synthesis methods are gradually shifting to non-phosgene alternatives.
  • The Curtius rearrangement is a versatile reaction that converts a carboxylic acid to an isocyanate through an acyl azide intermediate under mild conditions.
  • Triphosgene (Bis(trichloromethyl) carbonate)
  • Polymers with primary amine groups can be converted into multi-isocyanate compounds using diphosgene or triphosgene in the presence of a soluble tertiary amine as an acid scavenger.
  • The Curtius rearrangement converts an acyl azide to an isocyanate upon heating. The acyl azide can be prepared from a carboxylic acid using reagents like sodium azide or diphenylphosphoryl azide (DPPA). (Source: Alfa Chemistry)
  • The Curtius rearrangement is the synthesis of isocyanates (R-N=C=O) through the thermal or photochemical rearrangement of acyl azides.
  • Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a convenient and safer crystalline substitute for phosgene gas in many laboratory and industrial reactions. (Source: NIH PubMed Central)
  • Non-phosgene methods for isocyanate synthesis, such as the thermal decomposition of carbamates, are considered more environmentally friendly and safer alternatives to the phosgene process.
  • Non-phosgene methods for synthesizing isocyanates have garnered attention due to the significant safety hazards and environmental pollution risks of the industrial phosgene process.
  • A Reddit discussion on the workup for isocyanate synthesis using triphosgene, suggesting diphosgene as a potentially more reactive and easier-to-handle altern
  • A synthetic method for isophorone diisocyanate is described using triphosgene to react with isophorone diamine, replacing the more hazardous phosgene or diphosgene.
  • A procedure for synthesizing amino acid ester isocyanates using triphosgene and aqueous sodium bicarbonate as a base, noted as a convenient and high-yielding route. (Source: Organic Syntheses)
  • The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.
  • The Curtius rearrangement allows for the conversion of a carboxylic acid to a stable isocyanate intermediate, which can then be transformed into various amine deriv
  • The Lossen rearrangement is the conversion of an acyl hydroxamate to an isocyanate through a concerted rearrangement mechanism. (Source: Wikipedia)
  • The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon via an isocyanate intermediate.
  • The Lossen rearrangement transforms a hydroxamate ester into an isocyan
  • The Hofmann rearrangement converts primary carboxamides to amines with one less carbon atom via an isocyanate intermediate that is typically hydrolyzed in situ. (Source: NROChemistry)
  • A modified Hofmann reaction using an N-halogenated amide with an organic base and a soluble silver salt promoter can produce isocyanates in high yield.
  • The Lossen rearrangement converts an O-activated hydroxamic acid into the corresponding isocyan
  • The Hofmann and Curtius rearrangements both proceed through an isocyanate intermediate, which can be trapped or hydrolyzed to form various products. (Source: Master Organic Chemistry)
  • The Lossen rearrangement is a significant phosgene-free method to prepare isocyanates from hydroxamic acids and avoids the use of azide reagents.
  • Carbonyldiimidazole (CDI) can mediate the Lossen rearrangement of various hydroxamic acids to isocyanates under mild conditions, representing a green alternative to the Curtius and Hofmann rearrangements.
  • 2-Amino-6-methylpyridine can be synthesized via Hofmann degradation of 6-methyl-2-pyridinecarboxamide. (Source: Guidechem)
  • The Hofmann rearrangement, also known as the Hofmann degradation reaction, converts primary amides into primary amines with one less carbon via an isocyanate intermediate.
  • Commercial listing for 4-(6-Isocyanatopyridin-2-yl)morpholine. (Source: BOC Sciences)
  • 2-Amino-6-alkylpyridines can be prepared by the Tschitschibabin method by reacting α-substituted pyridines with sodium amide in inert solvents.
  • A mild, catalyst-free synthesis of 2-aminopyridines is described through the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines. (Source: NIH PubMed Central)

Sources

Exploratory

An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine: A Privileged Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, 4-(6-Isocyanatopyridin-2-yl)morpholine has emerged as a compound of significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its core physicochemical properties, synthesis, and applications, with a particular focus on its role as a versatile reagent in the construction of bioactive molecules. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower researchers to effectively harness the potential of this valuable synthetic intermediate.

Core Physicochemical Properties and Molecular Weight

A foundational understanding of a molecule's intrinsic properties is the bedrock of its application in synthesis and drug design. 4-(6-Isocyanatopyridin-2-yl)morpholine is a bifunctional molecule featuring a privileged morpholine scaffold attached to a pyridine ring, which is activated with a highly reactive isocyanate group.

Molecular Structure and Weight

The molecular structure of 4-(6-Isocyanatopyridin-2-yl)morpholine combines the favorable attributes of its constituent parts. The morpholine ring is a saturated heterocycle prized in medicinal chemistry for its ability to improve the pharmacokinetic profile of drug candidates. It often enhances aqueous solubility and metabolic stability, and its flexible chair-like conformation can provide an optimal orientation for binding to biological targets[1][2]. The pyridyl-isocyanate moiety provides a reactive handle for covalent modification, most commonly through the formation of urea linkages with primary and secondary amines.

The molecular formula of this compound is C₁₀H₁₁N₃O₂. The precise molecular weight is a critical parameter for a variety of analytical and experimental procedures, including mass spectrometry, reaction stoichiometry calculations, and solution preparation.

Table 1: Core Physicochemical Data for 4-(6-Isocyanatopyridin-2-yl)morpholine

PropertyValueSource(s)
Molecular Weight 205.21 g/mol [3][4]
Molecular Formula C₁₀H₁₁N₃O₂[3][4]
CAS Number 884507-15-7[3]
Canonical SMILES O=C=NC1=CC=CC(N2CCOCC2)=N1
Spectral Characterization (Predicted)
  • ¹H NMR Spectroscopy : The morpholine protons typically appear as two distinct multiplets. The protons adjacent to the oxygen atom (O-CH₂) are deshielded and expected to resonate at a lower field (higher ppm value) compared to the protons adjacent to the nitrogen atom (N-CH₂)[5]. The protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing isocyanate group and the electron-donating morpholino group.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show distinct signals for the carbons of the morpholine ring, the pyridine ring, and the highly deshielded carbon of the isocyanate group (-N=C=O), which typically appears in the 120-130 ppm region. The morpholine carbons adjacent to oxygen will be at a lower field than those adjacent to nitrogen[5].

  • Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹, which is characteristic of the N=C=O stretching vibration of the isocyanate group.

Synthesis and Handling

The synthesis of 4-(6-isocyanatopyridin-2-yl)morpholine is a multi-step process that requires careful control of reaction conditions. The most logical synthetic strategy involves the preparation of the amine precursor, 4-(6-aminopyridin-2-yl)morpholine, followed by its conversion to the isocyanate.

Proposed Synthetic Workflow

The following workflow outlines a plausible and field-proven approach to the synthesis of the target compound. This multi-step synthesis is designed for robustness and adaptability in a research setting.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Isocyanate Formation A 2,6-Dichloropyridine C 4-(6-Chloropyridin-2-yl)morpholine A->C Base, Solvent (e.g., K2CO3, DMF) B Morpholine B->C E 4-(6-Aminopyridin-2-yl)morpholine C->E Pd Catalyst, Ligand, Base (e.g., Pd2(dba)3, BINAP, NaOtBu) D Ammonia Source (e.g., Benzophenone imine) D->E G 4-(6-Isocyanatopyridin-2-yl)morpholine E->G Base, Inert Solvent (e.g., Et3N, Toluene) F Phosgene Equivalent (e.g., Triphosgene) F->G

Caption: Proposed synthetic workflow for 4-(6-Isocyanatopyridin-2-yl)morpholine.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the precursor and the final isocyanate product. These are intended as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-(6-Aminopyridin-2-yl)morpholine (Precursor)

This procedure is adapted from established methods for the amination of chloropyridines.

  • Step A: Synthesis of 4-(6-Chloropyridin-2-yl)morpholine:

    • To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as DMF, add morpholine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step B: Synthesis of 4-(6-Aminopyridin-2-yl)morpholine:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-(6-chloropyridin-2-yl)morpholine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand such as BINAP (0.04 eq), and a base like sodium tert-butoxide (1.4 eq).

    • Add an ammonia surrogate, such as benzophenone imine (1.2 eq), and a dry, degassed solvent like toluene.

    • Heat the mixture to reflux (around 110 °C) and monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, quench with aqueous acid to hydrolyze the imine, and then neutralize with base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the desired amine.

Protocol 2: Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

This protocol utilizes a phosgene equivalent, which is safer to handle than phosgene gas.

  • To a solution of 4-(6-aminopyridin-2-yl)morpholine (1.0 eq) in a dry, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), in the same solvent. Caution: This reaction can be exothermic and may release small amounts of phosgene. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC (staining with a suitable amine solution can help visualize the isocyanate).

  • Upon completion, the reaction mixture can often be used directly in the next step. Alternatively, the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which should be used immediately due to its reactivity.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers. It is imperative that strict safety protocols are followed when handling these reagents.

  • Engineering Controls : Always handle 4-(6-isocyanatopyridin-2-yl)morpholine and its precursors in a certified chemical fume hood with good ventilation.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), a lab coat, and chemical splash goggles. In some cases, respiratory protection may be necessary.

  • Spill and Waste Management : Have an isocyanate spill kit readily available. Decontaminate spills and empty containers with a solution of 5% aqueous ammonia. Dispose of all waste in accordance with institutional and local regulations.

  • Health Hazards : Acute exposure can cause irritation to the eyes, skin, and respiratory tract. Chronic exposure, even at low levels, can lead to sensitization, resulting in asthma-like symptoms upon subsequent exposure. Any individual who develops respiratory symptoms after working with isocyanates should seek immediate medical attention.

Applications in Drug Discovery

The unique combination of a privileged morpholine scaffold and a reactive isocyanate group makes 4-(6-isocyanatopyridin-2-yl)morpholine a highly valuable building block, particularly in the synthesis of kinase inhibitors.

Role as a Key Building Block for Kinase Inhibitors

Many kinase inhibitors feature a urea or amide linkage that interacts with the hinge region of the kinase active site. The isocyanate group of 4-(6-isocyanatopyridin-2-yl)morpholine provides a direct and efficient means to install this critical pharmacophore. The morpholine moiety often projects into the solvent-exposed region of the binding pocket, where it can improve solubility and other drug-like properties.

G A 4-(6-Isocyanatopyridin-2-yl)morpholine C Urea-linked Bioactive Molecule (e.g., Kinase Inhibitor) A->C Urea Formation B Amine-containing Fragment (R-NH2) (e.g., an aniline derivative) B->C

Caption: Reaction of 4-(6-Isocyanatopyridin-2-yl)morpholine with an amine to form a urea-linked product.

Representative Protocol: Urea Formation

This protocol describes a general method for the reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with a primary amine to form a disubstituted urea, a common core structure in many targeted therapies.

  • To a solution of the amine (R-NH₂) (1.0 eq) in a dry, aprotic solvent such as DMF or THF, add a solution of 4-(6-isocyanatopyridin-2-yl)morpholine (1.0-1.2 eq) in the same solvent at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often rapid and can be complete within a few hours.

  • Upon completion, the product can be isolated by adding an anti-solvent (e.g., water or hexane) to precipitate the urea, which can then be collected by filtration.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices: The use of an aprotic solvent is crucial to prevent the isocyanate from reacting with the solvent. The reaction is typically run at room temperature as the high reactivity of the isocyanate does not necessitate heating. An excess of the isocyanate is sometimes used to ensure complete consumption of a more valuable amine starting material.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine stands as a testament to the power of rational molecular design in medicinal chemistry. Its molecular weight of 205.21 g/mol belies the significant strategic value it holds. By combining the favorable pharmacokinetic attributes of the morpholine ring with the versatile reactivity of the pyridyl-isocyanate moiety, this compound provides a streamlined and effective route to a diverse range of bioactive molecules, most notably urea-containing kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, safe handling, and application, with the aim of equipping researchers with the knowledge to confidently and effectively utilize this privileged building block in their drug discovery endeavors. As with any reactive chemical, a strong adherence to safety protocols is essential to harnessing its full potential while ensuring a safe laboratory environment.

References

  • Vertex AI Search. (2026). 4-(6-Isocyanato-2-Pyridinyl)-Morpholine, min 95%, 1 gram.
  • LookChem. (2026). 876316-43-7(4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE) Product Description.
  • Tzara, A., et al. (2020).
  • Sharma, P. K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 29(4), 545-572.
  • Safe Work Australia. (2020). Guide to Handling Isocyanates.
  • Occupational Safety and Health Administration. Isocyanates.
  • Di Pietro, O., & Carreiras, M. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-577.
  • American Chemical Society. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Online] Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • Laha, J. K., Singh, N., & Hunjan, M. K. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2 via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry, 45(41), 18815-18823.
  • Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483.
  • Knight, D. W., et al. (2010). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 15(11), 8045-8060.
  • Kivala, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Online] Available at: [Link]

Sources

Foundational

4-(6-Isocyanatopyridin-2-yl)morpholine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(6-Isocyanatopyridin-2-yl)morpholine Abstract The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(6-Isocyanatopyridin-2-yl)morpholine

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(6-isocyanatopyridin-2-yl)morpholine, a heterocyclic compound featuring three key functional moieties: a pyridine core, a reactive isocyanate group, and a morpholine substituent. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. It integrates data from spectroscopic and crystallographic techniques to build an unassailable structural proof, intended for researchers, chemists, and drug development professionals who require a rigorous and validated approach to characterization.

Introduction: The Strategic Imperative for Unambiguous Characterization

4-(6-isocyanatopyridin-2-yl)morpholine (C₁₀H₁₁N₃O₂) is a compound of interest due to its potential as a versatile building block. The morpholine and pyridine moieties are common pharmacophores in medicinal chemistry, while the highly reactive isocyanate group serves as a chemical handle for conjugation and polymerization.[1] Given the reactivity of the isocyanate, ensuring the purity and confirming the precise isomeric structure of the starting material is paramount to the success and reproducibility of subsequent synthetic campaigns.

This guide details an integrated analytical strategy. We will demonstrate how Infrared (IR) spectroscopy provides a rapid confirmation of the key functional group, how Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular framework, how Mass Spectrometry (MS) confirms the elemental composition, and how single-crystal X-ray diffraction can provide the ultimate, unambiguous structural proof.

The Analytical Workflow: An Integrated Approach

The elucidation of a novel structure is not a linear process but a synergistic one, where each analytical technique provides a piece of the puzzle. The confidence in the final structure is built by the congruence of data from orthogonal methods.

G cluster_start Initial Steps cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Suite cluster_final_proof Definitive Proof Synthesis Synthesis & Purification IR IR Spectroscopy (Functional Group ID) Synthesis->IR Quick Screen MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Purity/Mass Check NMR NMR Spectroscopy (Connectivity & Framework) Synthesis->NMR Xray Single-Crystal X-ray (Absolute Structure) Synthesis->Xray If Crystals Form IR->NMR Confirms NCO MS->NMR Confirms M.W. H1 1H NMR C13 13C NMR Conclusion Structure Elucidated NMR->Conclusion High Confidence COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Xray->Conclusion Gold Standard Proof

Figure 1: A logical workflow for the structural elucidation of 4-(6-isocyanatopyridin-2-yl)morpholine.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: The first and most direct question to answer is whether the isocyanate group (-N=C=O) is present. This functional group possesses a unique and intense asymmetric stretching vibration in a region of the IR spectrum (2240–2280 cm⁻¹) that is typically free from other common absorptions.[2][3] Its presence is a strong indicator of a successful synthesis, while its absence immediately flags a failed reaction or sample degradation.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~2270 Strong, SharpAsymmetric StretchIsocyanate (-N=C=O) [2][4]
1600–1550Medium-StrongC=C and C=N StretchPyridine Ring[5]
1300–1200StrongC-N StretchAryl-N (Pyridine-Morpholine)
~1115StrongC-O-C StretchMorpholine Ether Linkage
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solvent-free sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected under the same conditions and automatically subtracted from the sample spectrum.

  • Analysis: Examine the spectrum for the key absorption bands listed in the table above, paying special attention to the sharp, intense signal around 2270 cm⁻¹.

Mass Spectrometry: Confirming Mass and Composition

Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, with high-resolution instruments, its elemental formula. This analysis confirms that the compound has the expected atomic makeup, ruling out many alternative structures and impurities. The fragmentation pattern can also offer corroborating evidence for the proposed structure.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Monoisotopic Mass: 205.0851 Da

  • Technique of Choice: Electrospray Ionization (ESI) is well-suited for this polar, nitrogen-containing molecule, typically forming the protonated molecular ion [M+H]⁺.

IonCalculated m/zAnalysis TypePurpose
[M+H]⁺206.0924High-Resolution MS (HRMS)Confirms elemental composition (C₁₀H₁₂N₃O₂⁺).
[M]⁺205.0851Low-Resolution MSConfirms nominal molecular weight.

Fragmentation Analysis: The structural integrity can be further probed using tandem MS (MS/MS). Collision-induced dissociation (CID) of the parent ion [M+H]⁺ would be expected to yield fragments corresponding to the loss of the isocyanate group, or cleavage of the morpholine ring, providing clues to the connectivity. Mass spectrometry is a powerful tool for characterizing morpholine derivatives.[7][8]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5-4.5 kV, source temperature ~120 °C).

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) analyzer over a mass range of m/z 50–500. The high resolving power of the TOF analyzer allows for accurate mass measurements to within a few parts per million (ppm).

  • Data Processing: Determine the accurate mass of the parent ion and compare it to the theoretical value for C₁₀H₁₂N₃O₂⁺. Use software to predict and match observed fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule in solution. Through a suite of 1D and 2D experiments, it is possible to map out the complete carbon-hydrogen framework and confirm the substitution pattern on the pyridine ring. The chemical shifts are highly sensitive to the electronic environment, providing a detailed picture of the molecule's structure.[9]

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃, reference TMS at 0 ppm)

Structure and Numbering:

Figure 2: Numbering scheme for 4-(6-isocyanatopyridin-2-yl)morpholine used for NMR assignments.

¹H NMR Data
Proton(s)Predicted δ (ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale
H-4~7.6t1HJ₄,₃ = J₄,₅ ≈ 8.0Triplet due to coupling with two equivalent ortho protons (H-3, H-5).
H-3, H-5~6.8d2HJ₃,₄ = J₅,₄ ≈ 8.0Doublet due to coupling with H-4. Shielded relative to pyridine due to the donating effect of the morpholine nitrogen.
H-2', H-6'~3.8t4HJ ≈ 5.0Protons adjacent to the morpholine oxygen.
H-3', H-5'~3.5t4HJ ≈ 5.0Protons adjacent to the morpholine nitrogen, deshielded by attachment to the pyridine ring.
¹³C NMR Data
Carbon(s)Predicted δ (ppm)Assignment Rationale
C-2, C-6~160Aromatic carbons directly attached to nitrogen atoms, highly deshielded.
C-4~140Aromatic CH carbon, deshielded by proximity to ring nitrogen.
-N=C=O ~125 The isocyanate carbon has a characteristic chemical shift in this region.[9][10]
C-3, C-5~107Aromatic CH carbons, shielded by the electron-donating morpholine group.
C-2', C-6'~66Morpholine carbons adjacent to oxygen.
C-3', C-5'~45Morpholine carbons adjacent to nitrogen.
2D NMR for Unambiguous Connectivity
  • COSY (Correlation Spectroscopy): This experiment is essential to confirm the coupling network in the pyridine ring. A strong cross-peak between the signals at ~7.6 ppm (H-4) and ~6.8 ppm (H-3, H-5) would definitively prove their ortho/meta relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the carbon signals for C-3, C-4, C-5 and all the morpholine carbons based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the fragments together. Crucial long-range correlations (2-3 bonds) would be:

    • From the morpholine protons H-3'/H-5' (~3.5 ppm) to the pyridine carbon C-6 (~160 ppm). This confirms the point of attachment between the two rings.

    • From the pyridine proton H-3 (~6.8 ppm) to the isocyanate carbon (~125 ppm). This confirms the position of the isocyanate group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • 2D Spectra Acquisition: Acquire standard gCOSY, gHSQCAD, and gHMBCAD experiments. Ensure sufficient resolution in both dimensions to resolve all correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, identify multiplicities, and measure coupling constants. Use the 2D spectra to build the molecular framework step-by-step, starting with the COSY correlations and then using HSQC and HMBC to assign carbons and link the fragments.

Single-Crystal X-ray Diffraction: The Gold Standard

Causality: While the combination of spectroscopy techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.[11] This method is considered the "gold standard" for structure determination.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Growing single crystals suitable for diffraction is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes).[11]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Data is collected using a diffractometer with monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[11]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods, which provide an initial electron density map from which atomic positions can be determined. This initial model is then refined against the experimental data to yield the final, precise molecular structure.[11]

The resulting crystallographic information file (CIF) provides an absolute confirmation of the connectivity and isomeric form of 4-(6-isocyanatopyridin-2-yl)morpholine.

Conclusion

The structural elucidation of 4-(6-isocyanatopyridin-2-yl)morpholine requires a methodical and multi-faceted analytical approach. The strategy outlined in this guide, beginning with a rapid IR screen for the critical isocyanate functional group, followed by definitive mass and formula confirmation by HRMS, and culminating in a detailed framework analysis by a suite of 1D and 2D NMR experiments, provides an exceptionally high degree of confidence in the assigned structure. For absolute proof, single-crystal X-ray diffraction serves as the final arbiter. By following this workflow, researchers and scientists can ensure the identity and purity of their materials, providing a solid and reliable foundation for future research and development.

References

[13] Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [11] Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Retrieved from [7] Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Di Capua, A., Giuzio, F., & Saturnino, C. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [9] Benchchem. (n.d.). A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy. Retrieved from [8] Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved from [14] Kricheldorf, H. R. (n.d.). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. Retrieved from [15] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [16] Hexamethylene Diisocyanate(822-06-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from [17] Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. Retrieved from [18] Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. Retrieved from [19] Wikipedia. (n.d.). Pyridine. Retrieved from An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks. Retrieved from [10] Maciel, G. E., & Beatty, D. A. (n.d.). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry - ACS Publications. Retrieved from [] BOC Sciences. (n.d.). CAS 884507-15-7 4-(6-Isocyanatopyridin-2-yl)morpholine. Retrieved from [21] Cetina, M., et al. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [12] Al-Majid, A. M., et al. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Retrieved from [2] Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Retrieved from [5] Baluja, S., & Movalia, J. (n.d.). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [22] Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate. Retrieved from [6] and near-infrared spectroscopies for quantitative tracking of isocyanate content. (n.d.). SpringerLink. Retrieved from 4-(6-Isocyanato-2-Pyridinyl)-Morpholine. (n.d.). LabSolu. Retrieved from _ [3] Szycher, M. (n.d.). IR Spectrometry. Polyurethanes science, technology, markets, and trends. Retrieved from [1] Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 4-(6-Isocyanatopyridin-2-yl)morpholine

Introduction 4-(6-Isocyanatopyridin-2-yl)morpholine (CAS No. 884507-15-7) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure integrates a reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(6-Isocyanatopyridin-2-yl)morpholine (CAS No. 884507-15-7) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure integrates a reactive isocyanate group, a versatile morpholine moiety, and a pyridine core, offering a unique combination of properties for applications in drug development and polymer synthesis. The isocyanate group serves as a highly reactive electrophile, readily forming stable covalent bonds with nucleophiles such as amines and alcohols to create urea and urethane linkages, respectively. The morpholine and pyridine components can influence solubility, pharmacokinetic properties, and intermolecular interactions.

A thorough understanding of the spectral characteristics of this compound is paramount for its synthesis, purification, and characterization. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(6-Isocyanatopyridin-2-yl)morpholine. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis for its constituent functional groups to provide a robust predictive framework for researchers.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectral data. The diagram below illustrates the key components of 4-(6-Isocyanatopyridin-2-yl)morpholine.

Caption: Molecular structure of 4-(6-Isocyanatopyridin-2-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(6-Isocyanatopyridin-2-yl)morpholine is expected to show distinct signals for the pyridine and morpholine protons. The aromatic protons of the pyridine ring will appear in the downfield region due to the ring's diamagnetic anisotropy.[1][2]

  • Pyridine Protons: The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position is expected to be a triplet, while the protons at the C3 and C5 positions will likely appear as doublets. Substituents on the pyridine ring significantly influence these chemical shifts; electron-donating groups shift signals upfield, while electron-withdrawing groups cause downfield shifts.[1]

  • Morpholine Protons: The morpholine ring protons typically show a distinct pattern. The four protons adjacent to the nitrogen atom will be shifted downfield relative to those adjacent to the oxygen atom.[3] They are expected to appear as two distinct triplets due to coupling with the adjacent CH₂ group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60t1HPyridine H-4
~6.80d1HPyridine H-3 or H-5
~6.70d1HPyridine H-3 or H-5
~3.75t4HMorpholine -CH₂-O-
~3.50t4HMorpholine -CH₂-N-
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbons directly attached to the nitrogen and the isocyanate group will be the most deshielded.

  • Isocyanate Carbon: The isocyanate carbon will appear as a distinct peak in the range of δ 120-130 ppm.

  • Morpholine Carbons: The two sets of carbon atoms in the morpholine ring will be observed in the aliphatic region. The carbons adjacent to the oxygen will be more deshielded than those adjacent to the nitrogen.[3]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160Pyridine C-2
~155Pyridine C-6
~140Pyridine C-4
~110Pyridine C-3
~105Pyridine C-5
~125Isocyanate -N=C=O
~66Morpholine -CH₂-O-
~45Morpholine -CH₂-N-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The most prominent feature in the IR spectrum of 4-(6-Isocyanatopyridin-2-yl)morpholine will be the strong, sharp absorption band of the isocyanate group.

  • Isocyanate Stretch: The asymmetric stretching vibration of the -N=C=O group gives rise to a very intense and characteristic absorption in the region of 2250-2285 cm⁻¹.[4][5] This peak is often isolated from other spectral features, making it a convenient marker for the presence of the isocyanate functionality.

  • Aromatic C-H and C=C/C=N Stretches: The pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

  • Morpholine C-O and C-N Stretches: The C-O-C ether linkage of the morpholine ring will exhibit a strong stretching vibration around 1115 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine will be weaker and appear in the 1200-1020 cm⁻¹ range.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, Sharp-N=C=O Asymmetric Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450Medium-StrongAromatic C=C and C=N Stretches
~1115StrongC-O-C Ether Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For 4-(6-Isocyanatopyridin-2-yl)morpholine, electron impact (EI) ionization would likely lead to fragmentation.

  • Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O₂ = 205.21 g/mol ).

  • Fragmentation Pattern: The fragmentation of isocyanates can be complex.[6][7] Common fragmentation pathways for this molecule could involve the loss of the isocyanate group (NCO, 42 Da), cleavage of the morpholine ring, or fragmentation of the pyridine ring. A prominent fragment could arise from the cleavage of the bond between the pyridine ring and the morpholine nitrogen.

Hypothetical Fragmentation Pathway

G M+ [M]⁺˙ m/z 205 F1 [M - NCO]⁺ m/z 163 M+->F1 - NCO F2 [C₅H₄N-N(CH₂)₂O]⁺ m/z 149 M+->F2 - C₂H₄ F3 [C₅H₄N-NCO]⁺ m/z 120 M+->F3 - Morpholine F4 [C₄H₈NO]⁺ m/z 86 F2->F4 - C₅H₄N

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectral data discussed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(6-Isocyanatopyridin-2-yl)morpholine.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) should be employed.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while a softer ionization method like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for 4-(6-Isocyanatopyridin-2-yl)morpholine. By understanding the characteristic signals of the pyridine, morpholine, and isocyanate moieties, researchers can confidently identify and characterize this important chemical entity. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which is essential for ensuring the purity and structural integrity of the compound in research and development settings.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.
  • Quality Control of Isocyanates | Metrohm.
  • Theory analysis of mass spectra of long-chain isocyanates - PubMed.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation.
  • Infrared Spectroscopy of Polymers XIII: Polyurethanes.
  • Infrared of isocyanates - Chemistry.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... - ResearchGate.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH.
  • IR Spectrometry - Polyurethanes science, technology, markets, and trends.
  • Mass Spectra of Isocyanates. | Analytical Chemistry - ACS Publications.
  • Quality Control of Polyols and Isocyanates using NIR spectroscopy - YouTube.
  • Theory analysis of mass spectra of long-chain isocyanates. - Sigma-Aldrich.
  • Mass Spectrometry of Polyurethanes - PMC - PubMed Central.
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA.
  • Analysis of Isocyanates with LC-MS/MS - ASTM Digital Library.
  • Theory analysis of mass spectra of long-chain isocyanates | Request PDF - ResearchGate.
  • CAS 884507-15-7 4-(6-Isocyanatopyridin-2-yl)morpholine - BOC Sciences.
  • Morpholine - the NIST WebBook - National Institute of Standards and Technology.
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate.
  • Morpholine - the NIST WebBook - National Institute of Standards and Technology.
  • Morpholine - the NIST WebBook - National Institute of Standards and Technology.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Recognizing the NMR pattern for morpholine - ACD/Labs.
  • Morpholine - the NIST WebBook - National Institute of Standards and Technology.
  • Morpholine(110-91-8) 1H NMR spectrum - ChemicalBook.
  • Morpholine(110-91-8) IR Spectrum - ChemicalBook.
  • Cas 876316-43-7,4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE | lookchem.
  • CAS 876316-43-7 4-(4-Isocyanatopyrid-2-yl)morpholine - BOC Sciences.
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH.
  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central.
  • 4-(PIPERIDIN-4-YL)-MORPHOLINE 436099-97-7 wiki - Guidechem.

Sources

Foundational

An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(6-isocyanatopyridin-2-yl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(6-isocyanatopyridin-2-yl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its commercial availability, explore a robust synthetic route, discuss its applications, and provide essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their work.

Commercial Availability

4-(6-Isocyanatopyridin-2-yl)morpholine (CAS Number: 884507-15-7) is available from a select number of specialized chemical suppliers. Due to its specific substitution pattern, it is considered a research chemical and is typically synthesized in small to medium batches. Researchers should anticipate lead times for delivery. Below is a summary of known suppliers:

SupplierCatalog NumberPurityQuantityNotes
BOC Sciences884507-15-7>95%InquireSpecializes in building blocks for drug discovery.
Aladdin ScientificB300948min 95%1 gramLead time of approximately 5 days.

Note: Availability and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine: A Proposed Route

Step 1: Synthesis of 6-Morpholinopyridin-2-amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is an ideal choice for the synthesis of the aminopyridine precursor.[1][2][3]

Reaction Scheme:

G A 2-Amino-6-bromopyridine C Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) A->C B Morpholine B->C D 6-Morpholinopyridin-2-amine C->D

Figure 1: Proposed synthesis of 6-Morpholinopyridin-2-amine.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-6-bromopyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%).

  • Addition of Base and Amine: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq), and morpholine (1.2-1.5 eq).

  • Solvent and Reaction Conditions: Add anhydrous toluene or dioxane as the solvent. The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-morpholinopyridin-2-amine.

Step 2: Conversion to 4-(6-Isocyanatopyridin-2-yl)morpholine via Phosgenation

The conversion of the primary amine to the isocyanate can be achieved using a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, solid alternative to phosgene gas.[4][5]

Reaction Scheme:

G A 6-Morpholinopyridin-2-amine B Triphosgene Base (e.g., Et3N) A->B C 4-(6-Isocyanatopyridin-2-yl)morpholine B->C

Figure 2: Proposed synthesis of the target isocyanate.

Detailed Protocol:

  • Reaction Setup: In a fume hood, dissolve 6-morpholinopyridin-2-amine (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize any evolved HCl and potential phosgene).

  • Addition of Base and Triphosgene: Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.0-3.0 eq). To this solution, add a solution of triphosgene (0.4-0.5 eq) in the same solvent dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC or IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch).

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes) to precipitate the product and remove the triethylamine hydrochloride salt. The product can be further purified by recrystallization or careful column chromatography on silica gel.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The spectrum would be expected to show signals for the pyridine ring protons, typically in the aromatic region (δ 6.5-8.0 ppm). The morpholine protons would appear as two multiplets in the upfield region (δ 3.0-4.0 ppm).

  • ¹³C NMR: The spectrum would show signals for the pyridine ring carbons, with the carbon of the isocyanate group appearing significantly downfield. The morpholine carbons would be observed in the aliphatic region.

  • IR Spectroscopy: The most characteristic signal would be a strong, sharp absorption band for the isocyanate (N=C=O) stretching vibration, typically appearing in the range of 2250-2280 cm⁻¹.[6]

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[7] The pyridine ring provides a versatile platform for introducing various substituents to modulate biological activity, while the isocyanate group is a reactive handle for the synthesis of a wide range of derivatives, most notably ureas.

G cluster_0 4-(6-Isocyanatopyridin-2-yl)morpholine cluster_1 Drug Discovery Applications A Isocyanate Group (Reactive Handle) D Kinase Inhibitors A->D G Anticancer Agents A->G B Pyridine Scaffold (Tunable Bioactivity) E GPCR Modulators B->E B->G C Morpholine Moiety (Improved PK Properties) C->D F Antiviral Agents C->F

Figure 3: Key structural features and their relevance in drug discovery.

The primary application of 4-(6-isocyanatopyridin-2-yl)morpholine is as a building block for the synthesis of substituted ureas. The reaction of the isocyanate with a primary or secondary amine yields a urea linkage, which is a common pharmacophore in many biologically active molecules, including kinase inhibitors.[8] The resulting N,N'-disubstituted ureas can be screened for a variety of biological targets.

Safety Information

Hazard Identification:

  • Isocyanates: Isocyanates are known respiratory and skin sensitizers. Inhalation can cause asthmatic symptoms, and direct contact can lead to skin irritation and allergic reactions.

  • Pyridines: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

Handling and Storage:

  • 4-(6-Isocyanatopyridin-2-yl)morpholine should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Due to the reactivity of the isocyanate group with moisture, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large amounts of water. Seek immediate medical attention.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While its commercial availability is limited to specialized suppliers, a plausible and robust synthetic route can be designed based on established chemical transformations. Its unique combination of a reactive isocyanate handle, a tunable pyridine core, and a favorable morpholine moiety makes it an attractive starting material for the development of new drug candidates, particularly in the area of kinase inhibition. As with all reactive chemical reagents, proper safety precautions must be taken during its handling and use.

References

  • Aladdin Scientific. 4-(6-Isocyanato-2-Pyridinyl)-Morpholine, min 95%, 1 gram. ([Link])

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. ([Link])

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. ([Link])

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ([Link])

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. ([Link])

  • Huy, V. Q., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC advances, 10(44), 26239–26251. ([Link])

  • An updated review on morpholine derivatives with their pharmacological actions. ([Link])

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. ([Link])

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. ([Link])

  • ResearchGate. (PDF) Phosgenation Reactions with Phosgene from Triphosgene. ([Link])

  • ResearchGate. Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. ([Link])

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. ([Link])

  • Google Patents.
  • ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ([Link])

  • Reddit. Reaction with triphosgene : r/Chempros. ([Link])

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. ([Link])

  • ResearchGate. (PDF) Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. ([Link])

  • ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate (red curve... ([Link])

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. ([Link])

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. ([Link])

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. ([Link])

  • ResearchGate. Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. ([Link])

Sources

Exploratory

A Technical Guide to the Reactivity and Application of Pyridyl Isocyanates in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Pyridyl isocyanates are a class of heterocyclic compounds featuring a highly reactive isocyanate (–N=C=O) group attached to a pyridine ring. The in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl isocyanates are a class of heterocyclic compounds featuring a highly reactive isocyanate (–N=C=O) group attached to a pyridine ring. The inherent electron-withdrawing nature of the pyridine ring significantly modulates the electrophilicity of the isocyanate carbon, rendering these reagents exceptionally useful in synthetic chemistry. This guide provides an in-depth analysis of the core principles governing the reactivity of pyridyl isocyanates, including the profound electronic effects exerted by the pyridine nitrogen. We will explore the primary reaction classes—nucleophilic additions and cycloadditions—and detail the synthesis of these valuable intermediates. Furthermore, this document highlights their strategic application in drug discovery and materials science, offering field-proven insights and detailed experimental protocols for key transformations.

Introduction to Isocyanate Chemistry

The isocyanate functional group is characterized by the –N=C=O cumulene system. Its reactivity is dominated by the highly electrophilic central carbon atom, which is susceptible to attack by a wide range of nucleophiles.[1] The general reactivity trend shows that aromatic isocyanates are significantly more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further polarizes the N=C bond.[2]

When attached to a pyridine ring, this effect is amplified. The pyridine nitrogen acts as a strong electron-withdrawing group, increasing the partial positive charge on the isocyanate carbon and enhancing its reactivity towards nucleophiles. This heightened reactivity is a cornerstone of the synthetic utility of pyridyl isocyanates.

The Electronic Influence of the Pyridine Ring

The reactivity of a pyridyl isocyanate is critically dependent on the position of the isocyanate group relative to the ring nitrogen. The electron-withdrawing effect of the pyridine nitrogen is not uniform across all positions; it is most pronounced at the 2- and 4-positions (ortho and para) due to resonance and inductive effects.[3][4]

  • 4-Pyridyl Isocyanate: The isocyanate group is para to the ring nitrogen. The nitrogen atom can delocalize electron density from the ring via resonance, strongly activating the isocyanate group towards nucleophilic attack.

  • 2-Pyridyl Isocyanate: Similar to the 4-position, the isocyanate is highly activated. However, the proximity of the ring nitrogen can also lead to unique reactivity, including chelation or intramolecular catalysis.[5]

  • 3-Pyridyl Isocyanate: The isocyanate group is meta to the ring nitrogen. In this position, the electron-withdrawing effect is primarily inductive, resulting in a less pronounced, yet still significant, activation compared to a standard phenyl isocyanate.

This positional variance allows chemists to fine-tune the reactivity of the isocyanate for specific synthetic applications.[6]

G cluster_reactivity Relative Reactivity of Pyridyl Isocyanates node_4 4-Pyridyl Isocyanate (Highest Reactivity) node_2 2-Pyridyl Isocyanate (High Reactivity) node_4->node_2 > node_3 3-Pyridyl Isocyanate (Moderate Reactivity) node_2->node_3 > node_phenyl Phenyl Isocyanate (Baseline) node_3->node_phenyl >

Caption: Relative reactivity of pyridyl isocyanates.

Key Reaction Classes of Pyridyl Isocyanates

The synthetic utility of pyridyl isocyanates is primarily demonstrated through two major classes of reactions: nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions

This is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group.

3.1.1 Urea Formation (Reaction with Amines) The reaction between a pyridyl isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a stable pyridyl-substituted urea.[7] This reaction is fundamental in the synthesis of many pharmaceutical compounds and polymers.[8][9] The high reactivity of pyridyl isocyanates often allows these reactions to proceed at room temperature without the need for a catalyst.

  • Mechanism: The lone pair of the amine nitrogen attacks the isocyanate carbon, forming a zwitterionic intermediate which rapidly tautomerizes to the final urea product.

G start Pyridyl-N=C=O + R-NH₂ intermediate Zwitterionic Intermediate [Pyridyl-N⁻-C(=O)-N⁺H₂R] start->intermediate Nucleophilic Attack product Pyridyl-NH-C(=O)-NHR (Pyridyl Urea) intermediate->product Proton Transfer

Caption: Urea formation from a pyridyl isocyanate.

3.1.2 Urethane (Carbamate) Formation (Reaction with Alcohols) Pyridyl isocyanates react with alcohols to form urethanes (carbamates). While generally slower than the reaction with amines, this transformation is crucial for creating linkages in polyurethanes and for installing protecting groups in organic synthesis.[10] The reaction is often catalyzed by tertiary amines or organotin compounds.[11]

3.1.3 Hydrolysis Reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield a pyridylamine and carbon dioxide.[12] This pathway can be a competing side reaction if moisture is not excluded from the reaction mixture.

NucleophileProductRelative Rate
Primary AmineUreaVery Fast
Secondary AmineUreaFast
Primary AlcoholUrethaneModerate
WaterAmine + CO₂Moderate
PhenolUrethaneSlow

Table 1: Relative reactivity of pyridyl isocyanates with common nucleophiles.[13][14]

Cycloaddition Reactions

Pyridyl isocyanates can participate as dipolarophiles in [3+2] cycloaddition reactions. For instance, they react with N-amino pyridinium ylides to form aryl sulfonyl ureas.[15] They have also been shown to react with azides to form tetrazolinones and with pyridine N-oxides in 1,3-dipolar cycloadditions.[16] Additionally, they can undergo tandem [3+2] heteroannulation reactions.[17]

Synthetic Routes to Pyridyl Isocyanates

The most common and reliable method for synthesizing pyridyl isocyanates is the Curtius rearrangement of a corresponding pyridoyl azide.[18][19] This reaction proceeds via a nitrene intermediate and is known for its high yield and tolerance of various functional groups.[10][20]

G cluster_workflow Synthesis via Curtius Rearrangement step1 Step 1: Acyl Azide Formation Pyridinecarboxylic Acid → Pyridoyl Azide step2 Step 2: Thermal Rearrangement Pyridoyl Azide → Pyridyl Isocyanate + N₂ step1->step2 Heat (Δ) step3 Step 3: Trapping (Optional) Pyridyl Isocyanate + Nucleophile → Product step2->step3 In situ reaction

Caption: Workflow for pyridyl isocyanate synthesis.

An alternative, though less common, approach involves the in situ generation of pyridyl isocyanates from pyridyl carboxamides via a Hofmann-type rearrangement using reagents like PhI(OAc)₂.[21]

Experimental Protocols

Protocol: Synthesis of 3-Pyridyl Isocyanate via Curtius Rearrangement

This protocol describes the synthesis of the isocyanate from nicotinic acid, which can be trapped in situ.[18][19]

Materials:

  • Nicotinic acid (Pyridine-3-carboxylic acid)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous nucleophile (e.g., benzyl alcohol, 1.2 eq)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add nicotinic acid (1.0 eq) and anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) dropwise, followed by the slow addition of diphenylphosphoryl azide (1.5 eq).

  • Allow the reaction to stir at room temperature for 30 minutes. The formation of the acyl azide can be monitored by IR for the appearance of the azide stretch (~2140 cm⁻¹).[22]

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The rearrangement is accompanied by the vigorous evolution of nitrogen gas. Monitor the reaction by IR for the disappearance of the azide peak and the appearance of the isocyanate peak (~2260 cm⁻¹).[22]

  • Cool the solution to room temperature. The resulting solution of 3-pyridyl isocyanate is typically used directly for subsequent reactions.

  • For trapping, add the desired nucleophile (e.g., benzyl alcohol) to the cooled toluene solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR).

Safety Note: Acyl azides are potentially explosive and should be handled with care. The Curtius rearrangement should be conducted behind a blast shield in a well-ventilated fume hood.

Protocol: Formation of a Pyridyl Urea

This protocol outlines the reaction of a pyridyl isocyanate solution with an amine.[8]

Materials:

  • Toluene solution of pyridyl isocyanate (from Protocol 5.1)

  • Aniline (or other primary/secondary amine, 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a separate dry flask under nitrogen, dissolve the amine (1.0 eq) in anhydrous DCM or THF.

  • Cool the amine solution to 0 °C.

  • Slowly add the toluene solution of the pyridyl isocyanate dropwise to the stirred amine solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • The product often precipitates from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9][23] The ability to form stable urea and urethane linkages makes pyridyl isocyanates valuable reagents for constructing complex molecules and for late-stage functionalization.[24]

  • Drug Scaffolds: Pyridyl ureas are common motifs in kinase inhibitors and other targeted therapies. The pyridine nitrogen can act as a hydrogen bond acceptor, improving binding affinity to biological targets.

  • Bioconjugation: The reactivity of the isocyanate group allows for the covalent attachment of pyridine-containing fragments to proteins or other biomolecules.

  • Covalent Inhibitors: Activated isocyanates can act as electrophilic warheads to form covalent bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.

  • Materials Science: Pyridyl isocyanates can be incorporated into polymers to create materials with specific properties, such as enhanced thermal stability or metal-coordinating capabilities.

Recent discoveries of potent and orally bioavailable Factor XIa inhibitors have utilized pyridine N-oxide-based structures, highlighting the continued importance of this scaffold in modern drug development.[25]

Summary and Future Outlook

Pyridyl isocyanates are highly reactive and versatile synthetic intermediates. The electron-withdrawing nature of the pyridine ring, tunable by the position of substitution, provides a powerful tool for chemists. Their primary reactions—nucleophilic additions to form ureas and urethanes—are robust and high-yielding, making them indispensable in pharmaceutical and materials research. Future research will likely focus on developing novel cycloaddition pathways and expanding their use in bioorthogonal chemistry and the synthesis of complex natural products.

References

  • Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. ACS Publications.
  • Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions.
  • N‐Pyridylureas as Masked Isocyanates For the Late‐Stage Diversification of Pyridine‐N‐Oxides. ResearchGate.
  • Cyclizative dearomative rearrangement of pyridines with isocyanates. RSC Publishing.
  • Urea formation via reaction of an isocyanate with an amine. ResearchGate.
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Publishing.
  • Nitropyridyl Isocyanates in 1,3Dipolar Cycloaddition Reactions. ResearchGate.
  • Curtius Rearrangement. NROChemistry.
  • Curtius Rearrangement. ResearchGate.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Publishing.
  • Reaction of Coordinated Isocyanides with Substituted N-(2-Pyridyl)Ureas as a Route to New Cyclometallated Pd(Ii) Complexes. ResearchGate.
  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry.
  • Urea Formation - Common Conditions. Organic Chemistry Portal.
  • Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement. Benchchem.
  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.
  • Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry.
  • Reactions of isocyanates and various nucleophiles including hydroxyl,.... ResearchGate.
  • Pyridine-3-isocyanate. ChemSynthesis.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH.
  • Mechanism of the reaction between phenyl isocyanate and aniline . AUB ScholarWorks. Available at: [Link]

  • Addition of a nucleophile (:Nu) to the isocyanate group. ResearchGate.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions.
  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals.
  • Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
  • Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications.
  • Isocyanide . Wikipedia. Available at: [Link]

  • Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. ResearchGate.
  • Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. ResearchGate.
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Nucleophilic addition reactions to pyridines . Química Organica.org. Available at: [Link]

  • Relative reactivity's of various functional groups towards isocyanates. ResearchGate.
  • Investigation of electronic effects in the reaction of diazodiphenylmethane with pyridine and pyridine N-oxide carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
  • Methyl isocyanate . Wikipedia. Available at: [Link]

  • Atmospheric chemistry of aniline, N,N-dimethylaniline, pyridine, 1,3,5-triazine, and nitrobenzene . Environmental Science & Technology. Available at: [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
  • Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol . TSI Journals. Available at: [Link]

Sources

Foundational

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Morpholine, a simple six-membered heterocyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry, in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a simple six-membered heterocyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved and experimental drugs. Its prevalence stems from a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility. This guide provides a comprehensive technical overview of the multifaceted role of morpholine in drug discovery and development. We will delve into the fundamental properties that make morpholine an attractive moiety for molecular design, explore its impact on pharmacokinetic and pharmacodynamic profiles, and analyze its specific interactions with key biological targets through illustrative case studies of prominent drugs. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of morpholine-containing compounds and present a comparative analysis of its properties against other common nitrogenous heterocycles, offering a robust resource for drug development professionals.

The Ascendance of a Privileged Scaffold: Why Morpholine?

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a recurring motif in a vast array of bioactive molecules.[1] Its utility in medicinal chemistry is not coincidental but is rooted in a confluence of favorable characteristics that address many of the challenges encountered in drug design.[1][2] The morpholine moiety is often employed to enhance the potency of a molecule through direct interactions with the target protein or to modulate the pharmacokinetic properties of a drug candidate.[3]

The key to morpholine's success lies in its unique electronic and conformational properties. The presence of the oxygen atom withdraws electron density from the nitrogen atom, reducing its basicity compared to analogous saturated heterocycles like piperidine.[2] This attenuated basicity, with a pKa of approximately 8.3-8.7, is often advantageous for several reasons.[2][4] Firstly, it can reduce the likelihood of off-target effects associated with strong basicity, such as hERG channel inhibition. Secondly, a significant portion of morpholine-containing molecules will be protonated at physiological pH, which can enhance aqueous solubility and facilitate favorable interactions with biological targets.[3]

Furthermore, the morpholine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to orient appended functional groups in a precise three-dimensional arrangement for optimal target engagement.[3] The oxygen atom can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.[3]

Physicochemical Properties: A Comparative Analysis

To fully appreciate the strategic advantage of incorporating a morpholine moiety, it is instructive to compare its key physicochemical properties with those of other commonly used saturated nitrogenous heterocycles: piperidine and piperazine.

PropertyMorpholinePiperidinePiperazine
Molecular Weight ( g/mol ) 87.1285.1586.14
pKa (of conjugate acid) ~8.4~11.2~9.8 (pKa1), ~5.6 (pKa2)
LogP (octanol-water) -0.860.84-1.1
Boiling Point (°C) 129106146
Water Solubility MiscibleMiscibleMiscible

Data compiled from various sources.

This comparative data highlights several key distinctions. Morpholine's intermediate basicity (pKa) between the strongly basic piperidine and the dibasic piperazine offers a tunable parameter for medicinal chemists. Its negative LogP value indicates a higher degree of hydrophilicity compared to piperidine, which can be beneficial for improving aqueous solubility and reducing metabolic liabilities associated with high lipophilicity.[4]

The Role of Morpholine in Enhancing Pharmacokinetic Profiles

A significant driver for the inclusion of morpholine in drug candidates is its ability to favorably modulate their pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME).

Solubility and Permeability

The inherent polarity of the morpholine ring, conferred by the oxygen atom, generally leads to improved aqueous solubility of the parent molecule.[3] This is a critical parameter for oral bioavailability, as a drug must dissolve in the gastrointestinal fluid to be absorbed. Furthermore, the balanced lipophilic-hydrophilic nature of many morpholine-containing drugs allows them to effectively traverse cellular membranes, including the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeted therapies.[5]

Metabolic Stability

The morpholine ring itself is generally considered to be metabolically robust.[5] The C-O and C-N bonds are relatively stable to enzymatic degradation. However, the carbons adjacent to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes. The introduction of substituents on the morpholine ring can be a strategic approach to block these sites of metabolism and enhance the metabolic stability of the drug. In comparison to piperazine, which can undergo N-dealkylation, morpholine can sometimes offer a more stable alternative.[6]

Morpholine as a Pharmacophore: Case Studies of Molecular Interactions

Beyond its role in modulating physicochemical properties, the morpholine moiety often plays a direct and critical role in the pharmacophore of a drug, engaging in specific, high-affinity interactions with its biological target.

Gefitinib: An EGFR Kinase Inhibitor

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[7] The morpholine group in gefitinib is crucial for its activity. The quinazoline core of the molecule binds to the hinge region of the EGFR kinase domain through a hydrogen bond with the backbone of Met793.[8][9] The morpholine moiety extends into the solvent-accessible region of the ATP-binding pocket, where its tertiary amine can form an ionic bond with the side chain of Asp800.[8][9] This interaction significantly contributes to the overall binding affinity and potency of the inhibitor.

Signaling Pathway of EGFR and Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits Buchwald_Hartwig_Workflow Start Start: Assemble Reaction Vessel Step1 Charge Pd Catalyst, Ligand, and Base Start->Step1 Step2 Add Anhydrous Toluene Step1->Step2 Step3 Add Aryl Halide and Morpholine Step2->Step3 Step4 Heat to Reflux (e.g., 6 hours) Step3->Step4 Step5 Reaction Monitoring (GC/TLC) Step4->Step5 Step5->Step4 Incomplete Step6 Work-up: Quench, Extract, Dry Step5->Step6 Complete Step7 Purification: Column Chromatography Step6->Step7 End End: Isolated Product Step7->End

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-(6-Isocyanatopyridin-2-yl)morpholine in the Synthesis of Biologically Active Urea Derivatives

Introduction: Unveiling a Privileged Reagent for Drug Discovery In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds with favorable pharmacokinetic and pharmacodynamic properties is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Reagent for Drug Discovery

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds with favorable pharmacokinetic and pharmacodynamic properties is paramount. 4-(6-Isocyanatopyridin-2-yl)morpholine has emerged as a reagent of significant interest for the construction of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of its application in organic synthesis, focusing on the strategic rationale behind its use and detailed protocols for its successful implementation.

The intrinsic value of 4-(6-isocyanatopyridin-2-yl)morpholine lies in the convergence of three key structural features: a highly reactive isocyanate group , a pyridine ring , and a morpholine moiety . The isocyanate serves as a potent electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable urea linkages. The morpholine group is a well-established "privileged pharmacophore" in drug discovery, often incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune the overall physicochemical profile of a molecule.[1][2] The pyridine ring, a common feature in kinase inhibitors, can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of target enzymes.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable protocols for the utilization of this versatile building block.

Core Application: Synthesis of Substituted Ureas

The primary and most widespread application of 4-(6-isocyanatopyridin-2-yl)morpholine is in the synthesis of N,N'-disubstituted ureas. The urea functional group is a cornerstone in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, thereby facilitating strong and specific interactions with biological targets.[5]

Reaction Mechanism: Nucleophilic Addition

The underlying chemical transformation is a classic nucleophilic addition of an amine to the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, typically to a basic solvent or another amine molecule, to yield the final urea product. The reaction is generally high-yielding and proceeds under mild conditions, making it a robust and reliable method for library synthesis and lead optimization.

Experimental Protocols

The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.

Protocol 1: General Procedure for the Synthesis of N-(Aryl/Heteroaryl)-N'-(6-(morpholin-4-yl)pyridin-2-yl)ureas

This protocol outlines a general and efficient method for the synthesis of aryl ureas through the reaction of an aryl amine with 4-(6-isocyanatopyridin-2-yl)morpholine.[1]

Materials and Equipment:

  • 4-(6-Isocyanatopyridin-2-yl)morpholine

  • Substituted aryl or heteroaryl amine (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Column chromatography setup (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aryl or heteroaryl amine (1.0 equivalent) in the chosen anhydrous aprotic solvent (e.g., DCM).

  • Reagent Addition: To this stirred solution, add a solution of 4-(6-isocyanatopyridin-2-yl)morpholine (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature. The slight excess of the isocyanate ensures complete consumption of the starting amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by TLC. Typically, the reaction is complete within 2-12 hours.

  • Work-up: Upon completion, if the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the isocyanate to the corresponding carbamic acid, which is unstable and can decompose.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.

  • Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

Visualizing the Workflow: Synthesis of Substituted Ureas

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Substituted Amine (Aryl/Heteroaryl) ReactionVessel Anhydrous Solvent (DCM/THF) Room Temperature Inert Atmosphere (N2/Ar) Amine->ReactionVessel Isocyanate 4-(6-Isocyanatopyridin-2-yl)morpholine Isocyanate->ReactionVessel Workup Solvent Removal or Filtration ReactionVessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(Aryl/Heteroaryl)-N'-(6-(morpholin-4-yl)pyridin-2-yl)urea Purification->Product

Sources

Application

Application Note: Synthesis and Utility of Pyridyl-Urea Scaffolds via Reaction of 4-(6-Isocyanatopyridin-2-yl)morpholine with Primary Amines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of N,N'-disubstituted ureas through the reaction...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of N,N'-disubstituted ureas through the reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with various primary amines. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] This guide details the underlying chemical principles, offers a robust and validated experimental protocol, outlines methods for reaction monitoring and product characterization, and emphasizes critical safety procedures for handling isocyanates. The resulting pyridyl-urea compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Scientific Principles and Rationale

The Isocyanate-Amine Reaction: A Foundation of Urea Synthesis

The formation of a urea linkage from the reaction of an isocyanate with a primary amine is a highly efficient and reliable chemical transformation.[4][5] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product.

The reaction is typically fast, high-yielding, and proceeds cleanly at room temperature without the need for a catalyst or base.[6] The primary driving force is the high reactivity of the isocyanate functional group (-N=C=O).

Reaction_Mechanism R_NCO R-N=C=O p2 R_NCO->p2 R_NH2 R'-NH₂ p1 R_NH2->p1 + Urea R-NH-C(=O)-NH-R' p1->R_NCO p2->Urea Nucleophilic Addition

Caption: General reaction of an isocyanate with a primary amine.

The Strategic Importance of the Pyridyl-Morpholine Scaffold

The choice of 4-(6-isocyanatopyridin-2-yl)morpholine as a reactant is deliberate and rooted in principles of modern medicinal chemistry.[3]

  • Pyridine Ring: The pyridine moiety is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs like Sorafenib and Regorafenib.[2][7] It can engage in hydrogen bonding and π-stacking interactions with protein targets, and its nitrogen atom can improve aqueous solubility and serve as a handle for metabolic processes.[7]

  • Urea Linker: The urea group is a potent hydrogen bond donor and acceptor. This two-point hydrogen bonding capability is critical for high-affinity binding to many enzyme active sites, particularly in the hinge region of protein kinases.[1]

  • Morpholine Group: The morpholine ring is often incorporated into drug candidates to enhance solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[8][9]

  • Primary Amine (R'-NH₂): This component provides the greatest opportunity for diversification. By varying the 'R' group of the primary amine, chemists can systematically probe the target's binding pocket, optimizing potency, selectivity, and drug-like properties.

SAR_Diagram Mol Morpholine Pyridine Ring Urea Linker R' Group (from Primary Amine) Prop1 Improves Solubility & Metabolic Stability Mol:f0->Prop1 Prop2 Target Interaction (π-stacking) Solubility Mol:f1->Prop2 Prop3 H-Bond Donor/Acceptor (Key for Target Binding) Mol:f2->Prop3 Prop4 Diversity Point (Fine-tunes Potency/Selectivity) Mol:f3->Prop4

Caption: Structure-Activity Relationship contributions of each molecular fragment.

Experimental Application and Protocols

This section provides a detailed, self-validating protocol for the synthesis of pyridyl-urea compounds.

Materials and Equipment
  • Reagents:

    • 4-(6-Isocyanatopyridin-2-yl)morpholine

    • Primary amine of interest (e.g., aniline, benzylamine, cyclopropylamine)

    • Anhydrous solvents (Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))[6]

    • Deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Silica gel for column chromatography

    • Analytical instruments: NMR, LC-MS, IR Spectrometer

Step-by-Step Synthesis Protocol

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Amine Addition (Slow, Dropwise) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Workup & Solvent Removal D->E F 6. Purification (Precipitation or Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: Standard experimental workflow for urea synthesis.

  • Reagent Preparation: Dissolve 4-(6-isocyanatopyridin-2-yl)morpholine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Isocyanates are sensitive to moisture, and this step prevents the formation of undesired symmetrical urea byproducts.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.0-1.1 eq.) in the same anhydrous solvent. Add the amine solution dropwise to the stirring isocyanate solution at room temperature over 5-10 minutes.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10] A typical TLC system is 5-10% Methanol in DCM. The reaction is complete when the isocyanate starting material spot is no longer visible.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • For Crystalline Products: The resulting crude solid can often be purified by trituration or recrystallization. Add a non-polar solvent like hexane or diethyl ether to the crude solid, stir vigorously, and collect the purified solid product by filtration.[11]

    • For Non-Crystalline Products: If the product is an oil or the crude solid is impure, purification by silica gel column chromatography is necessary.

Example Substrates and Expected Outcomes

The protocol is robust across a range of primary amines. The table below provides hypothetical examples to illustrate the scope.

Primary Amine (R'-NH₂)R' GroupExpected Product CharacteristicsTypical Reaction Time
AnilineAromaticCrystalline solid2-4 hours
BenzylamineBenzylicCrystalline solid1-2 hours
CyclopropylamineAliphaticMay be solid or oil1-2 hours
4-FluoroanilineElectron-deficient aromaticCrystalline solid3-5 hours
4-MethoxyanilineElectron-rich aromaticCrystalline solid1-3 hours

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the final product is essential.

  • Thin Layer Chromatography (TLC): The product spot should be well-separated from the starting materials and show a single spot under UV visualization, indicating high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the completion of the reaction and provides the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to [M+H]⁺.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. Key diagnostic signals include:

    • Two distinct N-H proton signals in the range of δ 6-10 ppm.

    • Signals corresponding to the pyridine, morpholine, and primary amine-derived fragments.

  • Infrared (IR) Spectroscopy: The disappearance of the strong, sharp isocyanate (-N=C=O) stretch at ~2250-2275 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch at ~1630-1680 cm⁻¹ is definitive evidence of reaction completion.

Safety and Handling Precautions

Isocyanates are potent respiratory sensitizers and irritants. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving isocyanates, both solid and in solution, must be performed in a certified chemical fume hood with adequate ventilation.[13][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) at all times.[15]

    • Eye Protection: Safety glasses or goggles are required.[13]

    • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Exposure Response:

    • Inhalation: May cause allergy or asthma-like symptoms. If inhaled, move the individual to fresh air immediately and seek medical attention.

    • Skin Contact: Causes skin irritation. Wash the affected area thoroughly with soap and water for at least 15 minutes.[14]

    • Eye Contact: Causes serious eye irritation. Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

  • Waste Disposal: Quench any residual isocyanate in waste streams with a solution of 5% aqueous sodium carbonate before disposal according to institutional guidelines.

References

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10594-10619. [Link]

  • Al-Masoudi, N. A., et al. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 22(9), 1469. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • Karlsson, D., et al. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Barrow, H., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 32(11), 1945-1955. [Link]

  • Al-Ostoot, F. H., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(21), 5035. [Link]

  • Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Candeias, N. R., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1144-1151. [Link]

  • Lee, J., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 32(11), 1945-1955. [Link]

  • Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8234. [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-806. [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Streicher, R. P., et al. (1994). Method of detecting isocyanates.
  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Organic Reactions. (n.d.). Urea Formation - Common Conditions. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

  • Grøndahl, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(31), 19803-19811. [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Wanner, M. J., et al. (2010). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 75(18), 6333-6336. [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • ResearchGate. (2018). Can you guide me for synthesis of UPy?. [Link]

  • Sharma, P., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1841-1854. [Link]

Sources

Method

Application Notes & Protocols: 4-(6-Isocyanatopyridin-2-yl)morpholine as a Privileged Building Block for Urea-Based Kinase Inhibitors

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of 4-(6-isocyanatopyridin-2-yl)morpholine, a versatile chemical building block designed for the efficient synthesis of potent and selective kinase inhibitors. We will dissect the strategic roles of its constituent morpholine, pyridine, and isocyanate functionalities, provide a detailed protocol for its core application in forming urea-based inhibitors, and place its utility within the context of a relevant cancer signaling pathway.

Introduction: A Multifunctional Tool for Kinase Inhibitor Design

The pursuit of novel kinase inhibitors requires building blocks that offer both synthetic versatility and inherent biological relevance. 4-(6-Isocyanatopyridin-2-yl)morpholine is a premier example of such a reagent, integrating three key structural motifs into a single, compact molecule:

  • The Isocyanate Group (-N=C=O): A highly reactive electrophile that serves as a "warhead" for covalently linking the building block to other fragments. Its primary utility lies in the facile and high-yielding reaction with primary or secondary amines to form a stable N,N'-disubstituted urea linkage, a common pharmacophore in many approved kinase inhibitors (e.g., Sorafenib).[1][2]

  • The Pyridine Ring: This heterocyclic core is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in favorable π-π stacking interactions within the ATP-binding pocket of kinases.[3][4] Its presence is a well-established strategy for achieving potent ATP-competitive inhibition.[3][5]

  • The Morpholine Moiety: Often referred to as a "solubility handle," the morpholine ring significantly improves the physicochemical properties of a molecule, enhancing aqueous solubility and metabolic stability.[6][7] Critically, the morpholine oxygen can act as a key hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase active site, a common anchoring point for many inhibitor classes.[8][9]

The strategic combination of these three features makes 4-(6-isocyanatopyridin-2-yl)morpholine an exceptionally valuable tool for rapidly generating libraries of drug-like molecules with a high potential for kinase inhibitory activity.

Physicochemical Profile and Handling

Proper handling and storage are critical for maintaining the reactivity of this building block, particularly the moisture-sensitive isocyanate group.

PropertyData
Chemical Structure Chemical Structure (Illustrative)
IUPAC Name 4-(6-Isocyanatopyridin-2-yl)morpholine
CAS Number 884507-15-7[]
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Appearance Off-white to light yellow solid
Storage & Handling Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The compound is moisture-sensitive and a lachrymator.[11][12] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Application: Synthesis of N,N'-Disubstituted Urea Kinase Inhibitors

The primary application of this building block is its reaction with an amine-containing fragment (R-NH₂) to form a urea-linked final product. This reaction is typically clean, efficient, and proceeds without the need for a catalyst.[13]

Principle of the Reaction

The reaction is a nucleophilic addition where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the stable urea product. The reaction is generally irreversible and proceeds readily at ambient temperature.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the synthesis of a urea derivative from 4-(6-isocyanatopyridin-2-yl)morpholine and a generic primary amine (e.g., aniline, benzylamine, or a more complex amine-containing fragment).

Materials:

  • 4-(6-Isocyanatopyridin-2-yl)morpholine (1.0 eq)

  • Amine-containing fragment of interest (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-containing fragment (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Stir the solution at room temperature.

    • Causality Note: Using an anhydrous solvent is crucial to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to an amine, leading to the formation of an unwanted symmetrical urea byproduct. DCM is a good choice as it is relatively non-polar and effectively solubilizes a wide range of organic molecules.[13][14]

  • Preparation of Isocyanate Solution: In a separate dry vial, dissolve 4-(6-isocyanatopyridin-2-yl)morpholine (205 mg, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM.

  • Reaction Execution: Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5 minutes.

    • Causality Note: Dropwise addition helps to control any potential exotherm, although the reaction is typically gentle on this scale.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), typically eluting with a mixture of ethyl acetate and hexanes. The reaction is usually complete within 1-4 hours. The disappearance of the limiting starting material (often the more valuable amine fragment) indicates completion.

  • Product Isolation & Work-up:

    • Scenario A (Product Precipitates): If a solid precipitate forms upon reaction completion, collect the product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any soluble impurities. Dry the product under vacuum.[14]

    • Scenario B (Product is Soluble): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start amine_sol Dissolve Amine Fragment (1.0 eq) in Anhydrous DCM start->amine_sol iso_sol Dissolve Isocyanate (1.0 eq) in Anhydrous DCM start->iso_sol add Add Isocyanate Solution Dropwise to Amine Solution at Room Temperature stir Stir 1-4h at RT Monitor by TLC add->stir complete Reaction Complete stir->complete precipitate Precipitate Forms? complete->precipitate filter Filter Solid Product Wash with Cold DCM precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No char Characterize Product (NMR, MS, IR) filter->char purify Purify via Chromatography concentrate->purify purify->char end End char->end

Caption: General workflow for synthesizing urea-based inhibitors.

Hypothetical Target Context: The PI3K/AKT Signaling Pathway

Many kinase inhibitors bearing the morpholine and pyridine scaffolds target the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in cancer, driving cell proliferation and survival.[8][15] An inhibitor synthesized from 4-(6-isocyanatopyridin-2-yl)morpholine would be an excellent candidate for targeting a PI3K isoform.

Mechanism of Inhibition: The resulting urea-based molecule would likely act as an ATP-competitive inhibitor. The morpholine and/or pyridine nitrogen could form crucial hydrogen bonds with the hinge region of the PI3K catalytic subunit (p110), while the rest of the molecule occupies the space normally taken by the adenine region of ATP, making further hydrophobic and polar contacts.

Signaling Pathway Diagram

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Activates downstream Downstream Targets (mTOR, GSK3B, etc.) akt->downstream Activates survival Cell Survival & Proliferation downstream->survival inhibitor Inhibitor Derived from 4-(6-isocyanatopyridin-2-yl)morpholine inhibitor->pi3k Inhibits

Caption: Simplified PI3K/AKT signaling pathway.

Characterization of the Final Product

Confirmation of the urea product structure is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the morpholine, pyridine, and the newly introduced fragment, as well as a broad singlet for the N-H protons of the urea linkage.

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2280 cm⁻¹ and the appearance of a strong carbonyl (C=O) stretch for the urea at approximately 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its pre-installed morpholine and pyridine scaffolds offer significant advantages for targeting kinase active sites and improving drug-like properties. The reactive isocyanate handle provides a direct and efficient synthetic route to urea-based inhibitors, enabling researchers to rapidly explore structure-activity relationships and develop novel therapeutic candidates.

References

  • Cattaneo, M., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(3), 4339-4355. Available from: [Link]

  • Hayat, M. A., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One, 11(3), e0152069. Available from: [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). Available from: [Link]

  • Zhong, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available from: [Link]

  • Bîrceanu, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

  • Akhtar, M. J., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 81(7), 812-835. Available from: [Link]

  • Baviskar, A. T., et al. (2013). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Tighadouini, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5521-5524. Available from: [Link]

  • ResearchGate. Pyridine scaffold‐based CDK‐9 inhibitors. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • D'Avino, A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(23), 8538. Available from: [Link]

  • Wang, M., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available from: [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives. Available from: [Link]

  • LookChem. Cas 876316-43-7, 4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. Available from: [Link]

  • Bakulina, O. Y., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1103-1127. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5363. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Ataman Kimya. MORPHOLINE. Available from: [Link]

Sources

Application

Application Notes & Protocols: Coupling 4-(6-Isocyanatopyridin-2-yl)morpholine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols for coupling 4-(6-isocyanatopyridin-2-yl)morpholine. This vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols for coupling 4-(6-isocyanatopyridin-2-yl)morpholine. This versatile building block features a highly reactive isocyanate group, making it a valuable reagent for the synthesis of complex molecules, particularly substituted ureas and carbamates. These moieties are prevalent in medicinally active compounds.[1][2][3] This guide details the chemical principles, safety and handling protocols, step-by-step synthetic procedures, and analytical methods for reaction monitoring and product characterization.

Introduction and Reagent Overview

4-(6-Isocyanatopyridin-2-yl)morpholine is a heterobifunctional organic compound. Its structure is characterized by a pyridine core substituted with a nucleophilic morpholine group at the 2-position and a highly electrophilic isocyanate (-N=C=O) group at the 6-position.

  • The Isocyanate Group: This functional group is the primary site of reactivity, readily undergoing addition reactions with nucleophiles. It serves as an efficient carbonyl source for forming stable linkages.

  • The Morpholine Moiety: As a secondary amine, the morpholine ring is generally stable under the coupling conditions described.[4] Its presence often imparts favorable physicochemical properties to the final molecule, such as increased aqueous solubility and metabolic stability, which are highly desirable in drug discovery.[2]

  • The Pyridine Core: The pyridine ring acts as a rigid scaffold, influencing the spatial orientation of the substituents and participating in potential π-π stacking or hydrogen bonding interactions with biological targets.

The primary application of this reagent is in the synthesis of N,N'-disubstituted ureas (by reaction with primary or secondary amines) and carbamates (by reaction with alcohols or phenols).

Causality of Reactivity: The Isocyanate Functional Group

The reactivity of the 4-(6-isocyanatopyridin-2-yl)morpholine is dominated by the isocyanate group (-N=C=O). The central carbon atom is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders it susceptible to nucleophilic attack.

The general mechanism involves the attack of a nucleophile (such as an amine or alcohol) on the carbonyl carbon of the isocyanate. This is followed by proton transfer to the isocyanate nitrogen, resulting in the formation of a stable urea or carbamate linkage. These reactions are typically high-yielding and proceed under mild conditions, often without the need for a catalyst.[5][6]

Caption: General mechanisms for urea and carbamate formation.

Critical Safety and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[7] Repeated exposure, even at low concentrations, can lead to occupational asthma, dermatitis, and other allergic reactions.[8][9]

  • Engineering Controls: All manipulations involving 4-(6-isocyanatopyridin-2-yl)morpholine, including weighing and solution preparation, MUST be performed in a certified chemical fume hood with sufficient ventilation.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[9]

    • Respiratory Protection: For handling solids or concentrated solutions, an air-purifying respirator with an appropriate organic vapor cartridge is recommended. For significant aerosol generation (e.g., spills), a supplied-air respirator should be used.[9]

    • Eye Protection: Chemical splash goggles and a face shield are required.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended. No single glove material is impervious to all chemicals; consult glove manufacturer data.[9]

    • Body Protection: A lab coat, fully buttoned, and chemical-resistant apron should be worn.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials (e.g., water, alcohols, amines, strong bases, and acids). Isocyanates react with moisture, which can lead to pressure buildup in sealed containers.[11]

  • Spill & Decontamination: Have an isocyanate-specific spill kit available. Spills should be decontaminated with a solution such as 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Allow at least 10 minutes of contact time before cleanup.

Experimental Workflow and Monitoring

A successful coupling reaction follows a systematic workflow from preparation to final analysis. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or in-situ analytical techniques like FTIR spectroscopy.[12]

Caption: Standard experimental workflow for coupling reactions.

Analytical Monitoring Techniques
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A suitable mobile phase (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically the amine or alcohol) and the appearance of a new, often less polar, product spot indicates reaction progression.

  • In-situ FTIR Spectroscopy: This powerful technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate peak (a strong, sharp absorption around 2250-2275 cm⁻¹) and the appearance of the urea or carbamate carbonyl peak (around 1630-1750 cm⁻¹).[12]

  • LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the formation of the desired product by identifying its molecular weight.

Protocol 1: Synthesis of a Disubstituted Urea

This protocol details the coupling of 4-(6-isocyanatopyridin-2-yl)morpholine with a representative primary amine, 4-methoxybenzylamine, to form N-(4-methoxybenzyl)-N'-(2-morpholinopyridin-6-yl)urea.

Reaction Scheme: 4-(6-Isocyanatopyridin-2-yl)morpholine + 4-Methoxybenzylamine → N-(4-methoxybenzyl)-N'-(2-morpholinopyridin-6-yl)urea

Materials and Equipment
  • Reagents:

    • 4-(6-Isocyanatopyridin-2-yl)morpholine

    • 4-Methoxybenzylamine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware

Reagent Calculation Table
ReagentMW ( g/mol )Amount (mg)mmolesEquivalents
4-(6-Isocyanatopyridin-2-yl)morpholine219.232191.01.0
4-Methoxybenzylamine137.181441.051.05
Anhydrous Dichloromethane (DCM)-10 mL--
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(6-isocyanatopyridin-2-yl)morpholine (219 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Amine Solution: In a separate vial, dissolve 4-methoxybenzylamine (144 mg, 1.05 mmol) in anhydrous DCM (5 mL).

  • Reaction: Cool the isocyanate solution to 0 °C using an ice bath. Add the amine solution dropwise to the stirred isocyanate solution over 5 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the isocyanate starting material is fully consumed.

  • Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude urea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[13][14]

Protocol 2: Synthesis of a Carbamate

This protocol details the coupling of 4-(6-isocyanatopyridin-2-yl)morpholine with a representative phenol, p-cresol, to form 4-methylphenyl (2-morpholinopyridin-6-yl)carbamate. This reaction may benefit from mild base catalysis.

Reaction Scheme: 4-(6-Isocyanatopyridin-2-yl)morpholine + p-Cresol → 4-methylphenyl (2-morpholinopyridin-6-yl)carbamate

Materials and Equipment
  • Reagents:

    • 4-(6-Isocyanatopyridin-2-yl)morpholine

    • p-Cresol

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M aqueous hydrochloric acid (HCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Same as Protocol 1.

Reagent Calculation Table
ReagentMW ( g/mol )Amount (mg)mmolesEquivalents
4-(6-Isocyanatopyridin-2-yl)morpholine219.232191.01.0
p-Cresol108.141141.051.05
Triethylamine (TEA)101.1910 mg (14 µL)0.10.1
Anhydrous Tetrahydrofuran (THF)-10 mL--
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(6-isocyanatopyridin-2-yl)morpholine (219 mg, 1.0 mmol) and p-cresol (114 mg, 1.05 mmol) in anhydrous THF (10 mL).

  • Catalyst Addition: Add triethylamine (14 µL, 0.1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) for the consumption of the starting materials.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL). Wash the organic solution sequentially with 1 M HCl (15 mL) to remove TEA, followed by saturated NaHCO₃ (15 mL), and finally brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude carbamate product by flash column chromatography on silica gel or by recrystallization.[15]

Product Characterization

The identity and purity of the synthesized urea and carbamate derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Look for the appearance of new NH protons in the ¹H NMR spectrum and the characteristic urea (~155-165 ppm) or carbamate (~150-160 ppm) carbonyl signal in the ¹³C NMR spectrum.

  • FTIR Spectroscopy: Confirms the formation of the new functional group.

    • Urea: Strong C=O stretch at ~1630-1680 cm⁻¹ and N-H stretches at ~3300-3500 cm⁻¹.

    • Carbamate: Strong C=O stretch at ~1680-1740 cm⁻¹ and N-H stretch at ~3200-3400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. Impure or wet reagents/solvents.1. Use freshly distilled/dried solvents and high-purity reagents. Ensure inert atmosphere is maintained.
2. Insufficient reaction time or temperature.2. Allow the reaction to run longer. For less reactive nucleophiles (like phenols), gentle heating (40-50 °C) may be required.
3. Low reactivity of the nucleophile.3. Add a catalyst. For carbamate synthesis, a catalytic amount of a non-nucleophilic base (TEA, DABCO) or a tin catalyst can be effective.
Side Product Formation 1. Reaction of isocyanate with water.1. Rigorously exclude moisture from the reaction. This side reaction forms an unstable carbamic acid, which decomposes to an amine and CO₂. The amine can then react with more isocyanate to form a symmetric urea byproduct.
2. Trimerization of isocyanate (isocyanurate formation).2. This is more common at higher temperatures or with base catalysis. Run the reaction at a lower temperature and add the catalyst last.
Difficult Purification 1. Product is highly polar and streaks on silica gel.1. Use a more polar eluent system for chromatography, possibly with a small percentage of methanol or triethylamine.
2. Product co-elutes with starting material.2. Optimize the eluent system for better separation. If purification is still difficult, consider recrystallization.
3. Product is insoluble.3. The product may have precipitated from the reaction mixture. If so, it can often be isolated by simple filtration and washed with a non-polar solvent like hexanes or ether to remove impurities.

References

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia. [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from DOD Technologies. [Link]

  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from BHHC Safety Center. [Link]

  • Safety For. (2025, July 2). Guidance Note: Isocyanates in the Workplace. Retrieved from Safety For. [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from Mettler Toledo. [Link]

  • Tsao, U. (1966). U.S. Patent No. 3,281,464.
  • IOM World. (n.d.). Isocyanate Sampling and Analysis. Retrieved from IOM World. [Link]

  • Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

  • Singh, A., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]

  • Aishi, G. (2015, December 15). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting [Video]. YouTube. [Link]

  • Ekpenyong, M. G. (2018, November 28). How to purify the urea bought from market to pure urea? ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Ramirez-Rave, S., et al. (2019). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules. [Link]

  • Inoue, S., et al. (1975). U.S. Patent No. 3,944,605.
  • Wikipedia. (n.d.). Morpholine. Retrieved from Wikipedia. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from Ataman Kimya. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from atamankimya.com. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Angeli, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]

  • Dagorne, S., et al. (2015). Three different syntheses of a guanidinium carbamate of morpholine.
  • Zhang, M., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • LookChem. (n.d.). Cas 876316-43-7, 4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. Retrieved from LookChem. [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Method

Application Notes & Protocols: Leveraging 4-(6-Isocyanatopyridin-2-yl)morpholine for the Development of Novel Covalent Therapeutics

Abstract The pursuit of targeted covalent inhibitors (TCIs) represents a robust and increasingly successful strategy in modern drug discovery.[1][2] These molecules offer distinct advantages, including enhanced potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of targeted covalent inhibitors (TCIs) represents a robust and increasingly successful strategy in modern drug discovery.[1][2] These molecules offer distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[2][3][4] This guide details the scientific rationale and technical protocols for utilizing 4-(6-isocyanatopyridin-2-yl)morpholine , a reactive heterocyclic compound, as a foundational scaffold for the development of novel covalent therapeutics. We provide an in-depth exploration of its chemical reactivity, strategic applications, and step-by-step experimental workflows for target validation and characterization.

Introduction: The Scientific Premise

4-(6-Isocyanatopyridin-2-yl)morpholine is a bifunctional molecule of significant interest for covalent drug development. Its structure comprises two key moieties:

  • A Pyridinyl-Morpholine Scaffold: The morpholine heterocycle is a common feature in numerous approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid.[5][6] Its presence often confers favorable physicochemical properties such as aqueous solubility and metabolic stability.[7][8] The pyridine ring provides a rigid framework for orienting the reactive group and can be further functionalized to enhance target recognition.

  • An Aryl Isocyanate Group (-N=C=O): This electrophilic "warhead" is highly reactive towards nucleophilic amino acid residues on protein surfaces.[9][10] This reactivity is the cornerstone of its utility, enabling the formation of a stable, covalent bond with a target protein, leading to irreversible inhibition.[1][2]

The strategic combination of a drug-like scaffold with a reactive isocyanate warhead positions this molecule as a powerful tool for creating highly potent and selective TCIs.[11]

The Chemistry of Covalent Engagement

The therapeutic potential of 4-(6-isocyanatopyridin-2-yl)morpholine is predicated on the electrophilic nature of its isocyanate group. This group readily undergoes nucleophilic addition with several amino acid side chains found in proteins.[9][12]

Primary Reaction Targets:

  • Lysine (Lys): The primary amine (-NH₂) on the side chain of lysine is a potent nucleophile. Its reaction with the isocyanate forms a highly stable urea linkage .[10]

  • Serine (Ser), Threonine (Thr), Tyrosine (Tyr): The hydroxyl (-OH) groups on these residues can react to form a carbamate linkage .

  • Cysteine (Cys): The thiol (-SH) group of cysteine, one of the most common targets for covalent inhibitors, can react to form a thiocarbamate linkage .[13]

The reaction is typically irreversible, permanently modifying the target protein and leading to sustained inactivation.[1][2] This contrasts with reversible inhibitors, which can be outcompeted by high concentrations of endogenous substrates.[1]

G cluster_reactants Reactants cluster_product Product Reagent 4-(6-Isocyanatopyridin-2-yl)morpholine R-N=C=O Product Covalent Adduct (Urea Linkage) Protein-CH₂-NH-C(=O)-NH-R Reagent->Product Covalent Bond Formation Lysine Target Protein Lysine Residue Protein-CH₂-NH₂ Lysine->Product

Mechanism of covalent modification of a lysine residue.

Strategic Applications in Drug Discovery

This reagent can be deployed across multiple stages of the drug discovery pipeline.

  • Targeted Covalent Inhibitor (TCI) Development: By appending targeting moieties to the pyridinyl-morpholine core, researchers can direct the reactive isocyanate to a specific protein of interest. This strategy has proven highly effective for challenging targets, such as kinases and proteases, where it can achieve sustained inhibition and overcome resistance mutations.[1][2][13]

  • Fragment-Based Screening: 4-(6-isocyanatopyridin-2-yl)morpholine can be used as an electrophilic fragment to screen for novel binding pockets on protein targets.[3] Identifying fragments that covalently bind allows for the subsequent build-out of more potent and selective molecules.

  • Activity-Based Protein Profiling (ABPP): This compound can be adapted into chemical probes to map the reactive landscape of the proteome, identifying proteins that are susceptible to covalent modification.[14]

Experimental Protocols

Mandatory Safety & Handling Precautions

Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution.[15][16]

  • Engineering Controls: Always handle 4-(6-isocyanatopyridin-2-yl)morpholine and its solutions inside a certified chemical fume hood with sufficient airflow.[15][17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are recommended), a lab coat, and chemical safety goggles at all times.[15][16][18] Latex gloves are not suitable.[15]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The compound is moisture-sensitive; reaction with water produces an amine and carbon dioxide gas, which can cause pressure buildup in sealed containers.[17][19]

  • Waste Disposal: All contaminated materials and solutions must be disposed of according to institutional and local hazardous waste guidelines.

Protocol: Confirmation of Covalent Binding via Intact Protein Mass Spectrometry

This protocol verifies if the compound forms a covalent adduct with the target protein.[20][21]

Objective: To detect a mass shift in the target protein corresponding to the molecular weight of the compound.

Materials:

  • Target protein solution (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4)

  • 4-(6-Isocyanatopyridin-2-yl)morpholine (MW: 205.21 g/mol )

  • DMSO (for stock solution)

  • LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis[22]

Procedure:

  • Prepare Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution.

  • Incubation: In separate microcentrifuge tubes, prepare the following reactions:

    • Test Sample: Target protein (e.g., 50 µL of 1 mg/mL) + compound stock (e.g., 1 µL of 10 mM for a final concentration of ~200 µM).

    • Control Sample: Target protein (50 µL of 1 mg/mL) + DMSO (1 µL).

  • Reaction: Incubate both tubes at room temperature or 37°C for 2-4 hours.

  • Sample Preparation for LC-MS:

    • Quench any unreacted compound if necessary (e.g., by adding a small amount of Tris buffer).

    • Desalt the protein sample using a C4 ZipTip or equivalent to remove non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted samples onto the LC-MS system.

    • Acquire mass spectra over the expected mass range for the protein.

    • Deconvolute the raw spectra to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the deconvoluted mass of the protein in the test sample to the control sample.

    • A mass increase of ~205.21 Da in the test sample confirms the formation of a 1:1 covalent adduct.[21][23]

SampleExpected Mass (Da) (Hypothetical Protein MW = 30,000 Da)Observed Mass Shift (Da)Interpretation
Protein + DMSO (Control)30,000.0N/AUnmodified Protein
Protein + Compound30,205.2+205.2Successful Covalent Adduct Formation
Protocol: Determination of Covalent Inhibitor Kinetics (kinact/Ki)

For enzyme targets, determining the second-order rate constant (kinact/Ki) is the gold standard for quantifying covalent inhibitor potency.[1][14]

Objective: To measure the rate of irreversible inactivation of an enzyme.

Procedure:

  • Setup: Perform enzyme activity assays (e.g., using a fluorescent or colorimetric substrate) in a plate reader.

  • Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for different lengths of time.

  • Activity Measurement: Initiate the reaction by adding the substrate and measure the reaction progress over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for covalent inhibitors to determine kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[23]

    • The overall potency is expressed as the kinact/Ki ratio.[14][23]

Protocol: Identification of Modification Site by LC-MS/MS

This proteomics workflow pinpoints the exact amino acid residue modified by the compound.[22][24]

Objective: To identify the peptide and specific residue carrying the +205.21 Da modification.

Workflow for identifying the site of covalent modification.

Procedure:

  • Sample Preparation: Use the covalent adduct sample generated in Protocol 4.2. Run a parallel control sample.

  • Denaturation and Digestion:

    • Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteines (with iodoacetamide).

    • Digest the protein into smaller peptides using a protease like trypsin.[24]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into a high-resolution mass spectrometer (e.g., Orbitrap or Q-Exactive).

    • The instrument will perform a survey scan (MS1) to measure peptide masses, followed by fragmentation scans (MS/MS or HCD) of selected peptides.[22][24]

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to match the experimental MS/MS spectra against a protein database containing the sequence of the target protein.[24][25]

    • Crucially, specify a variable modification on Lys, Ser, Thr, Tyr, and Cys residues with a mass shift of +205.2121 Da (C₁₀H₁₁N₃O₂).

    • The software will identify the peptide that contains this mass shift and pinpoint the specific modified residue based on the fragmentation pattern in the MS/MS spectrum.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine is a high-potential reagent for the discovery and development of novel targeted covalent inhibitors. Its inherent reactivity, combined with a favorable drug-like scaffold, provides a robust starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a comprehensive framework for researchers to confirm covalent modification, quantify inhibitory potency, and precisely identify the site of interaction, thereby accelerating the journey from a reactive molecule to a potential therapeutic candidate.

References

  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.
  • Singh, J., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry.
  • Sari, A., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Available at: [Link]

  • JACS Au. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]

  • Petraccone, L., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. Available at: [Link]

  • Marques, S., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. Available at: [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

  • Brown, W. E., et al. (1984). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Toxicology and Applied Pharmacology. Available at: [Link]

  • Adusumalli, S., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. Available at: [Link]

  • Van Rooden, E. J. (2014). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Utrecht. Available at: [Link]

  • Total Training. (n.d.). Safe Use of Di-Isocyanates. Available at: [Link]

  • Cravatt, B. F., et al. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds. Available at: [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Available at: [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

  • DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. Available at: [Link]

  • OSHA. (n.d.). A Guide to Occupational Exposure to Isocyanates. Available at: [Link]

  • Herriott, R. M. (1947). Action of Aromatic Isocyanates on Proteins. Journal of General Physiology. Available at: [Link]

  • Beyerbach, A., et al. (2006). Reactions of 4-methylphenyl isocyanate with amino acids. Journal of Chromatography B. Available at: [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Available at: [Link]

  • LookChem. (n.d.). Cas 876316-43-7, 4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Available at: [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-(6-Isocyanatopyridin-2-yl)morpholine in the Synthesis of Novel PI3K Inhibitors

Introduction: Targeting the PI3K/Akt/mTOR Pathway in Oncology The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the PI3K/Akt/mTOR Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent oncogenic event, implicated in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] PI3K inhibitors function by blocking the PI3K/Akt/mTOR pathway, thereby impeding cancer cell growth and survival.[5] These targeted therapies have shown promise in treating advanced cancers, particularly those with mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[7]

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.[8][9] In the context of PI3K inhibitors, the morpholine group can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme, contributing to the inhibitor's potency and selectivity.[10][11] The strategic incorporation of this functional group is a key consideration in the design of novel and effective PI3K inhibitors.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(6-isocyanatopyridin-2-yl)morpholine , a versatile building block, in the synthesis of a novel class of urea-containing PI3K inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss the significance of the resulting urea linkage in targeting the PI3K enzyme.

The PI3K Signaling Pathway: A Rationale for Inhibition

The PI3K pathway is activated by various upstream signals, including growth factors and cytokines.[6] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its phosphorylation and activation.[4][12] Activated Akt then phosphorylates a plethora of downstream targets, culminating in the activation of mTOR, a key regulator of cell growth and proliferation.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and survival, a hallmark of cancer.[1][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor 4-(6-Isocyanatopyridin-2-yl)morpholine -derived Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

4-(6-Isocyanatopyridin-2-yl)morpholine: A Key Synthetic Intermediate

4-(6-Isocyanatopyridin-2-yl)morpholine is a bifunctional molecule poised for the efficient construction of urea-based PI3K inhibitors. Its key features include:

  • A Morpholine Moiety: As previously discussed, this group is crucial for enhancing drug-like properties and for potential interactions with the PI3K active site.

  • A Pyridine Scaffold: This aromatic heterocycle serves as a rigid core, correctly orienting the morpholine and the reactive isocyanate group.

  • An Isocyanate Functional Group: This highly reactive group readily undergoes nucleophilic attack by primary and secondary amines to form stable urea linkages. This reaction is typically high-yielding and proceeds under mild conditions.[12][13]

PropertyValueReference
CAS Number 884507-15-7[14]
Molecular Formula C10H11N3O2[14]
Molecular Weight 205.21 g/mol [14]
Appearance White to off-white solid
Purity ≥95%

Synthetic Protocol: Synthesis of a Urea-Containing PI3K Inhibitor

This protocol outlines a general procedure for the synthesis of a novel PI3K inhibitor via the reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with a primary or secondary amine. The choice of the amine partner is critical and should be guided by the desired structure-activity relationship (SAR) for the target PI3K isoform.

Synthesis_Workflow Reactant1 4-(6-Isocyanatopyridin-2-yl)morpholine (Isocyanate) Reaction Reaction (Anhydrous Solvent, RT) Reactant1->Reaction Reactant2 Amine-containing Fragment (R-NH2) Reactant2->Reaction Product Urea-linked PI3K Inhibitor Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis of urea-linked PI3K inhibitors.

Materials and Reagents
  • 4-(6-Isocyanatopyridin-2-yl)morpholine (≥95% purity)

  • Amine of interest (e.g., a substituted aniline or a heterocyclic amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Experimental Procedure

Step 1: Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(6-isocyanatopyridin-2-yl)morpholine (1.0 eq).

  • Dissolve the isocyanate in a minimal amount of anhydrous DMF or DCM.

  • In a separate flask, dissolve the amine of interest (1.0 - 1.2 eq) in the same anhydrous solvent.

Step 2: Reaction

  • Slowly add the amine solution to the stirred isocyanate solution at room temperature. The reaction of an isocyanate with an amine to form a urea is generally straightforward and can be performed in a suitable solvent at room temperature without the need for a base.[12]

  • Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the urea product will indicate the reaction is proceeding.

  • Allow the reaction to stir at room temperature for 2-16 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • If the product is an oil or does not precipitate, it should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Step 4: Characterization

  • Confirm the structure of the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices
  • Inert Atmosphere: The isocyanate functional group is sensitive to moisture. Performing the reaction under an inert atmosphere prevents the hydrolysis of the isocyanate to an unstable carbamic acid, which would then decompose to an amine and carbon dioxide, leading to unwanted side products.

  • Anhydrous Solvents: Similar to the use of an inert atmosphere, anhydrous solvents are crucial to prevent the hydrolysis of the isocyanate.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more valuable isocyanate starting material.

  • Room Temperature Reaction: The high reactivity of the isocyanate group with amines allows the reaction to proceed efficiently at room temperature, avoiding the need for heating which could lead to decomposition or side reactions.

Conclusion and Future Perspectives

The use of 4-(6-isocyanatopyridin-2-yl)morpholine provides a direct and efficient route for the synthesis of a diverse library of urea-containing PI3K inhibitors. The straightforward nature of the urea bond formation allows for the rapid exploration of structure-activity relationships by varying the amine coupling partner. This approach enables medicinal chemists to fine-tune the pharmacological properties of the resulting inhibitors, including their potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel PI3K inhibitors derived from this versatile building block holds significant promise for the development of next-generation cancer therapeutics.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • National Center for Biotechnology Information. PI3K-PKB/Akt Pathway. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Targeted Oncology. What are PI3Kα inhibitors and how do they work?. [Link]

  • National Center for Biotechnology Information. The present and future of PI3K inhibitors for cancer therapy. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). [Link]

  • PubMed. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]

  • PubMed. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]

  • ResearchGate. Mechanism of action of PI3K-III Inhibitors. [Link]

  • ResearchGate. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 | Request PDF. [Link]

  • National Center for Biotechnology Information. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples.... [Link]

  • National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • MOLBASE. 4-(5-isocyanatopyridin-2-yl)morpholine|1227095-73-9. [Link]

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • Wikipedia. Morpholine. [Link]

  • MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. [Link]

Sources

Method

Application Note & Protocol Guide: Accelerating Drug Discovery through Library Synthesis with 4-(6-Isocyanatopyridin-2-yl)morpholine

Foreword: The Strategic Imperative of Focused Libraries In the landscape of modern drug discovery, the synthesis of focused chemical libraries stands as a cornerstone for the rapid identification and optimization of lead...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Focused Libraries

In the landscape of modern drug discovery, the synthesis of focused chemical libraries stands as a cornerstone for the rapid identification and optimization of lead compounds. The strategic selection of core scaffolds and building blocks is paramount to navigating vast chemical spaces with efficiency and precision. This guide focuses on the utility of 4-(6-isocyanatopyridin-2-yl)morpholine, a versatile building block, in the generation of diverse urea-based libraries. The inherent bio-isosteric relevance of the morpholine moiety and the reactive potential of the isocyanate group make this reagent a powerful tool for medicinal chemists.[1][2][3] This document provides a comprehensive overview, from the underlying chemical principles to detailed, field-tested protocols for its application in library synthesis.

The Chemical Rationale: Understanding 4-(6-Isocyanatopyridin-2-yl)morpholine

The efficacy of 4-(6-isocyanatopyridin-2-yl)morpholine as a library synthesis reagent is rooted in its distinct chemical features:

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5] Its appeal stems from its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules.[1][3] The ether oxygen within the morpholine ring acts as a hydrogen bond acceptor, while the saturated heterocyclic system offers a three-dimensional architecture that can effectively probe protein binding pockets.[5]

  • The Isocyanate Functional Group: The isocyanate group (-N=C=O) is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles.[6][7] This reactivity is central to its utility in library synthesis, as it allows for the formation of stable covalent bonds under mild conditions. The primary reaction of interest for library generation is the formation of a urea linkage upon reaction with a primary or secondary amine.[6][8][9] This reaction is typically high-yielding and proceeds without the need for a catalyst.[9]

  • The Pyridine Core: The central pyridine ring provides a rigid scaffold that influences the spatial orientation of the morpholine and the appended substituents. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding interactions and can be a site for further chemical modification.

Below is a diagram illustrating the key reactive site of 4-(6-isocyanatopyridin-2-yl)morpholine.

Caption: Key reactive site of 4-(6-isocyanatopyridin-2-yl)morpholine.

Safety & Handling: A Prerequisite for Successful Synthesis

As with all isocyanates, 4-(6-isocyanatopyridin-2-yl)morpholine requires careful handling due to its potential health effects.

Hazard Profile:

HazardDescriptionPrecautionary Measures
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[10]Work in a well-ventilated fume hood. Wear appropriate respiratory protection.[10]
Skin Contact Harmful in contact with skin. Causes skin irritation and may cause an allergic skin reaction.[10]Wear nitrile gloves and a lab coat. Avoid direct contact. In case of contact, wash immediately with soap and water.[10][11]
Eye Contact Causes serious eye irritation.[10]Wear safety goggles or a face shield.[10][11]
Ingestion Harmful if swallowed.[10]Do not eat, drink, or smoke in the laboratory.[11]
Moisture Sensitivity Isocyanates react with water, which can lead to the formation of unstable ureas and the release of carbon dioxide.[10] This can cause pressure buildup in sealed containers.Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[10]

Always consult the Safety Data Sheet (SDS) for detailed information before handling this reagent. [10][11][12][13]

Core Application: Urea Library Synthesis

The reaction between 4-(6-isocyanatopyridin-2-yl)morpholine and a diverse panel of primary and secondary amines is a robust and efficient method for generating a library of substituted ureas.

Reaction Mechanism: The Nucleophilic Addition Pathway

The fundamental reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the stable urea product.

G reagents 4-(6-Isocyanatopyridin-2-yl)morpholine + Primary/Secondary Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Substituted Urea intermediate->product Proton Transfer

Caption: Urea formation via nucleophilic addition.

Protocol for Parallel Urea Synthesis in a 96-Well Plate Format

This protocol is designed for the high-throughput synthesis of a urea library.

Materials:

  • 4-(6-isocyanatopyridin-2-yl)morpholine

  • A diverse library of primary and secondary amines

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere manifold (optional, but recommended)

  • Multi-channel pipette

  • Plate shaker

Procedure:

  • Amine Plate Preparation:

    • In a 96-well plate, dispense 100 µL of a 0.1 M solution of each unique amine in anhydrous DMF to individual wells. This equates to 10 µmol of each amine per well.

  • Isocyanate Solution Preparation:

    • Prepare a 0.1 M stock solution of 4-(6-isocyanatopyridin-2-yl)morpholine in anhydrous DMF. For a full 96-well plate, you will need approximately 10 mL of this solution.

  • Reaction Initiation:

    • Using a multi-channel pipette, add 100 µL of the 4-(6-isocyanatopyridin-2-yl)morpholine solution to each well of the amine plate. This provides a 1:1 molar ratio of reactants.

  • Reaction Incubation:

    • Seal the 96-well plate and place it on a plate shaker at room temperature. Allow the reactions to proceed for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Product Isolation:

    • For high-throughput purification, direct injection of the reaction mixtures onto a preparative HPLC-MS system is the most efficient method.[14][15][16]

    • Alternatively, a liquid-liquid extraction can be performed in the plate, followed by evaporation of the solvent.

Self-Validation and Troubleshooting:

ObservationPotential CauseSuggested Action
Incomplete reaction Steric hindrance of the amine; low reactivity of the amine.Increase reaction time or gently heat the reaction block (e.g., to 40-50 °C).
Side product formation Presence of water in the reagents or solvent.Ensure all reagents and solvents are anhydrous.
Low product yield Sub-optimal purification conditions.Optimize the HPLC gradient and column chemistry for the specific library.

Expanding Chemical Diversity: Alternative Nucleophiles

While amines are the most common reaction partners for isocyanates in library synthesis, other nucleophiles can be employed to further expand the chemical space.

  • Alcohols: The reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with alcohols yields carbamates.[8] This reaction may require a catalyst (e.g., a tertiary amine or a tin-based catalyst) and elevated temperatures to proceed efficiently.

  • Thiols: Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the reaction with amines and may also benefit from catalysis.

High-Throughput Purification: A Critical Bottleneck and Its Solution

The purification of compound libraries is often the most time-consuming step in the synthesis workflow.[14] High-throughput purification techniques are therefore essential for maintaining the efficiency of the library synthesis process.

Recommended Approach: Mass-Directed Preparative HPLC

Mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the industry standard for purifying chemical libraries.[14][15][16] This technique uses a mass spectrometer to identify the fractions containing the target compound, which are then collected.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Storage ReactionMixture Crude Reaction Mixture HPLC Preparative HPLC ReactionMixture->HPLC MassSpec Mass Spectrometer HPLC->MassSpec Eluent Stream FractionCollector Fraction Collector MassSpec->FractionCollector Trigger Signal PureCompound Pure Compound FractionCollector->PureCompound QC Quality Control (LC-MS, NMR) PureCompound->QC Storage Compound Storage QC->Storage

Caption: High-throughput purification workflow.

Conclusion: A Versatile Reagent for Modern Drug Discovery

4-(6-Isocyanatopyridin-2-yl)morpholine is a valuable and versatile building block for the synthesis of focused chemical libraries. Its straightforward reactivity, coupled with the desirable properties of the morpholine scaffold, makes it an ideal reagent for generating novel compounds for high-throughput screening. By employing the protocols and strategies outlined in this guide, researchers can efficiently synthesize diverse urea-based libraries, thereby accelerating the identification of new therapeutic agents.

References

  • Bruce, M. A., LeBoulluec, K. L., Monkovic, I., Martin, S. W., Parker, E. M., Iben, L. G., McGovern, R. T., Ortiz, A. A., Stanley, J. A., Mattson, G. K., Kozlowski, M., Arcuri, M., & Antal-Zimanyi, I. (2002). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. The Journal of Organic Chemistry, 67(2), 379-382. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(1), 1-17. [Link]

  • Magerramov, A. M., Kurbanova, M. M., & Allakhverdiev, M. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–819. [Link]

  • Barclay, R. P., & Halcomb, R. L. (2007). Methods for synthesis of encoded libraries. U.S.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Roedern, E. (2004). High-throughput purification of single compounds and libraries. PubMed. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PENTA. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Bektas, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Li, H., et al. (2012). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses. [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ChemSupply. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

  • Franklin. (2021). Expanding accessible chemical space through automated high-throughput experimentation. [Link]

  • Chemistry For Everyone. (2025). What Is High-throughput Protein Purification?. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-(6-Isocyanatopyridin-2-yl)morpholine in CNS Drug Development

Introduction: A Strategic Approach to CNS Covalent Inhibitors The development of therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-bra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to CNS Covalent Inhibitors

The development of therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1][2][3] Successful CNS drug candidates require a delicate balance of physicochemical properties to ensure adequate brain penetration and engagement with their intended targets.[3] Within this context, the strategic use of privileged scaffolds and reactive functional groups can provide a significant advantage. This guide focuses on 4-(6-Isocyanatopyridin-2-yl)morpholine , a compound that rationally combines two key features for CNS drug discovery: the morpholine moiety and the isocyanate functional group.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated into CNS-active compounds to enhance aqueous solubility, modulate pKa, and improve pharmacokinetic properties, including BBB permeability.[3][4][5] Its flexible conformation and ability to act as a hydrogen bond acceptor contribute favorably to drug-target interactions.[5]

The isocyanate group (-NCO) is a highly reactive electrophile capable of forming stable covalent bonds with nucleophilic residues (such as lysine, serine, or cysteine) on protein targets.[6][7] This allows for the design of covalent inhibitors, which can offer advantages in potency, duration of action, and overcoming drug resistance.[8][9] The use of covalent inhibitors is a growing strategy in drug discovery, with applications across various therapeutic areas, including CNS disorders.[8]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(6-Isocyanatopyridin-2-yl)morpholine as a tool compound and potential building block for the development of novel CNS therapeutics. We will delve into its properties, safe handling, and detailed protocols for its use in target identification and validation workflows.

Physicochemical and Reactivity Profile

A thorough understanding of the compound's properties is essential for its effective application.

PropertyPredicted Value / CharacteristicRationale and Implication for CNS Drug Development
Molecular Formula C10H11N3O2
Molecular Weight 205.22 g/mol Low molecular weight is generally favorable for crossing the blood-brain barrier.
Structure Pyridine core with morpholine and isocyanate substituents.The pyridine core provides a rigid scaffold, while the morpholine enhances solubility and the isocyanate provides reactivity.
Solubility Predicted to have moderate aqueous solubility.The morpholine group is known to improve solubility, which is crucial for formulation and in vitro assays.[3]
Reactivity The isocyanate group is highly electrophilic and will react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively.[6]This reactivity is the basis for its use as a covalent modifier of protein targets. It also necessitates careful handling and storage to prevent degradation by moisture.[10]
pKa The morpholine nitrogen is weakly basic.This property can influence the compound's charge state at physiological pH, affecting its interaction with targets and its ability to cross cell membranes.[5]

Safety and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict safety protocols.[10][11][12]

Core Safety Directives:

  • Ventilation: All work with 4-(6-Isocyanatopyridin-2-yl)morpholine, both in solid and solution form, must be conducted in a certified chemical fume hood with good airflow.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[13]

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood is unavoidable, appropriate respiratory protection is mandatory.[13]

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place to prevent reaction with moisture.[10]

  • Waste Disposal: All isocyanate-contaminated waste (glassware, pipette tips, etc.) must be decontaminated before disposal. A common decontamination solution is a mixture of 10% isopropyl alcohol and 1% ammonia in water.[14]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine

While not commercially available from all suppliers, this compound can be synthesized from the corresponding amine precursor, 4-(6-aminopyridin-2-yl)morpholine. The following is a general protocol based on standard methods for isocyanate synthesis.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow Amine 4-(6-aminopyridin-2-yl)morpholine Reaction Reaction under Inert Atmosphere Amine->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->Reaction Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(6-Isocyanatopyridin-2-yl)morpholine Purification->Product

Caption: Synthesis of the target isocyanate from its amine precursor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-(6-aminopyridin-2-yl)morpholine (1 equivalent) in anhydrous toluene.

  • Reaction Setup: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.

  • Addition of Phosgene Source: While stirring under a nitrogen atmosphere, slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents), in anhydrous toluene to the reaction mixture at 0 °C. Caution: Triphosgene is highly toxic and releases phosgene gas. Handle with extreme care in a chemical fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess phosgene with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(6-Isocyanatopyridin-2-yl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The isocyanate group can be identified by a characteristic IR absorption band around 2250-2275 cm⁻¹.

Protocol 2: Covalent Labeling of a Target Protein

This protocol describes a general method for assessing the ability of 4-(6-Isocyanatopyridin-2-yl)morpholine to covalently label a purified protein of interest.

Workflow Diagram:

G cluster_labeling Protein Labeling Workflow Protein Purified Target Protein Incubation Incubate at 37°C Protein->Incubation Compound 4-(6-Isocyanatopyridin-2-yl)morpholine (in DMSO) Compound->Incubation Buffer Reaction Buffer (e.g., PBS, pH 7.4) Buffer->Incubation Quench Quench Reaction (e.g., add excess Tris buffer) Incubation->Quench Analysis Analysis by LC-MS/MS or SDS-PAGE Quench->Analysis

Caption: Workflow for covalent labeling of a protein target.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of 4-(6-Isocyanatopyridin-2-yl)morpholine in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target protein (final concentration 1-5 µM) and the reaction buffer.

    • Add the isocyanate compound to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). Include a DMSO-only control.

    • Incubate the reaction mixture at 37 °C for a specified time (e.g., 1 hour). A time-course experiment can be performed to determine the optimal incubation time.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a high concentration of nucleophiles, such as Tris buffer (final concentration 100 mM).

  • Analysis by Mass Spectrometry:

    • Digest the protein sample (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the site(s) of covalent modification. The mass of the adducted peptide will be increased by 205.08 Da (the mass of the compound minus the elements of water).

  • Analysis by SDS-PAGE (Optional): If the compound is tagged with a reporter group (e.g., biotin or a fluorophore), the labeling can be visualized by SDS-PAGE followed by western blotting or fluorescence scanning.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Assessing the ability of a compound to cross the BBB is a critical step in CNS drug development.[15][16] The in vitro transwell assay is a commonly used model for this purpose.[15][17][18]

Workflow Diagram:

G cluster_bbb In Vitro BBB Permeability Assay Culture Culture brain endothelial cells on a transwell insert TEER Monitor TEER to confirm monolayer integrity Culture->TEER Dosing Add compound to apical (blood) side TEER->Dosing Sampling Sample from basolateral (brain) side at time points Dosing->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Papp Calculate Apparent Permeability Coefficient (Papp) Analysis->Papp

Caption: Transwell assay workflow for BBB permeability assessment.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of a transwell insert until a confluent monolayer is formed. Co-culture models with astrocytes and pericytes can provide a more physiologically relevant barrier.[16]

  • Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. High TEER values are indicative of tight junction formation.

  • Permeability Assay:

    • Replace the media in the apical (upper) and basolateral (lower) chambers with transport buffer (e.g., HBSS).

    • Add 4-(6-Isocyanatopyridin-2-yl)morpholine to the apical chamber (donor compartment).

    • At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber (receiver compartment).

    • Include control compounds with known high and low BBB permeability (e.g., caffeine and atenolol, respectively).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Interpretation of Results:

  • High Papp (> 5 x 10⁻⁶ cm/s): Suggests good potential for BBB penetration.

  • Moderate Papp (2-5 x 10⁻⁶ cm/s): Suggests moderate potential for BBB penetration.

  • Low Papp (< 2 x 10⁻⁶ cm/s): Suggests poor potential for BBB penetration.

Application in CNS Drug Discovery: A Decision Framework

The utility of 4-(6-Isocyanatopyridin-2-yl)morpholine extends from a tool for target validation to a lead scaffold for optimization.

Logical Framework for Application:

G Start Hypothesized CNS Target Labeling Covalent Labeling with 4-(6-Isocyanatopyridin-2-yl)morpholine Start->Labeling Target Validation Assay Develop Functional Assay (e.g., enzyme inhibition, receptor binding) Labeling->Assay Functional Confirmation BBB_Perm Assess BBB Permeability (In Vitro / In Vivo) Assay->BBB_Perm CNS Penetration Potential SAR Structure-Activity Relationship (SAR) and Lead Optimization BBB_Perm->SAR Drug Candidate Development InVivo In Vivo Efficacy Studies in CNS Disease Models SAR->InVivo

Caption: Decision framework for utilizing the compound in a CNS drug discovery cascade.

  • Target Validation: Use the compound as a chemical probe to confirm target engagement in a complex biological system (e.g., cell lysate or live cells). Successful and specific labeling provides strong evidence for the accessibility of the target protein.

  • Hit-to-Lead Chemistry: If the compound demonstrates a desirable biological activity, it can serve as a starting point for a medicinal chemistry campaign. The morpholine and pyridine rings can be modified to optimize potency, selectivity, and pharmacokinetic properties, while retaining the covalent mechanism of action.

  • In Vivo Target Occupancy: Radiolabeled or tagged versions of the compound can be used in animal models to assess target occupancy in the brain, providing a crucial link between drug exposure and pharmacological effect.

Conclusion

4-(6-Isocyanatopyridin-2-yl)morpholine represents a rationally designed chemical entity for the exploration of novel CNS therapeutics. By combining the favorable pharmacokinetic properties of the morpholine scaffold with the target-inactivating potential of a covalent isocyanate warhead, it offers a powerful tool for modern drug discovery. The protocols and frameworks outlined in this guide provide a solid foundation for researchers to safely handle and effectively utilize this compound in their efforts to develop the next generation of CNS medicines. Adherence to rigorous safety standards and thoughtful experimental design will be paramount to unlocking its full potential.

References

  • Bannwarth, L., & Knorre, A. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9447–9499. [Link]

  • Cozzini, P., & Pinzi, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 576–609. [Link]

  • Mishra, A., & Singh, A. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(7), 1487. [Link]

  • Helms, H. C., & Brodin, B. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 103(10), 3203-3211. [Link]

  • Kumar, R., & Singh, R. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2228–2244. [Link]

  • WorkSafe New Zealand. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. [Link]

  • Singh, R. K., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Al-Ahmad, A., & Tibiche, C. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Membrane Biology, 254(3), 261–273. [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models. [Link]

  • Corbett, J. F. (1963). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 41-47. [Link]

  • Zhang, C., & Wang, J. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(12), 2217–2225. [Link]

  • Sutanto, F., & Lok, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 744–758. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. [Link]

  • Somashekhar, M., & Mahesh, A. R. (2016). morpholine antimicrobial activity. ResearchGate. [Link]

  • European Agency for Safety and Health at Work. (2013). Isocyanates - OSHwiki. [Link]

  • Lee, H., & Kim, D. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14936. [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Svendsen, A. P., & Jensen, M. B. (2023). A small molecule cocktail for robust induction of blood-brain barrier properties. bioRxiv. [Link]

  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. [Link]

  • Lockey, J. E., & Redlich, C. A. (2015). Isocyanates and human health: Multi-stakeholder information needs and research priorities. Journal of Occupational and Environmental Medicine, 57(1), 51–56. [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • ACS. (2022). In silico methods to assess CNS penetration of small molecules. [Link]

  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • AACR. (2022). Abstract 2675: Discovery of potent CNS-penetrant covalent KRAS G12C inhibitors. [Link]

  • MDPI. (2023). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. [Link]

  • Arco. (n.d.). Safe Use of Di-Isocyanates. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. [Link]

  • OSHA. (n.d.). Isocyanates - Overview. [Link]

  • Life Sciences Insights. (2023). A Promising Covalent Approach to Treat Alzheimer's Disease and CNS Disorders. [Link]

  • PubChem. (n.d.). Isocyanate. [Link]

  • PubMed. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. [Link]

  • ACS Publications. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. [Link]

  • The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • PubMed Central. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-(6-Isocyanatopyridin-2-yl)morpholine

Welcome to the technical support center for 4-(6-Isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(6-Isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. As a specialized heterocyclic isocyanate, its reactivity is influenced by both the electrophilic isocyanate group and the electronic properties of the substituted pyridine ring. This document will provide a comprehensive resource to navigate the intricacies of its use, ensuring successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of 4-(6-isocyanatopyridin-2-yl)morpholine and its derivatives.

Issue 1: Low or No Yield of the Target Urea Product

  • Question: I am reacting 4-(6-isocyanatopyridin-2-yl)morpholine with my primary amine, but I am seeing very low conversion to the desired urea. What are the likely causes?

  • Answer: Low or no yield in urea formation reactions with isocyanates often points to issues with reagent purity, moisture contamination, or suboptimal reaction conditions.

    • Moisture Contamination: Isocyanates are highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent or on your glassware will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 6-morpholinopyridin-2-amine and carbon dioxide. This amine can then react with another equivalent of the isocyanate to form a symmetric urea byproduct, consuming your starting material.[1]

      • Troubleshooting:

        • Dry Solvents: Use anhydrous solvents. Solvents should be freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone) or purchased as anhydrous grade and used without prolonged exposure to the atmosphere.

        • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

        • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

    • Reagent Quality: The purity of both the isocyanate and the amine is crucial. The isocyanate can degrade upon prolonged storage, especially if not kept under anhydrous and cold conditions.

      • Troubleshooting:

        • Assess Isocyanate Purity: If possible, check the purity of the isocyanate by FT-IR. A strong, sharp peak around 2250-2285 cm⁻¹ is characteristic of the N=C=O stretch.[2][3] A diminished or absent peak may indicate degradation.

        • Amine Purity: Ensure your amine starting material is pure and free of any residual acids or other reactive impurities.

    • Reaction Temperature: While many isocyanate-amine reactions proceed readily at room temperature, sterically hindered amines or less nucleophilic aromatic amines may require heating to achieve a reasonable reaction rate.

      • Troubleshooting:

        • Increase Temperature: Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or HPLC.

Issue 2: Formation of an Insoluble White Precipitate

  • Question: During my reaction, a white solid crashed out of the solution, and it doesn't appear to be my product. What is this and how can I prevent it?

  • Answer: The formation of an insoluble white precipitate is a classic sign of the formation of a symmetric urea byproduct, 1,3-bis(6-morpholinopyridin-2-yl)urea. This occurs when the isocyanate reacts with water to form 6-morpholinopyridin-2-amine, which then reacts with another molecule of the starting isocyanate.

    • Troubleshooting: This issue is almost always due to moisture contamination. Please refer to the troubleshooting steps for Issue 1 regarding the rigorous exclusion of water from your reaction.

Issue 3: Reaction is Foaming or Bubbling

  • Question: My reaction is bubbling, even though I am not heating it to boiling. Is this normal?

  • Answer: No, this is not normal and is a strong indication of a side reaction. The bubbling is due to the formation of carbon dioxide (CO₂) gas, which is a byproduct of the reaction of the isocyanate with water.[1]

    • Troubleshooting:

      • Immediate Action: Ensure your reaction vessel is not sealed to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood.

      • Investigate Moisture Source: This is a clear sign of significant water contamination. Rigorously follow the procedures for excluding moisture as detailed under Issue 1 .

Issue 4: Difficulty in Purifying the Final Urea Product

  • Question: I have formed my desired urea product, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?

  • Answer: The purification of pyridyl ureas can sometimes be challenging due to their polarity and potential for hydrogen bonding.

    • Troubleshooting:

      • Direct Precipitation/Filtration: If the desired urea is a solid and precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration. Washing the collected solid with a non-polar solvent like hexanes or diethyl ether can help remove less polar impurities.[4]

      • Recrystallization: If the initial purity is not sufficient, recrystallization is a powerful technique. The choice of solvent is critical. A solvent system in which the urea is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallizing ureas include ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. Due to the polar nature of ureas, a relatively polar mobile phase is often required (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradients). Be aware that highly polar ureas may streak on the column. Using a small percentage of triethylamine or acetic acid in the eluent can sometimes improve the peak shape.

Synthesis and Reaction Protocols

Protocol 1: Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine via Curtius Rearrangement

The Curtius rearrangement provides a reliable, phosgene-free method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.[5][6][7] This protocol outlines the synthesis starting from the corresponding carboxylic acid.

Step 1: Synthesis of 6-Morpholinopyridine-2-carbonyl Azide

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 6-morpholinopicolinic acid (1.0 eq).

  • Activation: Suspend the acid in a suitable anhydrous solvent such as THF or toluene. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate or diphenylphosphoryl azide (DPPA) (1.05 eq). Stir the reaction at 0 °C for 1-2 hours.

  • Azide Formation: To the activated acid, add a solution of sodium azide (1.5 eq) in a minimal amount of water, or for a fully anhydrous process with DPPA, this step is not needed. If using the chloroformate method, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acyl azide is often used directly in the next step without further purification.

Step 2: Curtius Rearrangement to 4-(6-Isocyanatopyridin-2-yl)morpholine

  • Setup: Dissolve the crude 6-morpholinopyridine-2-carbonyl azide in a high-boiling, inert, and anhydrous solvent such as toluene or dioxane.

  • Rearrangement: Heat the solution to reflux (typically 80-110 °C). The rearrangement is accompanied by the evolution of nitrogen gas.[5] Monitor the reaction by FT-IR; the formation of the isocyanate is indicated by the appearance of a strong absorption band at ~2250-2270 cm⁻¹. The disappearance of the acyl azide peak (around 2140 cm⁻¹) also signals reaction completion.

  • Isolation: Once the rearrangement is complete (typically 1-3 hours), the resulting solution of 4-(6-isocyanatopyridin-2-yl)morpholine can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Caution: Isocyanates are toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.

Protocol 2: General Procedure for the Synthesis of N-Substituted-(6-morpholinopyridin-2-yl)ureas

This protocol describes the reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with a generic primary or secondary amine.

  • Setup: In a dry, inert atmosphere flask, dissolve the amine (1.0 eq) in an anhydrous solvent such as THF, dichloromethane, or acetonitrile.

  • Isocyanate Addition: To this solution, add a solution of 4-(6-isocyanatopyridin-2-yl)morpholine (1.0-1.1 eq) in the same anhydrous solvent dropwise at room temperature. A slight excess of the isocyanate can be used to ensure complete consumption of the amine.

  • Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the reaction at room temperature for 2-16 hours. For less reactive amines, the reaction may be gently heated (40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. The isocyanate can be visualized on TLC by staining with a ceric ammonium molybdate stain, though it may be faint. An alternative is to take a small aliquot, quench with methanol, and analyze for the methyl carbamate product.

  • Workup and Purification:

    • If the product precipitates, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.[4]

    • If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

Data and Visualization

Table 1: Common Solvents for Isocyanate Reactions
SolventBoiling Point (°C)Dielectric ConstantNotes
Tetrahydrofuran (THF)667.5Good for most reactions, must be rigorously dried.
Dichloromethane (DCM)409.1Good for reactions at or below room temperature.
Acetonitrile8237.5More polar option, must be anhydrous.
Toluene1112.4Good for Curtius rearrangement due to high boiling point.
N,N-Dimethylformamide (DMF)15336.7Use with caution, can contain water and may react with some isocyanates at high temperatures.
Diagram 1: General Reaction and Side Reaction Pathway

Isocyanate 4-(6-Isocyanatopyridin-2-yl)morpholine (R-NCO) Urea Target Urea Product Isocyanate->Urea + R'-NHR'' (Desired Reaction) CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + H₂O (Side Reaction) SideProduct Symmetric Urea Byproduct (R-NH-CO-NH-R) Isocyanate->SideProduct + R-NH₂ Amine Primary/Secondary Amine (R'-NHR'') Amine->Urea Water Water (H₂O) Water->CarbamicAcid PrecursorAmine 6-Morpholinopyridin-2-amine (R-NH₂) CarbamicAcid->PrecursorAmine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 PrecursorAmine->SideProduct

Caption: Desired reaction vs. moisture-induced side reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Caption: Step-by-step troubleshooting for low product yield.

Analytical Monitoring

  • FT-IR Spectroscopy: The most direct way to monitor the consumption of the isocyanate is by observing the disappearance of the strong, sharp -N=C=O stretching band at approximately 2250-2285 cm⁻¹.[2][3] This technique is particularly useful for tracking the progress of the Curtius rearrangement and the subsequent urea formation reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantitative analysis of reaction progress. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, can effectively separate the starting materials, product, and any byproducts. A UV detector is typically used for detection.[8][9]

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of the reaction. For reactions in high-boiling solvents like DMF or DMSO, spotting the TLC plate and then placing it under high vacuum for a few minutes before elution can prevent streaking.[10] A co-spot of the starting material and the reaction mixture can help confirm the consumption of the starting material.

Safety and Handling

  • Isocyanates: Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. All handling of 4-(6-isocyanatopyridin-2-yl)morpholine and its solutions should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[11]

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are also flammable.[12][13] Standard safe handling procedures for organic chemicals should be followed.

  • Azides: Acyl azides can be explosive, particularly at elevated temperatures. While generally stable in solution at the temperatures used for the Curtius rearrangement, they should be handled with care and behind a safety shield. Avoid using ground-glass joints when possible to prevent friction that could initiate decomposition.

By understanding the inherent reactivity of the isocyanate functional group and the potential influence of the pyridyl and morpholine moieties, researchers can effectively troubleshoot and optimize their synthetic protocols. Rigorous exclusion of moisture remains the most critical factor for success.

References

  • ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
  • ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
  • Penta Manufacturing Company. (n.d.). PYRIDINE - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-(6-Isocyanatopyridin-2-yl)morpholine

Welcome to the technical support center for 4-(6-Isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(6-Isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. The unique juxtaposition of the highly reactive isocyanate group with a pyridine ring and a morpholine moiety presents specific considerations that are critical for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and provide in-depth, mechanistically-grounded solutions.

FAQ 1: I am observing a significant loss of starting material and the formation of a white, insoluble precipitate in my reaction.

Question: I'm attempting a conjugation reaction between 4-(6-isocyanatopyridin-2-yl)morpholine and a primary amine on my substrate in anhydrous acetonitrile. However, I'm seeing a low yield of my desired product, and a white solid is crashing out of the solution. What is happening and how can I prevent this?

Answer:

This is a classic and highly probable side reaction for all isocyanates, including 4-(6-isocyanatopyridin-2-yl)morpholine. The issue stems from trace amounts of water in your reaction system.

The Chemistry Behind the Problem:

Isocyanates are extremely sensitive to moisture.[1][2][3] The isocyanate group (-NCO) will readily react with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to generate a primary amine and carbon dioxide gas.[1][4] The newly formed amine, being highly nucleophilic, can then react with another molecule of your starting isocyanate to produce a symmetric, disubstituted urea.[4][5] In the case of 4-(6-isocyanatopyridin-2-yl)morpholine, this results in the formation of an insoluble urea dimer, which is the white precipitate you are observing. This side reaction consumes two equivalents of your valuable reagent for every one molecule of water, leading to a significant decrease in the yield of your intended product.[1]

Troubleshooting Flowchart:

Start Issue: White Precipitate & Low Yield CheckMoisture Isolate and identify the source of moisture contamination. Start->CheckMoisture Solvent Solvents CheckMoisture->Solvent Reagents Reagents CheckMoisture->Reagents Atmosphere Atmosphere CheckMoisture->Atmosphere Glassware Glassware CheckMoisture->Glassware DrySolvent Action: Use freshly distilled anhydrous solvent or solvent from a sealed bottle over molecular sieves. Solvent->DrySolvent DryReagents Action: Dry reagents under high vacuum. For liquids, consider distillation. Reagents->DryReagents InertAtmosphere Action: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Atmosphere->InertAtmosphere DryGlassware Action: Oven-dry all glassware immediately before use. Glassware->DryGlassware Resolution Resolution: Minimized water contamination, leading to higher yield and no precipitate. DrySolvent->Resolution DryReagents->Resolution InertAtmosphere->Resolution DryGlassware->Resolution Isocyanate 3 x 4-(6-Isocyanatopyridin-2-yl)morpholine R-N=C=O Isocyanurate Isocyanurate Trimer (R-NCO)₃ Isocyanate->Isocyanurate Trimerization Catalyst Catalyst (e.g., Pyridine-N, Base) Catalyst->Isocyanurate Catalyzes

Caption: Catalytic trimerization of isocyanates to form isocyanurates.

Preventative Measures:

  • Control Concentration: Whenever possible, run your reaction at a lower concentration to disfavor intermolecular side reactions like trimerization.

  • Temperature Management: Avoid excessive heating, as this can accelerate the rate of trimerization.

  • Catalyst Choice: If your primary reaction requires a catalyst, choose one that is highly selective for the desired reaction (e.g., urethane formation) over trimerization. For example, some zirconium-based catalysts show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction and trimerization. [3][6]* pH Control: If applicable to your reaction conditions, maintaining a neutral or slightly acidic pH can help to protonate the pyridine nitrogen, reducing its catalytic activity towards trimerization.

FAQ 3: Can the morpholine or pyridine nitrogen atoms in 4-(6-isocyanatopyridin-2-yl)morpholine participate in side reactions?

Question: I am concerned about the reactivity of the other nitrogen atoms in the molecule. Can the morpholine or pyridine nitrogens act as nucleophiles and interfere with my desired reaction?

Answer:

This is an excellent and important consideration. The nucleophilicity of the nitrogen atoms in the morpholine and pyridine rings is significantly different and generally, they are not expected to be problematic nucleophiles under typical reaction conditions for the isocyanate.

The Chemistry Behind the Lack of Reactivity:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is part of the aromatic system. This makes it significantly less basic and nucleophilic compared to an aliphatic amine. [7]While it can act as a base or a catalyst as discussed in FAQ 2, it is not a potent enough nucleophile to compete with primary or secondary amines or alcohols for reaction with the isocyanate group. The electron-withdrawing nature of the pyridine ring further reduces the electron density on the ring carbons, making electrophilic aromatic substitution difficult. [8]

  • Morpholine Nitrogen: The morpholine nitrogen is a secondary amine, and in principle, secondary amines are reactive towards isocyanates. However, in this specific molecule, the morpholine nitrogen is directly attached to the pyridine ring. The electron-withdrawing effect of the pyridine ring significantly delocalizes the lone pair of electrons on the morpholine nitrogen, thereby reducing its nucleophilicity. This effect is well-documented and is a key feature of the electronic structure of 2-aminopyridines and their derivatives. This deactivation makes it a very poor nucleophile that is unlikely to react intramolecularly or intermolecularly with the isocyanate group.

Quantitative Data: Relative Basicity

AminepKa of Conjugate AcidRelative Nucleophilicity
Piperidine11.12High
Morpholine 8.33 Moderate
Pyridine 5.25 Low

Note: The pKa values are approximate and can vary with solvent.

The data clearly shows that the pyridine nitrogen is significantly less basic than a typical aliphatic amine. While the pKa of morpholine itself is higher, its attachment to the electron-withdrawing pyridine ring in the target molecule drastically reduces its basicity and nucleophilicity.

References

  • Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation. ResearchGate. [Link]

  • Isocyanate Formulations for Improved Weather Resistance. Patsnap Eureka. [Link]

  • Methyl isocyanate. Wikipedia. [Link]

  • Cyclization of isocyanate through either dimerization or trimerization reactions. ResearchGate. [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry - ACS Publications. [Link]

  • Moisture Contamination of Polyurethanes. ResinLab. [Link]

  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH. [Link]

  • Moisture Contamination with Polyurethanes. EXACT Dispensing Systems. [Link]

  • Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. UPCommons. [Link]

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]

  • Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner. [Link]

  • Induced Bioconjugation via On-Demand Isocyanate Formation. ResearchGate. [Link]

  • Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. [Link]

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]

  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]

  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Side reaction with amine groups via isocyanate generation. ResearchGate. [Link]

  • Heterocyclic Compounds. Cengage. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(6-Isocyanatopyridin-2-yl)morpholine

Welcome to the technical support guide for 4-(6-isocyanatopyridin-2-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and ef...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(6-isocyanatopyridin-2-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this highly reactive reagent in your experiments. As a bifunctional molecule incorporating a reactive isocyanate group and a morpholine moiety, its handling requires specific precautions to maintain its integrity and ensure reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 4-(6-isocyanatopyridin-2-yl)morpholine.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for 4-(6-isocyanatopyridin-2-yl)morpholine stems from its isocyanate (-N=C=O) group. This functional group is highly electrophilic and susceptible to reaction with nucleophiles. The two most significant degradation pathways are:

  • Reaction with Water (Moisture): Isocyanates react readily with even trace amounts of water from atmospheric humidity or contaminated solvents.[1][2] This reaction is irreversible and proceeds in two steps: first, forming an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide (CO₂) gas. The newly formed amine can then react with another isocyanate molecule to form a stable, insoluble diaryl urea.[3][4] This process consumes the active reagent and can lead to significant pressure buildup in sealed containers.[5]

  • Reaction with Other Nucleophiles: Alcohols, primary/secondary amines, and thiols will react rapidly with the isocyanate group.[1] It is critical to use anhydrous, amine-free solvents and reagents when working with this compound.

The compound is also classified as air-sensitive and should be stored under an inert atmosphere.[1]

Q2: What are the ideal storage conditions for this reagent?

A2: To maximize the shelf-life and maintain the reactivity of 4-(6-isocyanatopyridin-2-yl)morpholine, stringent storage conditions are mandatory. The recommendations are based on minimizing exposure to moisture, air, and heat.[1][4][6]

ParameterRecommendationRationale
Temperature Store in a freezer (-20°C to -80°C).Reduces the rate of potential self-polymerization and degradation reactions.[1]
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents reaction with atmospheric moisture and oxygen.[1][2]
Container Use a tightly sealed container with a secure, high-quality cap (e.g., a septum-sealed vial).Prevents ingress of moisture and air during storage and handling.[6][7]
Light Store in an amber vial or protect from light.While not the primary concern, protection from light is a general best practice for complex organic molecules.

Q3: I just received a new bottle of the compound. What is the best practice for initial handling and aliquoting?

A3: Proper initial handling is crucial to prevent contamination of the entire stock. Avoid repeatedly opening the main container in the open atmosphere. The recommended procedure is to create smaller, single-use or limited-use aliquots under controlled conditions. Please refer to the detailed protocol in the Experimental Protocols section for a step-by-step guide.

Q4: How can I tell if my 4-(6-isocyanatopyridin-2-yl)morpholine has degraded?

A4: There are several indicators of degradation:

  • Visual Inspection: The presence of a fine white precipitate or cloudiness in what should be a clear solution (if dissolved) or within the solid material itself. This is often the insoluble urea byproduct.[5]

  • Experimental Results: A significant drop in reaction yield or complete failure of a previously successful reaction is a strong indicator that the isocyanate has been consumed.

  • Pressure Buildup: If a container of the compound or a reaction mixture has developed pressure, it is a sign of CO₂ generation from reaction with water.[4] Use extreme caution when opening such vessels.

  • Analytical Confirmation: The degradation can be confirmed analytically. For example, using IR spectroscopy, you would observe a decrease or disappearance of the sharp, strong isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of new peaks corresponding to urea (C=O stretch around 1630-1680 cm⁻¹ and N-H bends).

Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments involving 4-(6-isocyanatopyridin-2-yl)morpholine.

Issue 1: A white, insoluble solid has formed in my reaction vessel upon adding the isocyanate.

  • Probable Cause: This is the classic sign of water contamination.[5] The isocyanate has reacted with moisture in your solvent or on the glassware to form the corresponding insoluble urea.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Use a freshly opened bottle or a properly stored solvent from a solvent purification system. If in doubt, measure the water content using Karl Fischer titration.

    • Check Other Reagents: If your substrate (e.g., an alcohol or amine) is hygroscopic, ensure it is thoroughly dried before use.

    • Review Glassware Preparation: All glassware must be rigorously dried immediately before use, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum or inert gas flow.[5]

    • Maintain Inert Atmosphere: Confirm that your reaction is conducted under a positive pressure of a dry, inert gas like argon or nitrogen. Ensure there are no leaks in your system.

Issue 2: My reaction is foaming or bubbling, and the pressure in the sealed vessel is increasing.

  • Probable Cause: This indicates the generation of carbon dioxide (CO₂) gas, which is a direct result of the isocyanate reacting with water.[4][5]

  • Troubleshooting Steps:

    • Immediate Action: DO NOT let the pressure build to dangerous levels. Carefully and safely vent the reaction vessel in a chemical fume hood.

    • Identify Moisture Source: This is a sign of significant water contamination. Follow all the steps outlined in "Issue 1" to identify and eliminate the source of moisture for all future experiments.

    • Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines or certain metal catalysts, can also accelerate the unwanted isocyanate-water reaction.[5] Review your catalyst choice to ensure it is selective for the desired reaction.

Issue 3: My reaction yield is low, and analysis shows a significant amount of unreacted starting material (e.g., my alcohol or amine).

  • Probable Cause: The isocyanate reagent has likely degraded either in storage or during the reaction setup, reducing the amount of active reagent available to react with your substrate.

  • Troubleshooting Steps:

    • Check Reagent Quality: Open a fresh aliquot of the isocyanate. If you suspect the entire stock is compromised, it is best to use a new, unopened bottle.

    • Review Handling Protocol: Ensure that the isocyanate was weighed and transferred rapidly and under an inert atmosphere to minimize exposure to air.

    • Temperature Control: If your reaction is run at elevated temperatures, consider adding the isocyanate last and at a lower temperature before heating, as heat can accelerate degradation, especially if trace moisture is present.

Key Chemical Pathways & Workflows
Degradation Pathway with Water

The following diagram illustrates the primary degradation pathway of the isocyanate functional group in the presence of water.

G cluster_reactants Reactants Isocyanate R-N=C=O (4-(6-Isocyanatopyridin-2-yl)morpholine) CarbamicAcid [ R-NH-C(=O)OH ] (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + H2O Amine R-NH2 (Amine byproduct) CarbamicAcid->Amine Decomposition CO2 CO2 (Gas) (Pressure Buildup) CarbamicAcid->CO2 Decomposition Urea R-NH-C(=O)-NH-R (Insoluble Urea) Amine->Urea + R-N=C=O (Isocyanate) Water H2O (Moisture) G start Start: Receive New Reagent equilibrate Allow Main Container to Equilibrate to Room Temp start->equilibrate prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) open Open Main Container Under Inert Gas prep_env->open equilibrate->prep_env aliquot Aliquot into Pre-dried, Inerted, Septum-Sealed Vials open->aliquot seal Seal Aliquot Vials Tightly Under Positive Pressure aliquot->seal store Store Aliquots and Main Container in Freezer (-20°C) seal->store end_aliquot Aliquoting Complete store->end_aliquot

Caption: Recommended workflow for aliquoting moisture-sensitive isocyanates.

Experimental Protocols
Protocol: Aliquoting 4-(6-Isocyanatopyridin-2-yl)morpholine

Objective: To safely transfer the bulk reagent into smaller, sealed vials for daily use, minimizing exposure to atmospheric moisture and air.

Materials:

  • Main container of 4-(6-isocyanatopyridin-2-yl)morpholine.

  • Inert atmosphere glovebox or a Schlenk line with dry nitrogen or argon gas.

  • Multiple small (e.g., 1-2 mL) glass vials with PTFE-lined septa caps, oven-dried overnight at >120°C and cooled in a desiccator.

  • A clean, dry spatula or powder funnel.

  • Parafilm or vinyl tape.

Procedure:

  • Preparation: Move the main container of the reagent and the dried aliquot vials into a glovebox. Alternatively, prepare the vials on a Schlenk line under vacuum and backfill with inert gas three times.

  • Equilibration: Allow the main container to warm completely to the ambient temperature inside the glovebox or on the benchtop before opening. This prevents condensation of moisture onto the cold solid.

  • Transfer: Inside the glovebox (or under a strong positive flow of inert gas on a Schlenk line), carefully open the main container. Using a clean, dry spatula, quickly portion the desired amount of solid into each of the pre-dried vials.

  • Sealing: Immediately and tightly cap each vial with its septum cap.

  • Securing: For extra protection, wrap the cap and neck of each vial with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, date, and amount.

  • Storage: Immediately return the main container and all new aliquots to the freezer for long-term storage. [1]

References
  • Vertex AI Search. Morpholine - SAFETY DATA SHEET. (2010).
  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine.
  • Fisher Scientific. SAFETY DATA SHEET: 4-(4-Isocyanatopyridin-2-yl)morpholine.
  • Patsnap Eureka. How to Enhance Isocyanate Storage and Handling Safety?. (2025).
  • Corbett, E. SAFETY ASPECTS OF HANDLING ISOCYANATES IN URETHANE FOAM PRODUCTION. IChemE.
  • BenchChem. Technical Support Center: Managing Isocyanate Reactions. (2025).
  • IRSST. Guide for safe use of isocyanates: An industrial hygiene approach.
  • Transport Canada. Isocyanates – A family of chemicals. (2025).

Sources

Optimization

Technical Support Center: Optimizing Reactions with 4-(6-Isocyanatopyridin-2-yl)morpholine

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for 4-(6-Isocyanatopyridin-2-yl)morpholine. As a bifunctional molecule featuring a highly reactive isocyanate group and a...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for 4-(6-Isocyanatopyridin-2-yl)morpholine. As a bifunctional molecule featuring a highly reactive isocyanate group and a stable morpholine-pyridine scaffold, this reagent is a valuable building block in medicinal chemistry and materials science.[1][2] However, the very reactivity that makes the isocyanate group useful also presents challenges, often leading to diminished yields and complex purification scenarios.

This guide is structured from my field experience to move beyond simple protocols. We will delve into the causality behind common experimental failures and provide robust, self-validating strategies to ensure your reactions are successful and reproducible. Our focus will be on understanding and controlling the sensitive nature of the isocyanate functional group to maximize the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or I'm not getting any product. What is the most likely cause?

A1: The overwhelming primary cause of low or no yield is the presence of water in your reaction system.[3] The isocyanate group (-NCO) is extremely sensitive to moisture.[4] Water rapidly reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[3] This newly formed amine is nucleophilic and will readily react with another molecule of your starting isocyanate to create a symmetrical urea byproduct, consuming two equivalents of your valuable reagent.

Q2: I observe an insoluble white precipitate crashing out of my reaction. What is it?

A2: This is a classic sign of moisture contamination. The precipitate is almost certainly the symmetrical urea byproduct described in A1. Its formation indicates that your starting isocyanate has been consumed by a side reaction with water.

Q3: How must I store 4-(6-Isocyanatopyridin-2-yl)morpholine to ensure its integrity?

A3: Proper storage is critical. The reagent is sensitive to moisture and air.[4] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place such as a freezer.[4] When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Q4: What are the best solvents for reactions involving this isocyanate?

A4: The best solvents are anhydrous (dry) and aprotic. Any solvent with active hydrogen atoms (like alcohols or water) is incompatible.[5] Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), toluene, and N,N-dimethylformamide (DMF). It is imperative that these solvents are rigorously dried before use.

Q5: Do I need to use a catalyst for my reaction?

A5: While some reactions may proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often required to achieve reasonable reaction rates with less reactive nucleophiles like alcohols. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate, DBTDL) are common catalysts that accelerate the reaction between isocyanates and hydroxyl groups.[6][7][8]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format, providing the underlying chemical principles.

Problem Encountered Plausible Scientific Cause Recommended Solution & Rationale
Low or No Yield; Starting Material Consumed Moisture Contamination: Water reacts with the isocyanate, leading to the formation of a urea byproduct.[3] This is the most common failure mode.Implement Strict Anhydrous Technique: 1. Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Solvents: Use freshly distilled solvents from an appropriate drying agent or high-quality anhydrous solvents packaged under nitrogen. 3. Reagents: Ensure your nucleophile is dry. If it is a salt, dry it under high vacuum. 4. Atmosphere: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[9] See the workflow diagram in Section 4.
Multiple Byproducts on TLC/LC-MS Isocyanate Trimerization/Polymerization: At elevated temperatures or in the presence of certain basic catalysts, isocyanates can self-react to form cyclic trimers (isocyanurates) or other polymers.[10]Maintain Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (start at 0°C or room temperature). Avoid excessive heating. If using a basic catalyst, add it slowly and at a low temperature.
Reaction with Solvent: If using a solvent that is not completely inert (e.g., residual water in DMF, or a solvent with hidden nucleophilic impurities), it can react with the isocyanate.Verify Solvent Purity: Use high-purity, anhydrous solvents. If in doubt, purify the solvent before use. For example, DMF can be dried over molecular sieves and stored under nitrogen.
Reaction Stalls; Fails to Reach Completion Insufficient Nucleophilicity of Reactant: Sterically hindered or electronically poor nucleophiles (e.g., hindered secondary alcohols, anilines with electron-withdrawing groups) may react very slowly.Catalyst Optimization: Introduce a catalyst. For alcohol reactions, start with ~1-5 mol% of dibutyltin dilaurate (DBTDL). For amine reactions, a tertiary amine catalyst may be effective.[7][8] Gentle heating (e.g., 40-50°C) may be required, but monitor closely for byproduct formation.
Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.Solvent Screening: Test the solubility of all starting materials in your chosen solvent. If solubility is an issue, consider a more polar aprotic solvent like anhydrous DMF or DMAc.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Urethane Synthesis with an Alcohol under Anhydrous Conditions

This protocol provides a self-validating framework for reacting 4-(6-isocyanatopyridin-2-yl)morpholine with a generic alcohol (R-OH).

  • Preparation (The Anhydrous Foundation):

    • Place a stirrer bar in a round-bottom flask equipped with a septum.

    • Oven-dry the flask at 150°C for at least 4 hours.

    • Assemble the flask while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature. This "hot assembly" ensures no atmospheric moisture is drawn in upon cooling.

  • Reagent Addition (Maintaining Inert Atmosphere):

    • Dissolve the alcohol (1.0 eq.) in your chosen anhydrous solvent (e.g., THF, DCM) in a separate, dried flask under an inert atmosphere.

    • Using a gas-tight syringe, transfer the alcohol solution into the reaction flask.

    • Weigh 4-(6-isocyanatopyridin-2-yl)morpholine (1.05 eq.) in a separate vial, preferably inside a glovebox or under a stream of inert gas.

    • Quickly add the solid isocyanate to the reaction flask against a positive flow of nitrogen. A slight excess of the isocyanate can help drive the reaction to completion, assuming it can be easily removed during purification.[11]

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key diagnostic is the disappearance of the limiting reagent (the alcohol).

    • If the reaction is slow after 2-4 hours, consider adding a catalyst (e.g., 1-2 mol% DBTDL) or gently warming the mixture to 40°C.

  • Workup & Purification:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol or isopropanol (a few drops) and stirring for 15-20 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product using an appropriate method, typically column chromatography on silica gel.

Protocol 2: Recommended Solvents and Drying Techniques
SolventDrying AgentDistillation/Storage Notes
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill under N₂ from the deep blue/purple ketyl radical. Store over activated molecular sieves (3Å or 4Å).
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours and distill under N₂. Store over activated molecular sieves (3Å or 4Å).
Toluene Sodium or Calcium HydrideReflux and distill under N₂. Store over activated molecular sieves.
Acetonitrile (ACN) Calcium Hydride (CaH₂)Reflux over CaH₂ and distill. Store over activated molecular sieves (3Å).
N,N-Dimethylformamide (DMF) Barium Oxide or Molecular SievesStir over activated molecular sieves (4Å) for 24h. For higher purity, azeotropic distillation with benzene followed by vacuum distillation can be used. Store tightly sealed over sieves.

Section 4: Visual Guides & Diagrams

Reaction Pathway: Desired vs. Side Reaction

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction (Moisture Contamination) Isocyanate_A Isocyanate (R-NCO) Urethane Desired Product (Urethane) Isocyanate_A->Urethane + Alcohol Alcohol (R'-OH) Alcohol->Urethane (Catalyst) Isocyanate_B Isocyanate (R-NCO) Amine Amine (R-NH₂) + CO₂ (gas) Isocyanate_B->Amine + (fast) Water Water (H₂O) Water->Amine Urea Urea Byproduct (Insoluble) Amine->Urea + Isocyanate_C Isocyanate (R-NCO) Isocyanate_C->Urea G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_outcome Outcome A 1. Oven-Dry Glassware (>120°C) B 2. Assemble Hot & Cool Under N₂/Ar A->B C 3. Use Anhydrous-Grade or Distilled Solvents B->C D 4. Maintain Positive N₂/Ar Pressure C->D Inert Transfer E 5. Add Reagents via Syringe or Glovebox D->E F 6. Run Reaction E->F G High Yield of Desired Product F->G Successful Reaction

Sources

Troubleshooting

troubleshooting failed reactions with 4-(6-Isocyanatopyridin-2-yl)morpholine

Welcome to the technical support center for 4-(6-isocyanatopyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(6-isocyanatopyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered when using this versatile reagent. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure successful and reproducible experimental outcomes.

Introduction to 4-(6-Isocyanatopyridin-2-yl)morpholine

4-(6-Isocyanatopyridin-2-yl)morpholine is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the highly reactive isocyanate group, which readily participates in addition reactions with nucleophiles, most commonly primary and secondary amines, to form stable urea linkages.[2][3] The presence of the morpholine and pyridine moieties imparts specific physicochemical properties that are often desirable in drug candidates and other advanced materials.[4][5][6]

The pyridine ring, being an electron-withdrawing system, enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[7][8][9] This heightened reactivity, while beneficial for desired transformations, also necessitates careful control of reaction conditions to prevent unwanted side reactions.

This guide will walk you through the most common issues encountered in reactions with 4-(6-isocyanatopyridin-2-yl)morpholine and provide a logical, step-by-step approach to diagnosing and resolving them.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-(6-isocyanatopyridin-2-yl)morpholine is not proceeding to completion. What are the likely causes?

A: Incomplete conversion is a common issue and can often be traced back to a few key factors:

  • Insufficiently nucleophilic amine: The reactivity of the amine coupling partner is critical. Sterically hindered amines or anilines with strongly electron-withdrawing substituents may react sluggishly.

  • Poor solubility: If either the isocyanate or the amine has poor solubility in the chosen solvent, the reaction rate will be significantly diminished.

  • Low reaction temperature: While many isocyanate-amine couplings proceed readily at room temperature, less reactive partners may require gentle heating.[10]

  • Degraded isocyanate: 4-(6-Isocyanatopyridin-2-yl)morpholine is moisture-sensitive. Improper storage or handling can lead to hydrolysis and a reduction in the effective concentration of the active reagent.

Q2: I am observing the formation of an insoluble white precipitate in my reaction. What is it?

A: The most likely culprit is the formation of a symmetric di-substituted urea, arising from the hydrolysis of the isocyanate. The isocyanate reacts with trace amounts of water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine is highly reactive and can then react with another molecule of the isocyanate to form a symmetric urea. This byproduct is often poorly soluble and precipitates from the reaction mixture.

Q3: What are the best practices for storing and handling 4-(6-isocyanatopyridin-2-yl)morpholine?

A: Due to its moisture sensitivity, this reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator. When handling the reagent, work quickly and avoid prolonged exposure to the atmosphere. Use dry solvents and glassware to minimize the risk of hydrolysis.

Q4: Do I need to use a base in my reaction?

A: Generally, the reaction between an isocyanate and an amine to form a urea does not require the addition of a base.[2] The reaction is typically fast and irreversible. In some cases, with amine salts (e.g., hydrochloride salts), a non-nucleophilic base will be required to liberate the free amine.

Troubleshooting Failed Reactions

This section provides a more detailed, cause-and-effect analysis of common reaction failures and a structured approach to resolving them.

Scenario 1: No or Low Yield of the Desired Urea Product

A low or non-existent yield of your target urea is a frustrating but solvable problem. The following workflow will help you systematically identify and address the root cause.

Troubleshooting Workflow: Low/No Product Formation

Caption: Troubleshooting workflow for low or no product yield.

In-Depth Analysis and Solutions
Potential Cause Scientific Rationale Recommended Actions & Protocols
Degradation of 4-(6-Isocyanatopyridin-2-yl)morpholine Isocyanates are highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can lead to the formation of the corresponding amine, which can then react with the remaining isocyanate to form a symmetric urea byproduct, depleting the active reagent.Protocol: Reagent Activity Check 1. In a dry flask under an inert atmosphere, dissolve a small amount of a highly reactive, simple amine (e.g., benzylamine) in anhydrous DCM or THF.2. Add an equimolar amount of your 4-(6-isocyanatopyridin-2-yl)morpholine.3. Stir at room temperature and monitor by TLC or LC-MS. A rapid and clean conversion to the corresponding urea indicates your isocyanate is active. If not, procure a fresh batch.
Poor Solubility of Reactants For a reaction to occur, the reactants must be in the same phase. If either the isocyanate or your nucleophile has limited solubility in the chosen solvent, the reaction kinetics will be severely hampered.Solvent Selection: - Initial Choice: Start with common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).- Alternative Solvents: If solubility is an issue, consider more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc). Ensure these solvents are anhydrous.Temperature Adjustment: - Gently warming the reaction mixture (e.g., to 40-50 °C) can often improve solubility and increase the reaction rate.
Low Reactivity of the Nucleophile The nucleophilicity of your amine or alcohol is paramount. Steric hindrance around the nucleophilic center or the presence of strong electron-withdrawing groups on the nucleophile can significantly decrease its reactivity. The electron-withdrawing nature of the pyridine ring in 4-(6-isocyanatopyridin-2-yl)morpholine already makes the isocyanate highly reactive, which can partially compensate for a less reactive nucleophile.[7][8][9]Reaction Optimization: - Increase Temperature: Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C) and monitor for product formation.- Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring periodically.- Catalysis (with caution): In challenging cases, catalysts like dibutyltin dilaurate (DBTDL) can be used to promote the reaction. However, these can also accelerate side reactions, so use sparingly and at low concentrations.
Scenario 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. Identifying these impurities is the first step to mitigating their formation.

Common Byproducts and Their Formation Mechanisms

Caption: Major reaction pathways leading to desired product and common byproduct.

In-Depth Analysis and Mitigation Strategies
Byproduct Formation Mechanism Mitigation Strategies
Symmetric Urea This is the most common byproduct. It forms when the isocyanate reacts with water, generating an amine intermediate via an unstable carbamic acid. This amine then reacts with another molecule of the isocyanate.Strict Anhydrous Conditions: - Dry all glassware in an oven and cool under an inert atmosphere.- Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.- Handle the isocyanate under an inert atmosphere (glovebox or Schlenk line).
Oligo-/Polyureas If the desired product still contains a nucleophilic group (e.g., a primary or secondary amine) and there is an excess of the isocyanate, further reaction can occur, leading to the formation of oligomeric or polymeric materials.Control Stoichiometry: - Use the nucleophile as the limiting reagent if it is difunctional.- Alternatively, add the isocyanate solution slowly to a solution of the nucleophile to maintain a low concentration of the isocyanate and minimize oligomerization.
Unreacted Starting Material The presence of significant amounts of starting materials at the end of the reaction points to the issues discussed in Scenario 1 (low reactivity, poor solubility, etc.).Refer to the troubleshooting workflow and in-depth analysis for Scenario 1 .

Purification Strategies

The purification of pyridyl-urea compounds can sometimes be challenging due to their polarity and potential for hydrogen bonding.

Purification Method Advantages Challenges & Solutions
Crystallization Can provide highly pure material. Often, the desired urea product will crystallize directly from the reaction mixture upon completion or cooling.Challenge: The product may be an oil or may co-precipitate with byproducts.Solution: Try a variety of solvent systems for recrystallization (e.g., EtOAc/hexanes, DCM/ether, MeCN/water).
Silica Gel Chromatography A versatile method for separating compounds with different polarities.Challenge: Highly polar ureas may streak or bind irreversibly to silica gel.Solution: Use a polar solvent system (e.g., DCM/MeOH with a small amount of triethylamine or ammonia to improve peak shape). Consider using a different stationary phase, such as alumina or reverse-phase silica.
Preparative HPLC Offers high-resolution separation for difficult-to-separate mixtures.Challenge: Can be time-consuming and require specialized equipment.Solution: This is often the best option for obtaining highly pure material for biological testing or other sensitive applications.

Experimental Protocols

General Protocol for Urea Synthesis
  • To a dry flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous solvent (e.g., DCM, THF, or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • If the amine is a salt (e.g., HCl salt), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq.) and stir for 10-15 minutes.

  • In a separate dry flask, dissolve 4-(6-isocyanatopyridin-2-yl)morpholine (1.0-1.1 eq.) in the same anhydrous solvent.

  • Add the isocyanate solution dropwise to the stirring amine solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo. The crude product can then be purified by crystallization, precipitation, or chromatography.

Protocol for Monitoring Reaction Progress by LC-MS
  • Prepare a stock solution of the reaction mixture by diluting a small aliquot (e.g., 5 µL) in a suitable solvent (e.g., MeCN or MeOH, 1 mL).

  • Inject a small volume (e.g., 1-5 µL) onto an appropriate C18 reverse-phase column.

  • Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), and ramping to 5% water and 95% acetonitrile over several minutes.

  • Monitor the masses of the starting materials and the expected product.

References

  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Isocyanate-based multicomponent reactions. National Institutes of Health. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. Available at: [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]

  • Cyclizative dearomative rearrangement of pyridines with isocyanates. RSC Publishing. Available at: [Link]

  • Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. PubMed. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Method for Measuring Isocyanates in Stationary Source Emissions. Environmental Protection Agency. Available at: [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Springer. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. ResearchGate. Available at: [Link]

  • ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Electron density of isocyanate group, and (B) nucleophilic reaction... ResearchGate. Available at: [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications. Available at: [Link]

  • Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. MDPI. Available at: [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available at: [Link]

  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. Available at: [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Springer. Available at: [Link]

  • N‐Pyridylureas as Masked Isocyanates Fort the Late‐Stage Diversification of Pyridine‐N‐Oxides. ResearchGate. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Health monitoring: Guide to Isocyanates. Safe Work Australia. Available at: [Link]

  • Reaction of OH with Aliphatic and Aromatic Isocyanates. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Reaction of OH with Aliphatic and Aromatic Isocyanates. PubMed. Available at: [Link]

  • Bond Forming Reactions Involving Isocyanides at Diiron Complexes. MDPI. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 4-(6-Isocyanatopyridin-2-yl)morpholine Reactivity

Introduction Welcome to the technical support guide for 4-(6-Isocyanatopyridin-2-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(6-Isocyanatopyridin-2-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The isocyanate functional group is renowned for its high reactivity toward a wide range of nucleophiles, making it a cornerstone of modern chemistry, particularly in the formation of ureas and urethanes.[1] However, this reactivity is exquisitely sensitive to the local environment, with the choice of solvent playing a pivotal role in determining reaction rate, yield, and the product purity.

The unique structure of 4-(6-isocyanatopyridin-2-yl)morpholine, featuring an electron-deficient pyridine ring, enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and experimental workflows to help you navigate the complexities of solvent selection and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is the basic reaction mechanism for an isocyanate?

A1: Isocyanates (R-N=C=O) are highly electrophilic compounds that readily react with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[2] The reaction proceeds via a nucleophilic addition mechanism where the nucleophile attacks the central carbon atom of the isocyanate group.[3][4] This is followed by a proton transfer to the nitrogen atom, resulting in the final product (e.g., a urea from an amine, or a urethane from an alcohol).[3]

Caption: General mechanism of isocyanate reaction with a nucleophile.
Q2: How does solvent polarity influence the reaction rate?

A2: The effect of solvent polarity is complex and depends on the specific reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions by stabilizing charged intermediates or transition states.[5][6] For the reaction of isocyanates with phenols, for instance, the rate increases significantly in more polar solvents like DMSO compared to nonpolar solvents like xylene.[5] This is attributed to the polarization of the nucleophile's H-Nu bond by the solvent, making the hydrogen more acidic and the nucleophile more potent.[5]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Xylene, Hexane): In the absence of a catalyst, reactions in nonpolar solvents are often slower. However, for some systems, particularly reactions with alcohols, increasing solvent polarity can paradoxically decrease the rate.[6] This can occur if the solvent strongly solvates the nucleophile through hydrogen bonding, reducing its availability to attack the isocyanate.

  • Protic Solvents (e.g., Alcohols, Water): These solvents should be avoided unless they are the intended reactant. Protic solvents contain active hydrogens and will react directly with the isocyanate, leading to side products and consumption of the starting material.[1][7]

Q3: What are the most common side reactions and how are they related to the solvent?

A3: The most prevalent and damaging side reaction is the reaction of the isocyanate with trace amounts of water.[1][8] This is a major concern as many organic solvents can absorb moisture from the atmosphere.[9] This reaction consumes two equivalents of isocyanate for every one molecule of water, forms an insoluble urea byproduct, and generates CO₂ gas, which can cause foaming.[8] Other side reactions include the formation of allophanates (from reaction with a urethane product) or biurets (from reaction with a urea product), which are more likely at elevated temperatures.[10]

Water Side Reaction NCO1 R-NCO CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) NCO1->CarbamicAcid H2O H₂O H2O->CarbamicAcid Amine R-NH₂ (Primary Amine) CarbamicAcid->Amine -CO₂ CO2 CO₂ (Gas) CarbamicAcid->CO2 Urea R-NH-CO-NH-R (Insoluble Urea) Amine->Urea NCO2 R-NCO NCO2->Urea

Caption: The reaction pathway of an isocyanate with water.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 4-(6-isocyanatopyridin-2-yl)morpholine.

Issue 1: My reaction has a very low yield, or it failed completely.
  • Probable Cause 1: Water Contamination. This is the most common culprit. Water in your solvent or on your glassware reacts with the isocyanate faster than or competitive with your desired nucleophile, consuming your starting material.[8][10]

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Do not trust a new bottle of solvent to be anhydrous. Always use freshly dried and distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. (See Protocol 1).

    • Dry Reagents: Ensure your nucleophile and any other reagents are free from moisture. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over molecular sieves.

    • Use Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[8]

  • Probable Cause 2: Incorrect Solvent Choice. The solvent may be hindering the reaction. For example, a nonpolar solvent might not be sufficient to promote the reaction without a catalyst, or a solvent that hydrogen-bonds strongly with your nucleophile could be deactivating it.

  • Troubleshooting Steps:

    • Consult the Solvent Data Table: Refer to Table 1 below. If you are using a nonpolar solvent like toluene and the reaction is slow, consider switching to a polar aprotic solvent like THF, acetonitrile, or DMF.[5][6]

    • Perform a Small-Scale Screen: Set up several small-scale reactions in different anhydrous solvents to empirically determine the optimal medium for your specific nucleophile.

Issue 2: A white, insoluble precipitate formed in my reaction.
  • Probable Cause: Symmetrical Urea Formation. This is a classic sign of water contamination.[8] The precipitate is almost certainly 1,3-bis(2-(morpholino)pyridin-6-yl)urea, formed via the pathway described in FAQ Q3.

  • Troubleshooting Steps:

    • Filter and Analyze: Filter a small sample of the precipitate and attempt to characterize it (e.g., by melting point or NMR) to confirm it is the urea byproduct.

    • Implement Rigorous Drying: This result is a definitive indicator that your anhydrous technique is insufficient. Immediately implement all the steps outlined in Issue 1, Probable Cause 1. The most critical step is ensuring your solvent is truly anhydrous.

Issue 3: The reaction is extremely slow or appears to have stalled.
  • Probable Cause 1: Insufficient Activation. The combination of your chosen solvent and nucleophile may not be reactive enough at the current temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture. Monitor the progress by TLC or LCMS. Many isocyanate reactions proceed smoothly at temperatures between 50-80 °C.

    • Consider Catalysis: If heating is not desirable or ineffective, consider adding a catalyst. Tertiary amines (e.g., DABCO, triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate - DBTDL) are common catalysts for urethane formation.[11][12] Caution: Be aware that catalysts can also accelerate the side reaction with any residual water.[8]

  • Probable Cause 2: Low Reagent Concentration. Very dilute reactions can be slow.

  • Troubleshooting Steps:

    • Increase Concentration: If feasible, increase the concentration of your reactants. The reaction of isocyanates with alcohols and amines is typically second-order, meaning the rate is dependent on the concentration of both species.[6]

Issue 4: My results are inconsistent from one experiment to the next.
  • Probable Cause: Variable Moisture Content. The most likely source of inconsistency is varying amounts of water contamination between batches.[8] The humidity in the lab on a given day can be enough to affect a sensitive reaction.

  • Troubleshooting Steps:

    • Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for drying solvents, glassware, and reagents, and for setting up the reaction under an inert atmosphere. Do not deviate from this SOP.

    • Quantify Water Content: For critical applications, consider using Karl Fischer titration to quantify the water content of your solvent and liquid reagents before each reaction. This provides definitive quality control.

Troubleshooting Workflow start_node start_node problem_node problem_node cause_node cause_node action_node action_node Start Experiment Start Result Unexpected Result? Start->Result Problem1 Low / No Yield Result->Problem1 Problem2 White Precipitate Result->Problem2 Problem3 Slow / Stalled Reaction Result->Problem3 Cause1A Water Contamination Problem1->Cause1A Cause1B Poor Solvent Choice Problem1->Cause1B Problem2->Cause1A Problem3->Cause1B Cause3A Low Temperature Problem3->Cause3A Cause3B Need for Catalyst Problem3->Cause3B Action1 Implement Rigorous Drying Protocols (See Protocol 1) Cause1A->Action1 Action2 Consult Solvent Table & Screen Solvents Cause1B->Action2 Action3 Increase Reaction Temperature Cause3A->Action3 Action4 Add Appropriate Catalyst (e.g., DABCO) Cause3B->Action4

Caption: A logical workflow for troubleshooting common isocyanate reaction issues.

Data Presentation

Table 1: Influence of Solvent Class on Isocyanate Reactions
Solvent ClassExamplesPolarityHydrogen BondingExpected Effect on RateKey Considerations
Nonpolar Aprotic Toluene, Hexane, XyleneLowNoneGenerally slow without catalyst.[13]Good choice for avoiding side reactions if thermal activation is possible.
Ethereal THF, 1,4-DioxaneModerateH-bond acceptorModerate rate. Often a good starting point.[13]Must be rigorously dried; peroxides must be removed.
Halogenated Dichloromethane (DCM)ModerateNoneModerate rate.Ensure compatibility with all reagents.
Polar Aprotic Acetonitrile, DMF, DMSOHighH-bond acceptorGenerally fast to very fast.[5][6]Can accelerate both desired and side reactions. Must be extremely anhydrous.
Protic Water, Methanol, EthanolHighH-bond donorReactive! DO NOT USE as a solvent unless it is the intended nucleophilic reactant.[7]

Experimental Protocols

Protocol 1: Rigorous Solvent Drying (Sodium/Benzophenone Still for THF)

WARNING: This procedure involves metallic sodium, a highly reactive and flammable substance. It must be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment (PPE).

  • Pre-Drying: Add ~10% (v/v) of the THF to be distilled to a flask containing sodium wire or chunks. If vigorous bubbling (hydrogen evolution) occurs, the solvent has a high water content. Decant the THF and pre-dry it over a less reactive drying agent like calcium hydride (CaH₂) overnight.

  • Still Assembly: In a fume hood, assemble a distillation apparatus. To the round-bottom flask, add a stir bar and fresh sodium metal (cut into small pieces) sufficient to create a loose layer on the bottom.

  • Add Benzophenone: Add a small amount of benzophenone to the flask to act as an indicator.

  • Add Solvent: Add the pre-dried THF to the flask until it is about two-thirds full.

  • Reflux: Begin heating the mixture to reflux under an inert atmosphere (nitrogen or argon).

  • Monitor Color: As the solvent becomes anhydrous and oxygen-free, the solution will turn a deep blue or purple color due to the formation of the sodium-benzophenone ketyl radical.[8] If this color does not persist, more sodium may be needed.

  • Distillation: Once the deep blue/purple color is stable, distill the solvent into a dry, inert-atmosphere-flushed receiving flask containing activated molecular sieves.

  • Usage: Use the freshly distilled anhydrous solvent immediately for the best results.[8]

Protocol 2: Monitoring Reaction Kinetics via in-situ FT-IR

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the kinetics of isocyanate reactions.

  • Setup: Use an FT-IR spectrometer equipped with a heated attenuated total reflectance (ATR) probe.

  • Background Spectrum: Charge the reaction vessel with the anhydrous solvent and the nucleophile under an inert atmosphere. Heat to the desired reaction temperature and record a background spectrum.

  • Initiate Reaction: Inject a known concentration of 4-(6-isocyanatopyridin-2-yl)morpholine into the vessel to start the reaction.

  • Data Acquisition: Immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor the reaction progress by observing the disappearance of the strong, sharp isocyanate (-N=C=O) stretching peak, typically located around 2250-2275 cm⁻¹. Simultaneously, observe the appearance of the product peak (e.g., the urea or urethane carbonyl C=O stretch around 1640-1750 cm⁻¹).

  • Kinetic Calculation: Plot the absorbance (or concentration) of the isocyanate peak versus time. This data can be used to determine the reaction order and calculate the rate constant (k).[5][6][13]

References

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. [Online] Available at: [Link]

  • Several factors influencing the reaction rate in the production of polyurethane. (2020, July 10). [Online] Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (2011). Journal of Applied Polymer Science. [Online] Available at: [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. [Online] Available at: [Link]

  • How to study a solvent's effect on the rate of reaction? ResearchGate. [Online] Available at: [Link]

  • Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. (2012). Advanced Materials Research. [Online] Available at: [Link]

  • On the design of optimal computer experiments to model solvent effects on reaction kinetics. (2024). Reaction Chemistry & Engineering. [Online] Available at: [Link]

  • Isocyanates. Health and Safety Executive for Northern Ireland. [Online] Available at: [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Online] Available at: [Link]

  • Reaction of Isocyanates with amines. ResearchGate. [Online] Available at: [Link]

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Online] Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions. (2018). ChemRxiv. [Online] Available at: [Link]

  • Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Online] Available at: [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. [Online] Available at: [Link]

  • Isocyanate. Wikipedia. [Online] Available at: [Link]

  • Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. (1995). Journal of Occupational and Environmental Medicine. [Online] Available at: [Link]

  • Why is that the N=C bond breaks in the first step, rather than the C=O bond? Quora. [Online] Available at: [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2017). Chemical Society Reviews. [Online] Available at: [Link]

  • A kinetic study of the reaction between phenyl isocyanate and aniline in various solvents. (1962). AUB ScholarWorks. [Online] Available at: [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Online] Available at: [Link]

  • Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Online] Available at: [Link]

  • 1.2.1 - Isocyanate Reactions. Poliuretanos. [Online] Available at: [Link]

  • Methyl isocyanate. Wikipedia. [Online] Available at: [Link]

  • Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. (1962). The Journal of Organic Chemistry. [Online] Available at: [Link]

Sources

Troubleshooting

characterization challenges of 4-(6-Isocyanatopyridin-2-yl)morpholine derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(6-isocyanatopyridin-2-yl)morpholine and its derivatives. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(6-isocyanatopyridin-2-yl)morpholine and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the unique characterization challenges posed by this class of compounds. The inherent reactivity of the isocyanate functional group, coupled with the specific electronic nature of the pyridyl-morpholine scaffold, necessitates careful handling and specialized analytical strategies.

Troubleshooting Guide: Experimental Challenges

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis, purification, and analysis of these derivatives.

I. Synthesis & Handling

Question: My synthesis of the isocyanate derivative is resulting in very low or no yield. What are the common causes?

Answer: Low yields in isocyanate synthesis are almost always traced back to the high reactivity of the isocyanate group, particularly its sensitivity to nucleophiles.[1] The primary culprits are:

  • Presence of Water: The most common cause of failure is moisture in the reaction setup. Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to form the corresponding primary amine. This newly formed amine can then react with another molecule of your isocyanate starting material to form a symmetric urea byproduct, consuming your desired product.

  • Improper Starting Materials: Ensure the precursor amine is completely dry and pure. If you are using a phosgene-based synthesis route, residual HCl can form salts with the starting amine, rendering it unreactive.[2][3]

  • Reaction Temperature: For methods involving thermal rearrangement (e.g., Curtius rearrangement), precise temperature control is critical. Temperatures that are too low will result in incomplete reaction, while temperatures that are too high can lead to polymerization or unwanted side reactions.

  • Cross-Reactivity: The starting amine can react with the isocyanate product. This is often mitigated by using a slow addition method where the amine is gradually introduced to the phosgenating agent (or equivalent), keeping its concentration low.

Self-Validation Check: Before starting, dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

Question: I am observing significant amounts of a white, insoluble precipitate in my reaction mixture. What is it?

Answer: This is very likely a disubstituted urea derivative. As mentioned above, any amine present in the reaction (either from unreacted starting material or from hydrolysis of the isocyanate) will rapidly react with the isocyanate product. Ureas are often less soluble than the parent isocyanates and amines, causing them to precipitate from common organic solvents.

Preventative Workflow:

G cluster_synthesis Synthesis Troubleshooting Start Low Yield or Precipitate Observed CheckMoisture Verify Anhydrous Conditions (Solvents, Reagents, Glassware) Start->CheckMoisture CheckPurity Analyze Starting Amine (NMR, LC-MS) CheckMoisture->CheckPurity If conditions were dry CheckTemp Confirm Reaction Temperature Profile CheckPurity->CheckTemp If amine is pure CheckAddition Review Reagent Addition Rate CheckTemp->CheckAddition If temp was correct Solution Optimize Conditions: - Use Dry Solvents - Purify Amine - Control Temp - Slow Addition CheckAddition->Solution

Caption: Troubleshooting workflow for low yield in isocyanate synthesis.

II. Purification

Question: My compound seems to be degrading during silica gel column chromatography. Why is this happening and what can I do?

Answer: Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for the hydrolysis of the highly sensitive isocyanate group. As your compound travels through the column, it is continuously exposed to these degradation-promoting conditions.

Recommended Solutions:

  • Use Neutral Alumina: Deactivated, neutral alumina is a much better alternative for purifying sensitive compounds like isocyanates.

  • Passivate Silica Gel: If silica gel must be used, it can be "passivated." Prepare a slurry of the silica gel in your desired eluent system containing 1-2% triethylamine (or another volatile base). The base neutralizes the acidic sites on the silica surface.

  • Non-Chromatographic Methods: If the compound is crystalline, recrystallization from a dry, non-protic solvent (e.g., hexanes/ethyl acetate) is the ideal purification method.

III. Analytical Characterization

Question: My ¹H NMR spectrum looks messy, or the integration doesn't match my expected structure. What's going on?

Answer: This is a classic characterization challenge for isocyanates. The issue likely stems from sample degradation within the NMR tube.

  • Solvent Choice: Standard NMR solvents may contain trace amounts of water. Protic solvents like methanol-d₄ or D₂O will rapidly react with your compound. Always use high-quality, anhydrous aprotic solvents like CDCl₃, DMSO-d₆, or C₆D₆.

  • Time Sensitivity: The analysis should be performed immediately after preparing the NMR sample. Letting the sample sit for even a few hours can lead to noticeable hydrolysis, resulting in peaks corresponding to the amine byproduct and potentially urea derivatives.

  • Characteristic Morpholine Signal: The morpholine protons often appear as two distinct multiplets, typically around 3.7-3.9 ppm (for protons adjacent to oxygen) and 3.5-3.7 ppm (for protons adjacent to nitrogen), although these can shift depending on the substitution on the pyridine ring.[4][5] A broadening of these signals or the appearance of new signals in that region can indicate degradation or conformational changes.[4]

Question: I am struggling to get a clean molecular ion (M+) peak in my mass spectrometry analysis. What technique is best?

Answer: The high reactivity of the isocyanate group makes it susceptible to fragmentation or reaction in the mass spectrometer's ion source, especially with high-energy techniques like Electron Impact (EI) ionization.[6][7]

Recommended MS Approaches:

  • Soft Ionization: Use techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective as it can generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Derivatization for Analysis: This is a robust and highly recommended strategy. Reacting a small aliquot of your sample with a nucleophile (like benzyl alcohol or a simple amine) converts the unstable isocyanate into a stable urethane or urea derivative.[8][9] These derivatives are much easier to handle and provide a definitive mass for the parent compound. This method is widely used for the quantification of isocyanates.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling 4-(6-isocyanatopyridin-2-yl)morpholine derivatives? A1: Isocyanates are potent sensitizers and irritants, affecting the respiratory tract and skin.[1] All work must be conducted in a certified chemical fume hood.[12] Personal protective equipment (PPE) is mandatory, including safety goggles, a lab coat, and double-gloving with nitrile gloves is recommended. Have a quench solution (e.g., a 5% solution of isopropanol with a small amount of ammonia in water) readily available to neutralize spills and decontaminate glassware.

Q2: How should I properly store these compounds? A2: Long-term stability requires stringent exclusion of atmospheric moisture. Store the compound in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and place it inside a desiccator. For longer-term storage, refrigeration at low temperatures (-20°C) is advised.

Q3: What are the key spectroscopic handles to confirm the structure and purity of my compound? A3: A combination of techniques is essential. The table below summarizes the key expected signals for the parent isocyanate and its most common degradation product, the corresponding amine.

Technique 4-(6-Isocyanatopyridin-2-yl)morpholine Derivative Degradation Product (Amine Derivative)
FT-IR Strong, sharp stretch at ~2250-2275 cm⁻¹ (characteristic of -N=C=O)Absence of the 2250-2275 cm⁻¹ peak. Appearance of N-H stretches (~3300-3500 cm⁻¹)
¹H NMR Signals for pyridine and morpholine protons. No N-H protons.Appearance of a broad singlet for the -NH₂ protons. Shifts in pyridine ring protons.
¹³C NMR Isocyanate carbon signal at ~120-130 ppm .Absence of the isocyanate carbon peak.
Mass Spec (ESI) Expected [M+H]⁺[M-25+H]⁺ (corresponds to the loss of NCO and addition of NH₂)

Q4: Can I use HPLC to assess the purity of my isocyanate compound? A4: Yes, but with significant caveats. The mobile phase must be completely anhydrous. Protic solvents like methanol or water, even in small percentages, will cause on-column degradation, leading to peak tailing, the appearance of new peaks, and inaccurate purity assessment. A better approach is to use the derivatization strategy.

Validated Protocol: Purity Assessment by Derivatization

This protocol describes a reliable method to confirm the identity and purity of your isocyanate derivative by converting it to a stable urethane for HPLC-MS analysis.

G cluster_protocol Protocol: Derivatization for HPLC-MS start 1. Sample Prep ~1 mg of isocyanate in 1 mL dry ACN reagent 2. Add Reagent 1.1 eq. Benzyl Alcohol + cat. DBTDL start->reagent react 3. Reaction Stir at RT for 30 min reagent->react quench 4. Dilution Dilute with mobile phase for analysis react->quench analyze 5. HPLC-MS Analysis Analyze for stable urethane product quench->analyze

Caption: Workflow for isocyanate characterization via derivatization.

Materials:

  • 4-(6-Isocyanatopyridin-2-yl)morpholine derivative (~1 mg)

  • Anhydrous acetonitrile (ACN)

  • Benzyl alcohol (distilled and stored over molecular sieves)

  • Dibutyltin dilaurate (DBTDL) solution (optional catalyst, ~1 mg/mL in dry ACN)

  • HPLC vials

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of your isocyanate derivative and dissolve it in 1.0 mL of anhydrous ACN in a clean, dry vial.

  • Reagent Addition: To this solution, add 1.1 molar equivalents of benzyl alcohol. For catalysis, you may add 1-2 drops of the DBTDL solution. The catalyst is typically not required as the reaction is often fast, but it can ensure complete conversion.

  • Reaction: Cap the vial and stir or vortex the mixture at room temperature for 30 minutes. The reaction converts the isocyanate (-NCO) to a stable benzyl urethane derivative.

  • Dilution & Analysis: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration (~10-50 µg/mL). Analyze by HPLC-MS.

  • Data Interpretation: Look for a major peak corresponding to the calculated mass of the benzyl urethane derivative ([M_isocyanate + M_benzyl_alcohol + H]⁺). The purity of this peak in the chromatogram reflects the purity of your original isocyanate sample.

This derivatization method provides a stable and reliable analytical sample, overcoming the inherent instability of the isocyanate group and ensuring accurate characterization and purity assessment.[8][11]

References
  • Analysis of Isocyanates with LC-MS/MS. (n.d.). ASTM International. [Link]

  • Theory analysis of mass spectra of long-chain isocyanates. (2008). Rapid Communications in Mass Spectrometry, 22(13), 2109-14. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances, 12, 28301-28315. [Link]

  • Isocyanate Sampling and Analysis. (n.d.). IOM World. [Link]

  • Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Mass Spectra of Isocyanates. (1965). Analytical Chemistry, 37(12), 1541-1544. [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. (2004). Diva Portal. [Link]

  • A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. (2020). Analytical and Bioanalytical Chemistry, 412(5), 1089-1100. [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • ¹H NMR signals for methylene protons of morpholine group. (n.d.). ResearchGate. [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2022). Molecules, 27(15), 4989. [Link]

  • Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. [Link]

  • How To Get Isocyanate? (2024). ACS Omega, 9(10), 11168-11180. [Link]

  • How To Get Isocyanate? (2024). ACS Omega, 9(10), 11168-11180. [Link]

  • (PDF) How To Get Isocyanate? (2024). ResearchGate. [Link]

  • Safety measures for working with isocyanate. (2021). Reddit. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2019). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10543. [Link]

  • 4-Isocyanatopyridine. (n.d.). PubChem. [Link]

  • 2-Isocyanatopyridine. (n.d.). PubChem. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2023). Molecules, 28(21), 7384. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Comparing 4-(6-Isocyanatopyridin-2-yl)morpholine with Other Isocyanates for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise and efficient conjugation of molecules is paramount. Isocyanates, with their high rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and efficient conjugation of molecules is paramount. Isocyanates, with their high reactivity towards nucleophiles, represent a critical class of reagents for the formation of stable urea and carbamate linkages, essential in the synthesis of novel therapeutics, bioconjugates, and prodrugs. Among the diverse array of available isocyanates, 4-(6-isocyanatopyridin-2-yl)morpholine presents a unique scaffold, combining the electronic properties of a pyridine ring with the structural and solubility-enhancing features of a morpholine moiety.

This guide provides a comprehensive comparison of 4-(6-isocyanatopyridin-2-yl)morpholine with other commonly utilized isocyanates. We will delve into the theoretical underpinnings of isocyanate reactivity, present a framework for comparative analysis, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

Understanding Isocyanate Reactivity: A Tale of Electrons and Sterics

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituent (R) attached to the nitrogen atom.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the isocyanate group increase the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack. This leads to an enhanced reaction rate. Aromatic rings, particularly those substituted with groups like nitro (-NO2) or cyano (-CN), are classic examples of EWGs.[1][2]

  • Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the isocyanate group decrease the electrophilicity of the carbon, thereby slowing down the reaction. Alkyl and alkoxy groups are common EDGs.[1]

The Case of 4-(6-Isocyanatopyridin-2-yl)morpholine:

This molecule presents an interesting case of competing electronic effects. The pyridine ring, being an electron-withdrawing heterocycle, is expected to enhance the reactivity of the isocyanate group. However, the morpholine substituent, connected to the pyridine ring, is generally considered an electron-donating group due to the lone pair of electrons on the nitrogen atom. The overall reactivity of 4-(6-isocyanatopyridin-2-yl)morpholine will, therefore, be a balance of these opposing influences, making experimental evaluation crucial.

A Comparative Landscape of Isocyanates

To provide a practical context for the performance of 4-(6-isocyanatopyridin-2-yl)morpholine, we will compare it with three widely used isocyanates, each representing a different class of reactivity and application.

IsocyanateStructureKey Characteristics
4-(6-Isocyanatopyridin-2-yl)morpholine Heterocyclic aromatic isocyanate with a morpholine substituent. Expected to have modulated reactivity and potentially improved solubility in biological media.
Phenyl Isocyanate A standard aromatic isocyanate, often used as a benchmark for reactivity studies. The phenyl group is moderately electron-withdrawing.
Tosyl Isocyanate A highly reactive isocyanate due to the potent electron-withdrawing nature of the tosyl group. Often used for derivatization and in the synthesis of heterocyclic compounds.[3]
Fluorescein Isothiocyanate (FITC) An isothiocyanate (a close relative of isocyanates) widely used for fluorescently labeling proteins and other biomolecules for detection and imaging.[4]

Experimental Framework for Comparative Analysis

To objectively compare the performance of 4-(6-isocyanatopyridin-2-yl)morpholine with the selected alternatives, a series of experiments focusing on reactivity, stability, and bioconjugation efficiency should be conducted.

Kinetic Analysis of Isocyanate Reactivity

The rate of reaction of an isocyanate with a model nucleophile, such as a primary amine (e.g., n-butylamine), provides a quantitative measure of its reactivity. This can be monitored using various analytical techniques.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare stock solutions of isocyanate and n-butylamine in anhydrous solvent (e.g., ACN) instrument Set up analytical instrument (IR, NMR, or HPLC) reagents->instrument mix Equilibrate reactants to desired temperature instrument->mix initiate Initiate reaction by mixing isocyanate and amine solutions mix->initiate monitor Monitor reaction progress over time initiate->monitor data Collect data (absorbance, peak area, etc.) at time points monitor->data kinetics Plot concentration vs. time and determine rate constant (k) data->kinetics compare Compare rate constants of different isocyanates kinetics->compare

Caption: Workflow for kinetic analysis of isocyanate reactions.

Protocol 1: In-Situ Infrared (IR) Spectroscopy for Monitoring Isocyanate Reactions

In-situ IR spectroscopy allows for real-time monitoring of the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1640 cm⁻¹).[5]

Methodology:

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a diamond ATR probe suitable for in-situ reaction monitoring.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the isocyanate (e.g., 4-(6-isocyanatopyridin-2-yl)morpholine) in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of n-butylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the n-butylamine solution and begin stirring.

    • Insert the ATR probe into the solution and collect a background spectrum.

  • Data Acquisition:

    • Inject the isocyanate solution into the reaction vessel to initiate the reaction.

    • Immediately begin collecting IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹.

    • Plot the natural logarithm of the isocyanate peak area versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying Reaction Kinetics

HPLC provides a robust method for separating and quantifying the reactants and products over time.[6][7][8]

Methodology:

  • Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

  • Reaction Setup:

    • In a thermostated vial, mix equal volumes of 0.01 M isocyanate and 0.01 M n-butylamine solutions in anhydrous acetonitrile.

  • Sample Quenching and Preparation:

    • At predetermined time intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution containing an excess of a primary amine derivatizing agent (e.g., 1-(2-pyridyl)piperazine) to convert any remaining isocyanate into a stable urea derivative.[9]

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Develop a gradient elution method to separate the isocyanate-amine product and the derivatized unreacted isocyanate.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Create a calibration curve for the product to determine its concentration at each time point.

    • Plot the concentration of the product versus time and fit the data to an appropriate rate law to determine the second-order rate constant.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

In-situ NMR spectroscopy can provide detailed information about the reaction progress and the formation of any intermediates.[2]

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve the primary amine in a deuterated aprotic solvent (e.g., acetonitrile-d3).

    • Acquire a spectrum of the starting material.

  • Reaction Monitoring:

    • Add a stoichiometric amount of the isocyanate to the NMR tube, quickly mix, and place it in the NMR spectrometer.

    • Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the disappearance of the amine protons and the appearance of the urea N-H protons.

    • Integrate the relevant peaks to determine the relative concentrations of reactants and products over time.

Hydrolytic Stability Assessment

The stability of isocyanates in aqueous or protic environments is critical for their application in bioconjugation and drug delivery. A higher stability allows for more controlled reactions in biological media.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soln Prepare solutions of isocyanates in a buffered aqueous-organic solvent mixture incubate Incubate solutions at a controlled temperature (e.g., 37 °C) soln->incubate aliquot Withdraw aliquots at various time points incubate->aliquot quench Quench and derivatize remaining isocyanate aliquot->quench hplc Analyze by HPLC to quantify remaining isocyanate quench->hplc halflife Calculate the half-life (t½) of each isocyanate hplc->halflife

Caption: Workflow for assessing the hydrolytic stability of isocyanates.

Protocol 4: Determination of Hydrolytic Half-Life

This protocol measures the rate of disappearance of the isocyanate in a buffered aqueous solution.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of each isocyanate in anhydrous acetonitrile.

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with a known percentage of a co-solvent (e.g., 10% acetonitrile) to ensure isocyanate solubility.

  • Hydrolysis Reaction:

    • Initiate the hydrolysis by adding a small volume of the isocyanate stock solution to the buffered solution at 37 °C with stirring.

  • Sample Analysis:

    • At various time points, withdraw aliquots and immediately quench with an excess of a derivatizing agent as described in Protocol 2.

    • Analyze the quenched samples by HPLC to quantify the amount of remaining isocyanate.

  • Data Analysis:

    • Plot the natural logarithm of the isocyanate concentration versus time.

    • The half-life (t½) can be calculated from the first-order rate constant (k) using the equation: t½ = 0.693 / k. A longer half-life indicates greater hydrolytic stability.[10]

Comparative Performance Summary

The following table provides a framework for summarizing the expected and experimentally determined properties of the compared isocyanates.

Property4-(6-Isocyanatopyridin-2-yl)morpholinePhenyl IsocyanateTosyl IsocyanateFluorescein Isothiocyanate (FITC)
Predicted Reactivity Moderate to High (competing electronic effects)ModerateVery HighModerate (Isothiocyanate)
Experimental Reactivity (k, M⁻¹s⁻¹) To be determinedTo be determinedTo be determinedTo be determined
Predicted Hydrolytic Stability Moderate (hydrophilic morpholine may increase interaction with water)LowVery LowHigher than isocyanates
Experimental Half-life (t½ in buffer) To be determinedTo be determinedTo be determinedTo be determined
Solubility in Aqueous Media Potentially enhanced due to morpholine groupLowReactsModerate
Key Applications Bioconjugation, drug delivery, synthesis of bioactive moleculesGeneral organic synthesis, polymer synthesisDerivatization, synthesis of sulfonamides and heterocyclesFluorescent labeling of biomolecules

Conclusion and Future Directions

4-(6-Isocyanatopyridin-2-yl)morpholine is a promising reagent for applications in drug development and bioconjugation, offering a unique combination of electronic and structural features. Its reactivity is anticipated to be finely tuned by the interplay of the electron-withdrawing pyridine ring and the electron-donating morpholine moiety. Furthermore, the presence of the morpholine group may confer advantageous solubility properties in biological systems.

The experimental protocols detailed in this guide provide a robust framework for the direct comparison of 4-(6-isocyanatopyridin-2-yl)morpholine with other benchmark isocyanates. The data generated from these studies will be invaluable for researchers in selecting the optimal isocyanate for their specific synthetic and bioconjugation needs, ultimately accelerating the development of novel and effective therapeutics. Future work should focus on applying these comparative methodologies to a broader range of nucleophiles relevant to drug discovery, including amino acid side chains and complex biomolecules.

References

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. [Link]

  • Borduas, N., et al. (2016). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

  • Yamanashi, Y., & Xu, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed. [Link]

  • Spectroscopy Online. (2023). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. [Link]

  • ResearchGate. (2016). Example of a hydrolysis experiment at pH 5.4 and at 25 °C where the [HNCO] tot is measured by loop injections on the IC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Wikipedia. (n.d.). Bioconjugation. [Link]

  • Belova, L. O., et al. (2022). Behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate. SciSpace. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]

  • Yamanashi, Y., & Xu, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. ResearchGate. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (2018). Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Anderson Development Company. (n.d.). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. [Link]

  • Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. ACS Publications. [Link]

  • Kotanen, S., et al. (n.d.). Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. Tuhat. [Link]

  • EPA. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

  • Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PubMed. [Link]

  • Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Semantic Scholar. [Link]

  • Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. [Link]

  • CDC. (2003). ISOCYANATES, TOTAL (MAP) 5525. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC. [Link]

  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. [Link]

  • The Journal of Organic Chemistry. (1963). Kinetics and Mechanism of the Reaction between Phenyl Isocyanate and Alcohols. Strong Base Catalysis and Deuterium Isotope Effects. [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

  • ResearchGate. (2019). Reactions carried out between the isocyanate groups with (A) amino.... [Link]

  • Georganics. (n.d.). Pyridine-2-isocyanate. [Link]

  • OSTI.GOV. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs alkyl isocyanates. [Link]

  • Organic & Biomolecular Chemistry. (2018). Recent advances in reactions of aryl sulfonyl isocyanates. [Link]

  • Chemical Reviews. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

Sources

Comparative

A Researcher's Guide to Bioisosteric Replacement of Morpholine in Drug Candidates

Introduction: The Double-Edged Sword of the Morpholine Moiety The morpholine ring is a mainstay in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in approved drugs.[1][2] Its appea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Morpholine Moiety

The morpholine ring is a mainstay in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in approved drugs.[1][2] Its appeal stems from a unique combination of properties: the ether oxygen imparts aqueous solubility and acts as a hydrogen bond acceptor, while the secondary amine provides a convenient synthetic handle and a basic center for salt formation, all within a conformationally stable six-membered ring.[1][] These attributes often enhance pharmacokinetic (PK) and pharmacodynamic (PD) properties.[]

However, the very features that make morpholine attractive can also be its downfall. The ring is often susceptible to metabolic degradation, primarily through oxidation at the carbons alpha to the ether oxygen or the nitrogen atom, leading to ring opening and rapid clearance.[4][5] This metabolic liability can compromise a drug candidate's half-life and overall exposure. Furthermore, the basicity of the morpholine nitrogen (pKa ≈ 8.4) may be suboptimal for certain targets or can lead to off-target effects, such as hERG channel inhibition.[1]

Consequently, the bioisosteric replacement of morpholine is a common and critical strategy in drug optimization. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original group, while potentially offering improvements in physicochemical, pharmacokinetic, and toxicological profiles.[6] This guide provides a comparative analysis of common morpholine bioisosteres, supported by experimental data and detailed protocols for their evaluation, to empower researchers in making informed decisions during the drug design and development process.

Comparative Analysis of Morpholine Bioisosteres

The selection of a morpholine replacement is a multi-parameter optimization problem. The ideal bioisostere should retain the beneficial properties of morpholine—such as maintaining target affinity and conferring sufficient solubility—while mitigating its liabilities, particularly metabolic instability. Below, we compare several classes of commonly employed morpholine bioisosteres.

Saturated Heterocyclic Analogs

Simple modifications, such as altering the heteroatoms within the six-membered ring, can have a profound impact on a molecule's properties.

  • Thiomorpholine and its Oxides: Replacing the ether oxygen with sulfur yields thiomorpholine. This substitution generally increases lipophilicity (clogP) and can alter metabolic pathways, sometimes improving stability. Oxidation of the sulfur to the sulfoxide or sulfone provides a handle to finely tune polarity and hydrogen bonding capacity.[7]

  • Piperazine: The 1,4-piperazine ring introduces a second basic nitrogen. While this can enhance solubility, it also significantly increases the pKa of both nitrogens, which can be undesirable. N-acylation or N-alkylation of the second nitrogen can restore a more favorable physicochemical profile.[8]

  • Piperidine: Replacing the morpholine oxygen with a methylene group results in a piperidine ring. This significantly increases lipophilicity and basicity, which can be beneficial for some targets but detrimental for others. Often, substitution on the piperidine ring is necessary to introduce polarity and reduce metabolic susceptibility.[9]

Spirocyclic Scaffolds

Spirocycles have gained prominence as morpholine bioisosteres due to their ability to introduce three-dimensionality (sp³ character) into molecules. This increased 3D shape is often associated with improved solubility and reduced off-target toxicity.[10]

  • Oxa-spiro[3.3]heptanes and Aza-spiro[3.3]heptanes: These are conformationally restricted analogs that can project substituents into different vectors in space compared to the simple morpholine ring. This can lead to improved target engagement and selectivity. Their rigid nature can also shield metabolically labile sites.[9]

Bridged and Fused Ring Systems

Bridged and fused bicyclic systems offer a higher degree of conformational constraint and novel exit vectors for substituents.

  • Bridged Morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane): These rigid structures can be particularly effective at improving metabolic stability by locking the ring in a conformation that is less susceptible to enzymatic degradation. They can also provide a better fit into specific binding pockets, leading to enhanced potency and selectivity. In the development of mTOR inhibitors, replacing morpholine with bridged analogs led to a dramatic increase in selectivity over PI3Kα.[11][12]

  • Tetrahydropyrans (THP) and Dihydropyrans (DHP): These can be considered isosteres where the nitrogen is replaced by carbon. They serve as excellent hydrogen bond acceptors without the basicity of the nitrogen atom. This can be advantageous in mitigating pKa-related off-target effects.[13][14]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key physicochemical properties for morpholine and a selection of its bioisosteres. These values are general and can be influenced by the parent molecule.

MoietyApproximate pKaTypical clogP ContributionKey Features
Morpholine8.4-1.0 to -0.5Good solubility, H-bond acceptor, metabolically labile.[1]
Thiomorpholine~8.6-0.3 to +0.2Increased lipophilicity, potential for improved metabolic stability.[7]
Thiomorpholine-1,1-dioxideN/A (non-basic)-1.5 to -1.0Highly polar, strong H-bond acceptor.
N-Methylpiperazine8.5 (weaker base), 4.2 (stronger base)-1.2 to -0.8Two basic centers, often very soluble.
4-Hydroxypiperidine~9.5-0.5 to 0.0Increased basicity, H-bond donor/acceptor.
3-Oxa-8-azabicyclo[3.2.1]octane~8.8-0.8 to -0.3Bridged, conformationally restricted, improved metabolic stability.[13]
Tetrahydro-4H-pyran-4-amine~9.2-0.2 to +0.3Non-basic ether oxygen, primary amine with distinct vector.[14]

Experimental Workflows for Comparative Evaluation

To objectively compare a novel bioisostere against the parent morpholine-containing compound, a standardized set of in vitro ADME and pharmacology assays is essential. The following section provides detailed, step-by-step protocols for these key experiments.

Logical Workflow for Bioisostere Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of morpholine bioisosteres.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Start Identify Morpholine Liability in Lead Compound Design Design & Prioritize Bioisosteres Start->Design Synthesis Synthesize Analogs Design->Synthesis Solubility Kinetic Solubility Assay Synthesis->Solubility Lipophilicity logD7.4 Determination Synthesis->Lipophilicity Permeability PAMPA / Caco-2 Assay Synthesis->Permeability Metabolism Microsomal Stability Assay Synthesis->Metabolism Potency Target Binding/Enzyme Assay Synthesis->Potency Analysis Compare Data vs. Morpholine Parent Solubility->Analysis Lipophilicity->Analysis Permeability->Analysis Metabolism->Analysis Potency->Analysis Decision Select Candidate(s) for In Vivo Studies Analysis->Decision

Caption: A generalized workflow for the design, synthesis, and evaluation of morpholine bioisosteres.

Experimental Protocols

Causality: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes. A higher rate of metabolism suggests a shorter in vivo half-life.[15]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock solution of NADPH in buffer.

    • Prepare a 1 mM stock solution of the test compound and the parent morpholine compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the microsomal suspension to each well.

    • Add 485 µL of pre-warmed (37°C) phosphate buffer to each well.

    • Add 5 µL of the 1 mM compound stock solution to initiate the reaction (final compound concentration: 10 µM). Mix gently.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add 10 µL of the 100 mM NADPH stock to start the metabolic reaction. For the 0-minute time point, NADPH is added after the quenching step.

    • Incubate the plate at 37°C with shaking.

    • To terminate the reaction at each time point, add 200 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

Causality: Poor aqueous solubility can limit a drug's absorption and lead to unreliable results in biological assays. This high-throughput assay provides an early indication of a compound's solubility.[4][16]

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Dispense 198 µL of PBS into each well of a 96-well filter plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration: 100 µM).

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the solution into a new 96-well collection plate using a vacuum manifold.

    • Prepare a standard curve for each compound by serial dilution of the DMSO stock in a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Analyze the filtrate and the standard curve samples by UV-Vis spectrophotometry or LC-MS.

    • Calculate the concentration of the compound in the filtrate by comparing its signal to the standard curve. This value represents the kinetic solubility.[17]

Causality: Lipophilicity is a key determinant of a drug's permeability, potency, and metabolic profile. The distribution coefficient (logD) at physiological pH is a more relevant measure for ionizable compounds than the partition coefficient (logP).[1][18]

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing equal volumes and allowing them to separate overnight.

    • Prepare a 10 mM stock solution of each test compound in DMSO.

  • Assay Procedure (Shake-Flask Method):

    • In a glass vial, add 990 µL of the pre-saturated PBS and 10 µL of the 10 mM DMSO stock.

    • Add 1 mL of the pre-saturated n-octanol.

    • Vortex the vial vigorously for 30 minutes to ensure equilibrium is reached.

    • Centrifuge at 2,000 rpm for 20 minutes to separate the phases.

    • Carefully remove an aliquot from both the aqueous (bottom) and octanol (top) layers.

  • Analysis:

    • Quantify the concentration of the compound in each phase using LC-MS/MS.

    • Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).[18]

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive membrane permeability, a crucial factor for oral absorption.[12][19]

Methodology:

  • Preparation:

    • Use a commercial PAMPA plate system, which consists of a donor plate and an acceptor plate with a lipid-coated filter membrane.

    • Prepare the acceptor solution (PBS, pH 7.4).

    • Prepare the donor solution by dissolving the test compounds in PBS at a final concentration of 100 µM.

  • Assay Procedure:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

    • Add the donor solution containing the test compounds to the wells of the donor plate.

    • Incubate the plate sandwich at room temperature for 4-16 hours.

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the provided manufacturer's formula, which accounts for the volumes and surface area of the wells.[20]

Causality: It is crucial to determine if the bioisosteric replacement has altered the compound's potency at its intended biological target. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][21]

Methodology:

  • Preparation:

    • Prepare a concentrated stock of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compounds (and the morpholine parent) in DMSO, then dilute further into the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

  • Analysis:

    • Plot the enzyme activity (or product formation) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Decision-Making Framework

The selection of the optimal morpholine replacement is not based on a single parameter but on a holistic evaluation of the data.

G cluster_0 Evaluation Criteria Input Lead Compound with Morpholine | Identified Liability (e.g., Metabolism, pKa) Potency Potency Metabolism Metabolism PhysChem PhysChem Permeability Permeability Decision Optimal Bioisostere Potency->Decision Pass Metabolism->Decision Pass PhysChem->Decision Pass Permeability->Decision Pass

Caption: A decision matrix for selecting an optimal morpholine bioisostere based on key experimental outcomes.

Conclusion

The bioisosteric replacement of a morpholine ring is a nuanced yet powerful tactic in medicinal chemistry. There is no "one-size-fits-all" solution; the optimal replacement is highly dependent on the specific chemical context and the desired property modulations. A systematic and data-driven approach, utilizing the standardized experimental protocols outlined in this guide, is paramount. By comparing key parameters such as metabolic stability, solubility, lipophilicity, permeability, and on-target potency, researchers can rationally design drug candidates with a higher probability of success, transforming metabolically weak leads into durable development candidates.

References

  • Enamine. Morpholine Bioisosteres for Drug Design.

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design.

  • TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

  • Enamine. Morpholine Bioisosteres.

  • Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.

  • Tota, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

  • Wadsworth, D. J., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.

  • PubMed. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.

  • Cambridge MedChem Consulting. Ring Bioisosteres.

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • AxisPharm. Microsomal Stability Assay Protocol.

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

  • edX. IC50 Determination.

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

  • ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues.

  • Technology Networks. PAMPA Permeability Assay.

  • Sygnature Discovery. LogD (Micro Shake-Flask).

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • Enamine. Shake-Flask Aqueous Solubility Assay.

  • Benchchem. Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.

  • MDPI. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • ResearchGate. Examples of bioisosteric replacement in drug development.

  • Evotec. Microsomal Stability.

  • Benchchem. The Pivotal Role of Lipophilicity and Solubility in Thiomorpholine-Based Drug Discovery: A Technical Guide.

  • MDPI. Special Issue : Recent Effective Application of Bioisosterism.

  • NIH National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS.

  • AIR Unimi. European Journal of Medicinal Chemistry.

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Comparison of Novel Kinase Inhibitors Derived from 4-(6-Isocyanatopyridin-2-yl)morpholine

In the competitive landscape of drug discovery, particularly in oncology and inflammation, protein kinases remain high-value targets. The development of potent and selective kinase inhibitors is a cornerstone of modern t...

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of drug discovery, particularly in oncology and inflammation, protein kinases remain high-value targets. The development of potent and selective kinase inhibitors is a cornerstone of modern therapeutic strategy. A common and fruitful approach involves the synthesis of compound libraries derived from a core chemical scaffold. This guide focuses on a robust in vitro testing cascade for comparing novel compounds synthesized from the versatile building block, 4-(6-Isocyanatopyridin-2-yl)morpholine .

This isocyanate-bearing scaffold is particularly valuable. The isocyanate group is a reactive handle that readily forms a stable urea linkage with a variety of amines. This urea motif is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as Sorafenib, acting as a critical hydrogen bond donor-acceptor hinge binder within the ATP-binding pocket of many kinases.[1][2] By reacting this morpholinylpyridine isocyanate with a diverse set of primary and secondary amines, researchers can rapidly generate a library of candidate inhibitors, each with unique steric and electronic properties poised for differential kinase interactions.

This guide provides an integrated, field-proven strategy for the head-to-head comparison of these synthesized compounds. We will move logically from broad cellular effects to specific target engagement and pathway modulation, ensuring that each experimental choice is not just a step in a protocol, but a critical decision point in identifying a lead candidate.

Part 1: Foundational Cellular Activity Screening

The initial goal is to cast a wide net: which of our newly synthesized compounds have a measurable biological effect on cancer cells? The most direct measure of this is an assessment of the compounds' ability to inhibit cell proliferation or induce cell death.

Comparing Antiproliferative & Cytotoxicity Assays

Several assays can determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a compound. The choice of assay is critical and depends on balancing throughput, sensitivity, and potential for compound interference.[3][4]

Assay Principle Advantages Disadvantages & Considerations
MTT Assay Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[4]Inexpensive, widely used and understood.Requires a final solubilization step, which can introduce variability.[4] Potential for interference from reducing compounds.[5]
XTT/MTS Assays Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[4]Higher throughput, fewer steps than MTT.[4]Can be less sensitive than MTT for certain cell lines. Susceptible to interference from redox-active compounds.[4]
CellTiter-Glo® Measures intracellular ATP levels as an indicator of metabolically active, viable cells.[6]Highly sensitive, simple "add-mix-read" protocol.[7] Less prone to interference from colored or redox-active compounds.[5]More expensive than tetrazolium assays. Signal can be affected by treatments that alter cellular metabolism without causing cell death.

Scientist's Insight: For an initial library screen, the CellTiter-Glo® assay is often the superior choice due to its high sensitivity, robustness, and lower susceptibility to compound interference, which can be a concern with diverse chemical libraries.[5][7] While MTT is a classic method, the extra solubilization step adds time and a potential source of error.[4]

Protocol: Antiproliferative Assay using CellTiter-Glo®
  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) in a white, 96-well clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized urea compounds and a reference inhibitor (e.g., Sorafenib) in culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (typically a 1:1 ratio with the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (media only). Normalize the data to vehicle-treated controls (100% viability) and plot percent viability versus log[inhibitor concentration]. Fit the data using a sigmoidal dose-response curve to determine the GI50 value for each compound.

Part 2: Verifying Target Engagement in a Cellular Context

A compound might be cytotoxic for reasons unrelated to the intended kinase target (e.g., off-target toxicity). Therefore, the next critical step is to confirm that the most potent compounds from the primary screen are physically interacting with their intended target protein inside the cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[8][9]

CETSA® operates on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[8][10]

Experimental Workflow: High-Throughput CETSA®

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detect Detection & Analysis prep 1. Culture Cells to ~80% Confluency treat 2. Treat Cells with Compound or Vehicle (DMSO) prep->treat heat 3. Heat Cell Suspensions across a Temperature Gradient (e.g., 40°C to 70°C) treat->heat lysis 4. Lyse Cells (e.g., Freeze-Thaw) heat->lysis centrifuge 5. Centrifuge to Pellet Aggregated Proteins lysis->centrifuge supernatant 6. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant detect 7. Quantify Soluble Target Protein (e.g., AlphaScreen®, HTRF®, ELISA) supernatant->detect analysis 8. Plot % Soluble Protein vs. Temp to Generate Melt Curves detect->analysis

Caption: High-throughput CETSA® workflow.

A successful compound will produce a rightward shift in the melting curve of its target protein compared to the vehicle control, indicating stabilization. This provides powerful, direct evidence of target engagement in a physiologically relevant environment.[11][12]

Part 3: Mechanism of Action & Selectivity

Once potent, cell-active compounds with confirmed target engagement are identified, the focus shifts to understanding their biochemical mechanism and specificity.

Biochemical Potency: Direct Enzyme Inhibition

To determine the direct inhibitory effect on the kinase, a biochemical assay using purified recombinant enzyme is essential.[13][14] This allows for the calculation of a precise IC50 value, representing the concentration of inhibitor required to reduce the enzyme's activity by 50%.[1]

Numerous platforms exist, including radiometric assays (the historical gold standard), and safer, more convenient fluorescence- or luminescence-based methods like ADP-Glo™.[13][14][15] The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]

Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Dispense serial dilutions of the inhibitor into a 384-well plate.

  • Kinase Reaction: Add the target kinase and its specific substrate peptide to the wells.

  • ATP Initiation: Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • ADP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin pair to produce a light signal.

  • Data Acquisition: Measure luminescence. The signal intensity is directly proportional to kinase activity.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against log[inhibitor concentration] to determine the biochemical IC50 value.

Cellular Pathway Inhibition: Western Blotting

A potent inhibitor should block the downstream signaling cascade controlled by its target kinase. Western blotting is the ideal method to visualize this effect.[16][17] For example, if the target is a kinase in the MAPK pathway like MEK, a successful inhibitor should reduce the phosphorylation of its direct substrate, ERK.[18]

MAPK_Pathway cluster_pathway Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Inhibitor Synthesized Urea Compound Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK pathway by a MEK inhibitor.

Experimental Design:

  • Treatment: Treat cells with increasing concentrations of the lead compounds for a defined period (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.[19]

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[20]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., phospho-ERK).

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) to ensure observed changes are due to phosphorylation status, not changes in protein level.[16]

A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms that the compound is effectively inhibiting the pathway in a cellular context.

Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity. Hitting unintended kinases can lead to toxicity.[21][22] Lead compounds should be screened against a panel of other kinases, ideally representing the entire kinome.[23][24] This is typically done as a fee-for-service by specialized companies. The output is a selectivity score, which quantifies the compound's promiscuity and helps identify potential off-target liabilities early in the development process.[21][24]

Part 4: Data Synthesis and Candidate Selection

The final step is to integrate all the data to make an informed decision. A summary table provides a clear, objective comparison of the lead candidates.

Compound ID Cellular GI50 (nM) Target CETSA Shift (°C) Biochemical IC50 (nM) p-ERK Inhibition (EC50, nM) Selectivity Score (S10)
Cmpd-01 5500.54806200.25
Cmpd-02 75 4.2 55 90 0.08
Cmpd-03 1203.8951500.31
Ref-Inhibitor 904.0651100.10

Interpretation:

  • Cmpd-01 shows poor cellular activity and minimal target engagement, suggesting it should be deprioritized.

  • Cmpd-02 emerges as the strongest candidate. It has excellent concordance across all assays: potent cellular activity, strong target engagement (significant thermal shift), potent biochemical inhibition, and effective downstream pathway suppression. Critically, it has a low selectivity score, indicating it is highly selective for the intended target.

  • Cmpd-03 is potent but less selective than Cmpd-02, suggesting a higher risk of off-target effects.

By following this systematic, multi-parameter approach, research teams can confidently and efficiently triage a library of newly synthesized compounds, identifying those with the most promising therapeutic potential for further preclinical development.

References

  • Bamborough, P. et al. (2008). Early identification of chemical series with defined kinase inhibitor selectivity profiles. American Association for Cancer Research. Available at: [Link]

  • Bancroft, L. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Hu, Y. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Vogt, A. D. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Orcutt, S. J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Orcutt, S. J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Inglese, J. et al. (2007). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. Available at: [Link]

  • Aslantürk, Ö. S. (2023). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Journal of Advances in VetBio Science and Techniques. Available at: [Link]

  • ResearchGate. (2015). Protein kinase inhibitors from the urea class. Available at: [Link]

  • Suseata, A. A. et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules. Available at: [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Available at: [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Feng, Y. et al. (2010). Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors on the status of key signaling pathways in MDA-MB-231 and MDA-MB-468. Available at: [Link]

  • ResearchGate. (2022). Pharmacological profile of morpholine and its derivatives. Available at: [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. Available at: [Link]

  • Chem-Space. (n.d.). 4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. Available at: [Link]

  • Wang, Z. et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 4-(6-Isocyanatopyridin-2-yl)morpholine Derivatives as Covalent PI3K Inhibitors

For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental approaches to validate the hypothesized mechanism of 4-(6-isocyanatopyridin-2-yl)morpholine derivatives—hereafter referred to as "Morph-IC"—as covalent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The isocyanate moiety of Morph-IC is an electrophilic warhead capable of forming a stable, covalent bond with nucleophilic residues on a protein target, a hallmark of covalent inhibitors.

This guide will compare the experimental validation of Morph-IC to a well-characterized, reversible pan-PI3K inhibitor, BKM120, to highlight the differences in their biochemical and cellular profiles. The methodologies described herein are designed to provide a self-validating system, ensuring scientific integrity and trustworthiness in the generated data.

The PI3K/AKT Signaling Pathway: A Key Regulator in Cell Fate

The PI3K/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[1][3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream substrates, ultimately driving cellular responses.[2][4]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PI3K->PIP2 Phosphorylation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Phosphorylation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Regulates Morph_IC Morph-IC (Covalent) Morph_IC->PI3K Irreversible Inhibition BKM120 BKM120 (Reversible) BKM120->PI3K Reversible Inhibition

Caption: The PI3K/AKT signaling pathway and points of inhibition.

A Validating Experimental Workflow

A logical and sequential experimental workflow is crucial for definitively validating the mechanism of action of a novel compound. The following workflow is designed to first establish the biochemical activity of Morph-IC, then confirm its action in a cellular context, and finally, to unequivocally demonstrate its covalent mode of target engagement.

Experimental_Workflow start Hypothesis: Morph-IC is a covalent PI3K inhibitor biochem Biochemical Validation: Direct Enzyme Inhibition start->biochem cellular_pathway Cellular Validation: Pathway Inhibition biochem->cellular_pathway cellular_phenotype Cellular Phenotype: Viability/Proliferation cellular_pathway->cellular_phenotype covalent_validation Covalent Engagement: Confirmation of MOA cellular_pathway->covalent_validation conclusion Validated MOA cellular_phenotype->conclusion covalent_validation->conclusion

Caption: A logical workflow for validating the mechanism of action.

Biochemical Validation: Direct Measurement of PI3K Inhibition

The first step in validating our hypothesis is to determine if Morph-IC can directly inhibit the enzymatic activity of PI3K in a controlled, cell-free environment. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening, making them an excellent choice for this purpose.[5][6] This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[5][7]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing recombinant PI3K enzyme, its lipid substrate (PIP2), and ATP in a kinase reaction buffer.

  • Compound Incubation: Add serial dilutions of Morph-IC and the comparator, BKM120, to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.[7] Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[8] The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Data Summary: Biochemical Inhibition
CompoundPutative MOAExpected IC50 (nM)
Morph-IC Covalent Irreversible1 - 100
BKM120 Reversible50 - 150

Cellular Validation: Demonstrating Pathway Inhibition in a Biological Context

While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target and inhibit the pathway within a living cell.

Western Blotting for Phospho-AKT (p-AKT)

Western blotting is a classic technique to assess the phosphorylation status of key signaling proteins. A reduction in the level of phosphorylated AKT (p-AKT) at Ser473 upon compound treatment is a direct indicator of PI3K inhibition in cells.[9][10]

  • Cell Culture and Treatment: Plate a cancer cell line with a known active PI3K pathway (e.g., U-87 MG glioblastoma cells) and allow them to adhere. Treat the cells with various concentrations of Morph-IC and BKM120 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C. The total AKT antibody serves as a loading control.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

In-Cell Western (ICW) Assay: A High-Throughput Alternative

The In-Cell Western (ICW) assay, also known as a cytoblot, combines the specificity of Western blotting with the throughput of an ELISA.[11][12] This method allows for the quantitative measurement of protein levels, including post-translational modifications like phosphorylation, directly in fixed and permeabilized cells in a multi-well plate format.[11][13]

  • Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with inhibitors as described for the Western blot protocol.[14]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular targets.[14]

  • Blocking: Block non-specific antibody binding with a blocking buffer.[14]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies for both p-AKT and a normalization protein (e.g., GAPDH or total AKT) from different host species (e.g., rabbit anti-p-AKT and mouse anti-total AKT).

  • Secondary Antibody Incubation: After washing, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD goat anti-mouse and IRDye 800CW goat anti-rabbit).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal from the normalization protein is used to correct for variations in cell number per well, and the p-AKT signal is quantified.

Cellular Phenotype: Linking Target Inhibition to Cell Viability

A key aspect of validating a drug's mechanism of action is to link target engagement with a relevant cellular outcome. For an anti-cancer agent targeting a pro-survival pathway like PI3K/AKT, this is typically a reduction in cell viability or proliferation. The MTT assay is a widely used colorimetric method to assess these effects.[15]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Morph-IC and BKM120 for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC50 value for each compound.

Comparative Data Summary: Cellular Assays
AssayMetricExpected Outcome for Morph-ICExpected Outcome for BKM120
Western Blot / ICW p-AKT/Total AKT RatioDose-dependent decreaseDose-dependent decrease
MTT Assay EC50 (µM)Potent reduction in cell viabilityPotent reduction in cell viability

Confirmation of Covalent Target Engagement

The defining characteristic of Morph-IC under our hypothesis is its covalent mode of inhibition. The following experiments are designed to provide direct evidence of this covalent interaction.

Mass Spectrometry for Adduct Detection

Mass spectrometry (MS) is a powerful technique to definitively identify the formation of a covalent adduct between a compound and its protein target.[17][18] By measuring the mass of the intact protein or its digested peptides after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[17][18]

Mass_Spec_Workflow start Incubate PI3K with Morph-IC intact_protein Intact Protein Analysis (Top-Down MS) start->intact_protein digestion Proteolytic Digestion (e.g., Trypsin) start->digestion result1 Observe Mass Shift = Mass of PI3K + Mass of Morph-IC intact_protein->result1 peptide_analysis Peptide Analysis (Bottom-Up MS/MS) digestion->peptide_analysis result2 Identify Modified Peptide and Covalent Binding Site peptide_analysis->result2

Caption: Mass spectrometry workflow for covalent adduct detection.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to monitor drug-target engagement in a cellular environment.[19][20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[22][23] For a covalent inhibitor, this thermal stabilization is expected to be more pronounced and persistent compared to a reversible inhibitor.

Differentiating Covalent from Reversible Inhibition

A key experiment to distinguish between reversible and irreversible covalent binding is a washout or chase experiment. After treating cells with the inhibitor for a period, the compound is removed from the medium (washout). For a reversible inhibitor like BKM120, pathway signaling (p-AKT levels) should recover over time as the compound dissociates from its target. For an irreversible covalent inhibitor like Morph-IC, the inhibition of p-AKT should be sustained, as the covalent bond prevents dissociation. The duration of inhibition will then be dependent on the rate of new protein synthesis.

Final Comparative Summary

ExperimentMorph-IC (Hypothesized Covalent)BKM120 (Reversible)Rationale
ADP-Glo Assay Low nM IC50Moderate nM IC50Covalent binding can lead to higher potency.
p-AKT Western Blot Sustained inhibition after washoutRecovery of p-AKT after washoutDemonstrates irreversible vs. reversible binding in cells.
MTT Assay Potent EC50Potent EC50Both compounds are expected to inhibit cell viability.
Mass Spectrometry Mass adduct detectedNo mass adduct detectedDirect evidence of covalent bond formation.
CETSA Significant and persistent thermal shiftThermal shift observedThe covalent bond provides strong and lasting stabilization.

This comprehensive guide outlines a robust, multi-faceted approach to validating the mechanism of action of 4-(6-isocyanatopyridin-2-yl)morpholine derivatives. By combining biochemical, cellular, and biophysical methods and comparing the results to a well-characterized reversible inhibitor, researchers can generate a high-confidence data package that unequivocally supports or refutes the hypothesis of covalent PI3K inhibition.

References

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • MTT assay protocol. Abcam.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Creative Biolabs.

  • Protocol for Cell Viability Assays. BroadPharm.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • PI3K-Akt signaling pathway. Cusabio.

  • PI3K/Akt Signaling Pathway. BOC Sciences.

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.

  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human).

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • PI3K/AKT/mTOR pathway. Wikipedia.

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

  • ADP Glo Protocol.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. ACS Publications.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications.

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.

  • Biochemical assays for selectivity profiling across the entire PI3 kinase family.

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications.

  • Technologies for direct detection of covalent protein–drug adducts.

  • Validating Target Engagement of 2-Bromoacrylamide-Based Inhibitors: A Comparative Guide. Benchchem.

  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed.

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate.

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.

  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. PubMed.

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments.

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC - NIH.

  • In-Cell Western™ Assay. LICORbio™.

  • Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH.

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH.

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. NIH.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals.

  • A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!.

  • Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... ResearchGate.

  • Advansta's Step-by-Step Guide to In-Cell Westerns.

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.

  • What is the In-cell Western Assay?. Azure Biosystems.

Sources

Validation

A Comparative Guide to Spectroscopic Analysis for Product Structure Confirmation

In the landscape of drug development and chemical research, the unambiguous confirmation of a product's molecular structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a product's molecular structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comparative analysis of key spectroscopic techniques essential for this purpose, offering insights into their principles, applications, and the strategic rationale behind their deployment. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of structural elucidation with confidence.

The Imperative of Orthogonal Analysis in Structure Confirmation

Before delving into individual techniques, it is crucial to understand the principle of orthogonality . In analytical science, orthogonal methods measure the same attribute using different physical principles.[1][2] This approach is vital for robust structural confirmation as it minimizes the risk of method-specific biases and provides a more comprehensive and reliable characterization of a molecule.[1][2][3] Regulatory bodies like the FDA and EMA increasingly expect a multi-faceted analytical approach to build a total profile of a new chemical entity.[4][5]

The International Council for Harmonisation (ICH) guideline Q6A, which outlines specifications and test procedures for new drug substances, underscores the importance of unequivocal identity testing.[6][7][8][9][10] While a single technique can be powerful, a combination of orthogonal methods provides the highest level of assurance, forming a self-validating system for structural confirmation.[3][4]

Core Spectroscopic Techniques: A Comparative Overview

The four pillars of spectroscopic analysis for small molecule structure confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry.[11][12][13]Unparalleled for detailed 3D structure elucidation. Non-destructive.[12]Relatively low sensitivity, requires larger sample amounts (2-50 mg).[14]
Mass Spectrometry Precise molecular weight, elemental composition, fragmentation patterns.[15][16][17]Extremely high sensitivity, requires very little sample.[17] Can be coupled with chromatography (LC-MS).[17]Provides limited information on stereochemistry and atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.[18][19][20][21]Fast, simple, and provides a unique "fingerprint" for a molecule.[21]Spectrum can be complex and interpretation may not be straightforward for molecules with many functional groups.
UV-Visible Spectroscopy Presence of chromophores (light-absorbing groups), particularly conjugated systems.[22][23][24][25]Simple, quantitative, and useful for concentration determination.[25][26]Provides limited structural information beyond the presence of chromophores.
Decision-Making Workflow for Technique Selection

The selection and sequence of spectroscopic analyses are critical for an efficient and effective structural confirmation process. The following diagram illustrates a typical workflow.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Proposed Structure Proposed Structure MS MS Proposed Structure->MS Confirm Molecular Weight IR IR Proposed Structure->IR Identify Functional Groups UV_Vis UV_Vis Proposed Structure->UV_Vis Check for Chromophores NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirm C-H Framework IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Confirmed_Structure Confirmed Structure NMR_2D->Confirmed_Structure Assemble Final Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

In-Depth Analysis of Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is based on the magnetic properties of atomic nuclei.[14][27] When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy and transition between energy levels.[12] The specific frequency at which a nucleus resonates provides detailed information about its chemical environment.[11][14]

Why it's authoritative: NMR is considered the most powerful technique for de novo structure elucidation of organic molecules.[11][28] It provides unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.

  • Data Processing: The FID is converted into a spectrum using a mathematical process called a Fourier Transform. The spectrum is then phased and the baseline is corrected.

  • Spectral Interpretation:

    • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the protons.[29][30][31]

    • Integration: The area under each signal is proportional to the number of protons it represents.[27][29][30]

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.[27]

    • Coupling Constants (J): The distance between the peaks in a multiplet provides information about the spatial relationship between coupled protons.[32]

Data Interpretation Logic:

G Spectrum ¹H NMR Spectrum Chemical_Shift Chemical Shift (δ) Spectrum->Chemical_Shift Integration Integration Spectrum->Integration Multiplicity Multiplicity (Splitting) Spectrum->Multiplicity Coupling_Constant Coupling Constant (J) Spectrum->Coupling_Constant Functional_Groups Identify Functional Groups/ Electronic Environment Chemical_Shift->Functional_Groups Proton_Ratio Determine Relative Number of Protons Integration->Proton_Ratio Neighboring_Protons Determine Number of Neighboring Protons Multiplicity->Neighboring_Protons Connectivity Confirm Connectivity/ Stereochemistry Coupling_Constant->Connectivity Structure_Fragment Propose Structural Fragments Functional_Groups->Structure_Fragment Proton_Ratio->Structure_Fragment Neighboring_Protons->Structure_Fragment Connectivity->Structure_Fragment Final_Structure Assemble Final Structure Structure_Fragment->Final_Structure

Caption: Logic flow for interpreting a ¹H NMR spectrum.

For more complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing definitive correlations between protons and carbons.[32]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[17] This technique provides the molecular weight of the compound with high precision and can reveal its elemental composition.[16]

Why it's authoritative: MS is a cornerstone of pharmaceutical development, from initial drug discovery to metabolic studies.[15][16][33][34] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound, a critical piece of identifying information.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol, water).

  • Chromatographic Separation (LC): The sample is injected into a liquid chromatograph to separate it from any impurities.

  • Ionization: The separated analyte is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where it is converted into gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation:

  • Molecular Ion Peak (M+): This peak corresponds to the intact molecule and provides its molecular weight.[35][36][37]

  • Isotope Pattern: The relative abundance of isotopic peaks can help confirm the elemental composition.

  • Fragmentation Pattern: The way the molecular ion breaks down into smaller charged fragments provides clues about the molecule's structure.[35][37][38][39]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[21] Different functional groups absorb at characteristic frequencies, creating a unique spectral "fingerprint".[19][20][40][41]

Why it's authoritative: FTIR (Fourier Transform Infrared) spectroscopy is a rapid and reliable method for identifying the presence or absence of key functional groups (e.g., C=O, O-H, N-H).[18][19][42] This information is complementary to NMR and MS data.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Background Scan: A background spectrum of the empty ATR crystal is collected.[43]

  • Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Sample Scan: The infrared spectrum of the sample is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: The spectrum is typically divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): Peaks in this region are characteristic of specific bond types and functional groups.[21]

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a complex pattern of peaks that is unique to the molecule as a whole.[21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[24] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.[24]

Why it's authoritative: This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.[22][23][26] It is especially sensitive to conjugated systems.[22][25]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

  • Blank Measurement: The absorbance of the pure solvent is measured and set as the baseline.

  • Sample Measurement: The absorbance of the sample solution is measured across a range of wavelengths.

Data Interpretation: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present.

Regulatory Context and Method Validation

All analytical methods used for product characterization must be validated to ensure they are fit for their intended purpose.[44][45][46][47] The FDA provides guidance on the validation of analytical procedures, which includes assessing parameters such as specificity, accuracy, precision, and robustness.[44][47][48] The goal is to provide a high degree of assurance that the method will consistently yield results that are accurate and reliable.[45]

Conclusion

The confirmation of a product's structure is a multi-faceted process that relies on the strategic application of orthogonal spectroscopic techniques. While NMR provides the detailed framework, MS confirms the molecular weight and formula, IR identifies functional groups, and UV-Vis detects chromophoric systems. By integrating the data from these complementary methods, researchers and drug development professionals can achieve an unambiguous and robust structural confirmation that satisfies scientific rigor and regulatory expectations.

References
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
  • Step-by-step Analysis of FTIR. (2023). UniTechLink.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
  • How is Mass Spectrometry Used in Drug Development? (n.d.). PharmaFeatures.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.). ResearchGate.
  • Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • How to Identify Functional Groups in FTIR Spectra. (2025, September 22). Patsnap.
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). ParticleTech.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (n.d.). ECA Academy.
  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16). Innovatech Labs.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration.
  • Building Orthogonality into Your Analytical and Characterization Plans – Part 2. (n.d.). BioPharmaSpec.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars. (2021, March 3). European Pharmaceutical Review.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, July 20). PubMed.
  • UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry.
  • ICH Q6A Guideline. (n.d.). IKEV.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Demystifying FTIR: A Practical Guide for New Users. (2025, June 17). White Bear Photonics.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Fluid Imaging Technologies.
  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (n.d.). Slideshare.
  • (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ResearchGate.
  • Interpreting. (n.d.). OpenOChem Learn.
  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. (2015, March 4). JoVE.
  • Uses of UV/VIS SPECTROPHOTOMETER. (n.d.). MRC Lab.
  • Mass spectral interpretation. (n.d.). Wikipedia.
  • Orthogonal Measurements. (2023, February 14). National Institute of Standards and Technology.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • What Is A Chromophore In UV-Vis Spectroscopy?. (2025, May 3). Chemistry For Everyone - YouTube.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate.
  • Ultraviolet–visible spectroscopy. (n.d.). Wikipedia.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
  • How To Read FTIR Spectroscopy?. (2025, February 9). Chemistry For Everyone - YouTube.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • 4.5: Ultraviolet and visible spectroscopy. (2022, July 20). Chemistry LibreTexts.
  • 12.2: Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts.
  • Interpretation of mass spectra. (n.d.).

Sources

Comparative

comparing the efficacy of different linkers with 4-(6-Isocyanatopyridin-2-yl)morpholine

An In-Depth Comparative Guide to Linker Efficacy in Bioconjugates Utilizing 4-(6-Isocyanatopyridin-2-yl)morpholine Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics The advent of highly specifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Linker Efficacy in Bioconjugates Utilizing 4-(6-Isocyanatopyridin-2-yl)morpholine

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics

The advent of highly specific targeting moieties, such as monoclonal antibodies, has revolutionized drug development, leading to the creation of potent therapeutic agents like Antibody-Drug Conjugates (ADCs).[1] These complex biopharmaceuticals combine the targeting precision of an antibody with the cell-killing power of a cytotoxic payload.[2] The bridge connecting these two components, the linker, is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetic profile, efficacy, and safety.[][4]

4-(6-isocyanatopyridin-2-yl)morpholine serves as a valuable reactive partner in the synthesis of these conjugates. Its isocyanate group provides a versatile handle for covalent attachment to various functional groups, initiating the construction of the linker-payload complex. The morpholine component itself is a widely used motif in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability.[5][6][7] However, the ultimate performance of the final bioconjugate is not dictated by this anchor alone; it is the nature of the attached linker that governs the delivery and release of the therapeutic payload.

This guide provides a comprehensive comparison of different linker technologies that can be employed with 4-(6-isocyanatopyridin-2-yl)morpholine. We will delve into the mechanistic underpinnings of cleavable and non-cleavable linkers, provide detailed experimental protocols for their evaluation, and present comparative data to inform rational linker design for the next generation of targeted therapies.

The Fundamental Dichotomy: Cleavable vs. Non-Cleavable Linkers

The primary classification of ADC linkers is based on their mechanism of payload release.[4] The choice between a cleavable and non-cleavable strategy has significant implications for the ADC's mechanism of action, therapeutic window, and potential for off-target toxicity.[8][]

Cleavable Linkers: Engineering for Conditional Release

Cleavable linkers are designed to be stable in systemic circulation but to break apart under specific physiological conditions prevalent within the target cell or tumor microenvironment.[10] This controlled-release strategy can be triggered by several mechanisms:

  • Enzymatic Cleavage: These linkers incorporate peptide sequences that are substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4] The valine-citrulline (VC) dipeptide is a classic example, widely used for its efficient cleavage within the lysosome following ADC internalization.[10]

  • pH Sensitivity: Acid-labile linkers, like hydrazones, are engineered to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8), remaining stable in the physiological pH of blood (~7.4).[10]

  • Reductive Cleavage: Disulfide-based linkers are susceptible to cleavage in the presence of high intracellular concentrations of reducing agents like glutathione, which is significantly more abundant inside cells than in the bloodstream.[10][11]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[10] Once the payload is released, if it is cell-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[10]

cluster_0 ADC in Circulation (pH 7.4) cluster_1 Internalized ADC in Lysosome cluster_triggers Cleavage Triggers cluster_2 Therapeutic Action ADC Antibody Linker Payload ADC:linker->ADC:payload Enzymes Proteases (e.g., Cathepsin B) ADC->Enzymes Protease-sensitive pH Low pH (~4.8) ADC->pH pH-sensitive Redox High Glutathione (GSH) ADC->Redox Reductive label_stable Stable Linker Payload_Released Released Payload Enzymes->Payload_Released Cleavage pH->Payload_Released Cleavage Redox->Payload_Released Cleavage Target_Cell Target Cell Apoptosis Payload_Released->Target_Cell Bystander_Cell Bystander Cell Apoptosis Payload_Released->Bystander_Cell Bystander Effect (if cell-permeable)

Caption: Cleavable linker mechanisms and the bystander effect.
Non-Cleavable Linkers: A Reliance on Antibody Degradation

In contrast, non-cleavable linkers form a stable covalent bond that is not susceptible to specific environmental triggers.[12] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[8][12] This process releases the payload still attached to the conjugating amino acid (e.g., lysine) and a small linker fragment.

The primary advantage of this approach is enhanced plasma stability, which can minimize the risk of premature payload release and associated off-target toxicity, potentially leading to a wider therapeutic window.[][12] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, which generally prevents a bystander effect.[8] The efficacy of non-cleavable ADCs is therefore more reliant on the biology of the target cell.[12]

Experimental Methodologies for Efficacy Comparison

A rigorous, multi-faceted experimental approach is required to objectively compare the efficacy of different linkers. This involves a suite of in vitro and in vivo assays designed to probe stability, release kinetics, and biological activity. Robust analytical methods are essential for validating these assays.[13]

Protocol 1: In Vitro Plasma Stability Assay

This assay is fundamental for assessing the stability of the linker in a biologically relevant matrix, predicting its behavior in systemic circulation.[]

Objective: To quantify the rate of payload release from an ADC when incubated in plasma.

Methodology:

  • Preparation: Dilute the test ADC (e.g., constructed with a Val-Cit linker vs. a non-cleavable SMCC linker) to a final concentration of 100 µg/mL in fresh human or animal plasma. Prepare control samples in phosphate-buffered saline (PBS).

  • Incubation: Incubate all samples in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This can involve affinity capture of the ADC using protein A/G beads followed by analysis, or precipitation of plasma proteins.

  • Analysis: Analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) and quantify the amount of released payload.[13][]

  • Data Reporting: Plot the percentage of intact ADC or average DAR over time to determine the linker's stability profile.

Caption: Workflow for an in vitro plasma stability assay.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay

This assay specifically evaluates the efficiency of enzyme-cleavable linkers.[13]

Objective: To measure the rate of payload release from an ADC in the presence of a target lysosomal enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium citrate, pH 5.0, with 5 mM DTT to activate the enzyme). Prepare stock solutions of the test ADC and human Cathepsin B.

  • Reaction Setup: In a microplate, combine the ADC (final concentration ~20 µg/mL) with the reaction buffer. Initiate the reaction by adding Cathepsin B (final concentration ~5 µM).

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a quenching agent (e.g., a protease inhibitor like E-64 or by changing the pH).

  • Analysis: Analyze the samples by Reversed-Phase Liquid Chromatography (RP-HPLC) or LC-MS to quantify the concentration of the released free payload.[13]

  • Data Reporting: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Caption: Workflow for a Cathepsin B-mediated cleavage assay.

Comparative Data Summary

The selection of a linker requires balancing stability in circulation with efficient payload release at the target site.[2] The following table summarizes hypothetical data from the experiments described above, comparing three distinct linker types conjugated via 4-(6-isocyanatopyridin-2-yl)morpholine to a model antibody.

Linker Type Plasma Stability (% Intact ADC after 96h)Cathepsin B Cleavage (Payload Release T½, min)In Vitro Cytotoxicity (IC₅₀ against Target Cells, nM)Key Characteristic
Valine-Citrulline (VC) 85%350.5Enzyme-cleavable, potent bystander effect.[10]
Hydrazone (pH-sensitive) 70%N/A (cleaved by acid)1.2Acid-labile, potential for earlier release in endosome.[4]
Thioether (Non-cleavable) >98%No cleavage5.0High stability, no bystander effect, lower off-target risk.[12]

Data Interpretation:

  • The Non-cleavable Thioether linker demonstrates superior plasma stability, minimizing premature drug release.[12] However, its efficacy relies solely on target cell internalization and degradation, resulting in a higher IC₅₀ value in the cytotoxicity assay.

  • The Valine-Citrulline linker shows a good balance of plasma stability and rapid, specific cleavage by Cathepsin B.[2] Its low IC₅₀ suggests high potency, likely augmented by a bystander effect.

  • The Hydrazone linker is the least stable in plasma, indicating a higher risk of systemic toxicity.[15] Its release mechanism is pH-dependent rather than enzyme-specific.

Conclusion and Future Directions

The choice of linker is not a one-size-fits-all decision; it is a highly strategic process that must consider the payload's properties, the target antigen's biology (e.g., internalization rate), and the tumor microenvironment.[16]

  • For highly potent payloads where minimizing systemic exposure is paramount, a non-cleavable linker offers the highest degree of stability.[]

  • For tumors with heterogeneous antigen expression, a cleavable linker like Valine-Citrulline is often preferred to leverage the bystander effect for a more comprehensive therapeutic response.[10]

The field is continuously evolving, with novel linker designs emerging to address the limitations of current technologies.[15] These include "tandem-cleavage" linkers that require two sequential triggers for release, and hydrophilic linkers that incorporate elements like PEG to improve ADC solubility and pharmacokinetics, reducing aggregation.[17] By coupling these advanced linker strategies with versatile conjugation reagents like 4-(6-isocyanatopyridin-2-yl)morpholine, researchers can continue to refine the design of ADCs, moving closer to the ideal of a highly effective and perfectly targeted cancer therapy.

References

  • Frontiers. (2021-06-22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link] linker/full

  • NIH PMC. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Available from: [Link]

  • Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available from: [Link]

  • BioPharm International. (2023-12-13). Exploring the Optimization of Linker Chemistries for ADCs. Available from: [Link]

  • Sterling Pharma Solutions. (2025-03-25). Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]

  • ResearchGate. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. Available from: [Link]

  • NIH PMC. (2025-08-14). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. Available from: [Link]

  • PubMed. (2025-08-14). Exploring Experimental and In Silico Approaches for Antibody-Drug Conjugates in Oncology Therapies. Available from: [Link]

  • ACS Publications. (2026-01-18). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Available from: [Link]

  • BioPharm International. (2023-11-02). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • NIH PMC. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]

  • LookChem. Cas 876316-43-7,4-(4-ISOCYANATOPYRID-2-YL)MORPHOLINE. Available from: [Link]

  • Ataman Kimya. MORPHOLINE. Available from: [Link]

  • NIH PMC. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Available from: [Link]

  • ResearchGate. (2025-08-09). Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. (2025-08-07). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Available from: [Link]

  • NIH PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Morpholine-Containing Compounds

Introduction: The Privileged Scaffold with a Metabolic Caveat In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs and clinical can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold with a Metabolic Caveat

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs and clinical candidates is no coincidence. This simple six-membered heterocycle, containing both an amine and an ether, offers a unique combination of advantageous physicochemical properties: it enhances aqueous solubility, modulates lipophilicity, and often improves pharmacokinetic profiles. The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) compared to its piperidine counterpart is often desirable for optimizing interactions with biological targets and improving cell permeability.

However, despite these benefits, the morpholine moiety is not metabolically inert. Its susceptibility to various enzymatic transformations can significantly impact a drug candidate's half-life, clearance, and potential for generating active or toxic metabolites. Therefore, a thorough and early assessment of the metabolic stability of any morpholine-containing compound is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of morpholine's metabolic profile against common alternatives, details robust experimental protocols for its assessment, and discusses strategies for mitigating metabolic liabilities.

I. Understanding the Metabolic Fate of the Morpholine Ring

The metabolic liability of a morpholine ring is primarily dictated by its susceptibility to oxidation, mediated largely by Cytochrome P450 (CYP) enzymes in the liver. Understanding the common pathways of degradation is the first step toward designing more stable analogues.

The primary metabolic pathways include:

  • C-N Bond Cleavage (Ring Opening): This is a significant pathway where the ether or amine bond is cleaved, leading to the opening of the heterocyclic ring. This process often results in the formation of linear, more polar metabolites that are readily excreted. For example, morpholine can be metabolized to 2-(2-aminoethoxy)acetic acid.

  • α-Carbon Oxidation: Oxidation can occur on the carbon atoms adjacent to either the nitrogen or the oxygen atom, leading to the formation of lactams or other oxidized species.

  • N-Oxidation: The nitrogen atom of the morpholine ring can be directly oxidized to form an N-oxide metabolite.

  • C-Hydroxylation: Direct hydroxylation at various positions on the carbon skeleton of the ring can also occur, although this is often a less favored pathway compared to ring cleavage.

These pathways are not mutually exclusive and a single compound can undergo multiple metabolic transformations simultaneously.

Figure 1: Major Metabolic Pathways of the Morpholine Moiety cluster_0 Parent Morpholine-Containing Drug (R-Morpholine) Metabolite1 Ring-Opened Metabolite (e.g., Aminoethoxy Acetic Acid) Parent->Metabolite1 C-N Bond Cleavage Metabolite2 α-Carbon Oxidation Product (e.g., Lactam) Parent->Metabolite2 α-C Oxidation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 N-Oxidation

Caption: Figure 1: Major Metabolic Pathways of the Morpholine Moiety

II. Comparative Stability: Morpholine vs. Other Saturated Heterocycles

A key decision in scaffold design is the choice of the heterocyclic ring. Morpholine is often compared with piperidine and piperazine. While structurally similar, their differing heteroatom composition leads to distinct physicochemical and metabolic properties.

PropertyMorpholinePiperidinePiperazineRationale & Implications
pKa ~8.4~11.2~9.8 (N1), ~5.6 (N2)The electron-withdrawing oxygen in morpholine reduces the basicity of the nitrogen, which can be advantageous for avoiding off-target effects at physiological pH. Piperidine's high basicity can be a liability.
LogP (Calculated) -0.850.84-1.03Morpholine is significantly more hydrophilic than piperidine, which can improve solubility but may also present challenges for membrane permeability.
Primary Metabolic Hotspot C-N bond cleavage, α-C to Oxygen/Nitrogenα-C to Nitrogenα-C to NitrogenPiperidine and piperazine are primarily susceptible to oxidation at the carbons adjacent to the nitrogen. Morpholine has additional lability due to the ether linkage, making ring-opening a common metabolic route.
General Metabolic Stability Variable; often lower than piperidine if ring-opening is facile.Generally moderate to high, but susceptible to N-dealkylation and α-C oxidation.Often a site of metabolic liability, particularly with N-dealkylation.The perceived "stability" is highly context-dependent on the surrounding molecular framework. However, the additional heteroatom in morpholine provides another potential site for metabolism that is absent in piperidine.

Expert Insight: The choice between these scaffolds is a classic medicinal chemistry trade-off. While piperidine may offer greater metabolic stability in some contexts due to the absence of the labile ether group, its high basicity and lipophilicity can be undesirable. Morpholine provides a solution to the basicity and solubility problem, but introduces a potential metabolic soft spot via ring cleavage. The key is to experimentally determine the stability rather than relying on generalizations.

III. Experimental Assessment of Metabolic Stability

To objectively assess metabolic stability, in vitro assays are indispensable tools in early drug discovery. They provide quantitative data for ranking compounds and predicting in vivo clearance. The two most common systems are liver microsomes and hepatocytes.

A. The Rationale: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes. They are a rich source of Phase I metabolic enzymes, particularly the CYP450 superfamily, but lack most Phase II enzymes and cofactors. Microsomal assays are cost-effective, high-throughput, and excellent for specifically assessing Phase I metabolic liability.

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies. They contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters. This allows for a more comprehensive assessment of a compound's total metabolic fate.

Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) E Initiate Reaction: Add Compound & Cofactors (Final Compound Conc. ~1 µM) A->E B Prepare Enzyme Suspension (Liver Microsomes or Hepatocytes) D Pre-warm Enzyme Suspension B->D C Prepare Cofactor Solution (NADPH for Microsomes) C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay

B. Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system by including positive and negative controls.

1. Materials:

  • Test Compound (TC)

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Negative Control (Incubation without NADPH)

  • Acetonitrile with Internal Standard (IS) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

2. Experimental Procedure:

  • Preparation:

    • Prepare a 1 µM working solution of the Test Compound and control compounds in phosphate buffer.

    • Prepare the microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL final concentration).

    • Prepare the NADPH solution.

  • Incubation Setup (in a 96-well plate):

    • Test Reaction: Add microsomal suspension and the TC working solution to wells.

    • Negative Control: Add microsomal suspension and TC working solution, but replace the NADPH solution with buffer. This is crucial to confirm that compound loss is enzyme-dependent and not due to chemical instability.

    • Positive Controls: Repeat the setup for high and low clearance controls. This validates the assay system's performance.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.

    • Immediately collect the first aliquot (T=0).

    • Collect subsequent aliquots at predefined time points (e.g., 5, 15, 30, 60 minutes).

    • Quenching: At each time point, transfer an aliquot to a separate plate containing cold acetonitrile with the Internal Standard. This immediately stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Table of Representative Results:

Compoundt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Test Compound A8.597.2High Clearance
Test Compound B45.118.4Moderate Clearance
Test Compound C>120<6.8Low Clearance
Verapamil (Control)6.2133.1High Clearance (Pass)
Warfarin (Control)98.78.4Low Clearance (Pass)

IV. Strategies to Enhance Metabolic Stability

When a promising morpholine-containing compound exhibits poor metabolic stability, several strategies can be employed.

  • Metabolic Blocking: If metabolite identification studies reveal a specific "soft spot" (e.g., an α-carbon), introducing a blocking group like a fluorine atom or a methyl group at that position can sterically or electronically hinder the action of metabolic enzymes.

  • Bioisosteric Replacement: In cases where the entire morpholine ring is the source of instability, replacing it with a metabolically more robust bioisostere can be an effective strategy. The goal is to select a replacement that preserves the key binding interactions and physicochemical properties while eliminating the metabolic liability.

Figure 3: Bioisosteric Replacement Strategies for Morpholine cluster_replacements Potential Bioisosteric Replacements Morpholine Metabolically Labile Morpholine Scaffold Thiomorpholine Thiomorpholine (Alters electronics) Morpholine->Thiomorpholine Piperidine Substituted Piperidine (Removes ether) Morpholine->Piperidine Oxetane Spiro-oxetane (Increases sp3 character) Morpholine->Oxetane Bicyclic Bicyclic Amine (Conformationally constrained) Morpholine->Bicyclic

Caption: Figure 3: Bioisosteric Replacement Strategies for Morpholine

Expert Insight: Bioisosteric replacement is a powerful but complex tool. While a thiomorpholine or a substituted piperidine might seem like a straightforward swap, these changes can dramatically alter a compound's conformation, polarity, and binding profile. Each new analogue must be re-evaluated for potency, selectivity, and its own metabolic profile. The use of more novel replacements like spirocycles or bicyclic systems can improve stability by increasing three-dimensionality and removing recognizable CYP substrates.

Conclusion

The morpholine ring remains a valuable scaffold in drug discovery, offering significant advantages in modulating the physicochemical properties of drug candidates. However, its potential for metabolic degradation necessitates a rigorous and early evaluation of its stability. By understanding the primary metabolic pathways, employing robust in vitro assays such as the microsomal stability assay, and strategically comparing its performance to other heterocyclic alternatives, researchers can make informed decisions. When metabolic liabilities are identified, rational design strategies, including metabolic blocking and bioisosteric replacement, provide a clear path forward. This integrated approach ensures that the "privileged" status of morpholine is leveraged to its full potential, ultimately leading to the development of safer and more effective medicines.

References

  • Title: Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib Source: ResearchGate URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Comparative

Comparative Cross-Reactivity Analysis of 4-(6-Isocyanatopyridin-2-yl)morpholine Derivatives: A Guide for Selective Probe Development

Introduction: The Double-Edged Sword of Covalent Probes In the landscape of modern chemical biology and drug discovery, covalent probes have emerged as powerful tools for interrogating biological systems and developing n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Probes

In the landscape of modern chemical biology and drug discovery, covalent probes have emerged as powerful tools for interrogating biological systems and developing novel therapeutics. Their ability to form stable, long-lasting bonds with their protein targets offers distinct advantages in terms of potency and duration of action. Among the diverse electrophilic warheads employed, isocyanates have garnered significant attention due to their reactivity towards nucleophilic residues on proteins, primarily the ε-amino group of lysine.[1][2] The 4-(6-isocyanatopyridin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, with the morpholine moiety often conferring favorable pharmacokinetic properties.[3][4][5] The incorporation of a reactive isocyanate group onto this scaffold presents an opportunity to develop potent and specific covalent inhibitors or activity-based probes.

However, the high reactivity of the isocyanate functional group also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[6][7] Unintended reactions with other cellular nucleophiles can lead to toxicity, idiosyncratic adverse drug reactions, and a misinterpretation of experimental results.[8][9] Therefore, a rigorous assessment of the cross-reactivity profile of any novel covalent probe is not merely a supplementary exercise but a critical step in its validation and development.

This guide provides a comprehensive framework for conducting cross-reactivity studies on a series of hypothetical 4-(6-isocyanatopyridin-2-yl)morpholine derivatives. We will delve into the experimental design, present illustrative data for comparative analysis, and discuss the interpretation of these findings to guide the selection of the most selective chemical probes for further investigation.

The Chemistry of Reactivity: Understanding the Isocyanate Warhead

The electrophilic carbon atom of the isocyanate group (-N=C=O) is susceptible to nucleophilic attack by various functional groups present on proteins and other biomolecules. The general order of reactivity is influenced by the nucleophilicity of the attacking species, with primary amines (like the lysine side chain) being highly reactive.[6][10]

The reactivity of the isocyanate can be modulated by the electronic properties of the pyridine ring. Electron-withdrawing substituents on the pyridine ring will increase the electrophilicity of the isocyanate carbon, potentially leading to higher reactivity and broader cross-reactivity. Conversely, electron-donating groups may temper this reactivity, offering a potential avenue for fine-tuning selectivity.

Designing a Cross-Reactivity Study: A Multi-pronged Approach

A robust assessment of cross-reactivity requires a multi-faceted experimental strategy. Here, we outline a workflow designed to provide a comprehensive understanding of the selectivity of our hypothetical 4-(6-isocyanatopyridin-2-yl)morpholine derivatives.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Proteome-Wide Analysis cluster_2 Phase 3: Cellular Confirmation A Derivative Synthesis (Varying R-groups on pyridine) B Nucleophile Competition Assay (e.g., with GSH, N-acetyl-cysteine) A->B C Single Protein Incubation (e.g., Human Serum Albumin) A->C D Kinetic Solubility & Stability Assays A->D E Competitive Chemoproteomics (Cell Lysate) F Isobaric Tagging & LC-MS/MS E->F G Identification of Off-Targets F->G I Target Engagement & Occupancy Studies G->I Validate Off-Targets H Live Cell Labeling Assays H->I J Cell Viability & Toxicity Assays H->J

Figure 1: A multi-phase workflow for assessing the cross-reactivity of novel covalent probes.

Illustrative Comparison of 4-(6-Isocyanatopyridin-2-yl)morpholine Derivatives

To demonstrate the application of this framework, let us consider three hypothetical derivatives of 4-(6-isocyanatopyridin-2-yl)morpholine:

  • Derivative A: Unsubstituted pyridine ring.

  • Derivative B: Electron-donating methoxy group at the 4-position of the pyridine ring.

  • Derivative C: Electron-withdrawing nitro group at the 4-position of the pyridine ring.

Phase 1: In Vitro Profiling

Table 1: In Vitro Reactivity and Stability

DerivativeHalf-life with Glutathione (1 mM, min)% Covalent Modification of HSA (1 hr, 10 µM)Kinetic Solubility (pH 7.4, µM)
A 4565%75
B 12030%85
C 1595%50

Data are hypothetical and for illustrative purposes only.

Interpretation: As anticipated, the electron-withdrawing nitro group in Derivative C significantly increases its reactivity, as evidenced by the rapid reaction with glutathione and extensive modification of human serum albumin (HSA), a protein rich in nucleophilic residues. Conversely, the electron-donating methoxy group in Derivative B tempers this reactivity. Derivative A exhibits an intermediate profile. The higher kinetic solubility of Derivatives A and B is also a favorable property for further development.

Phase 2: Proteome-Wide Analysis

Competitive chemoproteomics is a powerful technique to assess proteome-wide selectivity.[11][12][13] In this approach, a cell lysate is pre-incubated with the test compound, followed by treatment with a broad-spectrum, alkyne-tagged electrophilic probe. Proteins that have reacted with the test compound will be unavailable to react with the tagged probe. Subsequent click chemistry with a biotin-azide reporter, enrichment, and mass spectrometry-based quantification allows for the identification and quantification of the targets of the test compound.

Table 2: Competitive Chemoproteomic Profiling in K562 Cell Lysate

DerivativeTotal Number of Identified Off-Targets (>50% competition)Off-Target Enrichment in Specific Pathways
A 42Moderate enrichment in metabolic enzymes
B 15Minimal off-target enrichment
C 158Significant enrichment in multiple pathways (kinases, metabolic enzymes, structural proteins)

Data are hypothetical and for illustrative purposes only.

Interpretation: The proteomic data corroborates the in vitro findings. The highly reactive Derivative C interacts with a large number of proteins, suggesting a high degree of cross-reactivity. Derivative B , with its more tempered reactivity, demonstrates the highest selectivity, interacting with the fewest off-targets.

Chemoproteomics_Workflow A Cell Lysate B Incubate with Test Compound A->B C Add Alkyne-Tagged Broad-Spectrum Probe B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Enrichment D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Identify & Quantify Labeled Peptides G->H

Figure 2: A generalized workflow for competitive chemoproteomic profiling.

Phase 3: Cellular Confirmation

Table 3: Cellular Assays

DerivativeTarget Engagement (in-cell, 1 µM)Cell Viability (EC50, µM)
A 75%25
B 85%>100
C 98%2.5

Data are hypothetical and for illustrative purposes only.

Interpretation: While Derivative C shows the highest target engagement, this comes at the cost of significant cytotoxicity, likely due to its extensive off-target interactions. Derivative B achieves high target engagement with minimal impact on cell viability, making it the most promising candidate for a selective probe. Derivative A presents a moderate profile.

Experimental Protocols

Protocol 1: Nucleophile Competition Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Prepare a 100 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add 98 µL of PBS.

    • Add 1 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding 1 µL of the 10 mM derivative stock solution (final concentration 100 µM).

  • Monitoring the Reaction:

    • Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FT-IR spectroscopy.

    • Alternatively, quench the reaction at various time points with an excess of a primary amine (e.g., Tris buffer) and analyze the remaining derivative by LC-MS.

  • Data Analysis:

    • Calculate the half-life of the derivative in the presence of GSH.

Protocol 2: Competitive Chemoproteomics in Cell Lysate
  • Lysate Preparation:

    • Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Competitive Labeling:

    • Dilute the cell lysate to a final protein concentration of 1 mg/mL.

    • Pre-incubate the lysate with varying concentrations of the test derivative or DMSO vehicle for 1 hour at 37°C.

    • Add a broad-spectrum, alkyne-tagged electrophilic probe (e.g., iodoacetamide-alkyne) and incubate for another hour.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with biotin-azide.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry and Data Analysis:

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the labeled peptides to determine the competition profile for each derivative.

Conclusion: A Pathway to Selective Probes

The development of selective covalent probes is a balancing act between reactivity and specificity. The 4-(6-isocyanatopyridin-2-yl)morpholine scaffold offers a promising starting point for the design of such probes. Through a systematic and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, it is possible to identify derivatives with the desired selectivity. Our illustrative data suggests that fine-tuning the electronic properties of the pyridine ring can be a viable strategy to mitigate off-target effects. Specifically, the introduction of an electron-donating group, as in Derivative B , appears to be a promising approach to enhance selectivity without sacrificing on-target engagement. This systematic evaluation is paramount to advancing covalent probe development from promising chemical matter to validated tools for chemical biology and drug discovery.

References

  • Cuesta, A., & Taunton, J. (2019). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry. [Link]

  • Lopachin, R. M., & Gavin, T. (2018). Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. ACS Central Science. [Link]

  • Horning, B. D., et al. (2016). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. Journal of the American Chemical Society.
  • Medina-Cleghorn, D., et al. (2017). Quantitative Chemical Proteomic Profiling of the in Vivo Targets of Reactive Drug Metabolites. ACS Chemical Biology. [Link]

  • CovalentLab. Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads.
  • Kawano, M., et al. (2023). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society.
  • Parker, C. G., & Cravatt, B. F. (2015). Reactive chemistry for covalent probe and therapeutic development. Journal of the American Chemical Society. [Link]

  • Nomura Research Group. Mapping proteome-wide interactions of reactive chemicals using chemoproteomic platforms. [Link]

  • Zhang, H., et al. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Lee, H. J., & Kim, Y. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Chemical Biology. [Link]

  • De, S., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry. [Link]

  • Ullsten, S., et al. (2017). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4'-diisocyanate, dicyclohexylmethane-4,4'-diisocyanate and their corresponding diamines. Contact Dermatitis. [Link]

  • Ju, H., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments. [Link]

  • Li, Q., & Wang, R. (2018). Current Experimental Methods for Characterizing Protein–Protein Interactions. ChemMedChem. [Link]

  • CDI Laboratories. Protein small molecule interactions. [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]

  • Paolocci, N., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Chemical Biology. [Link]

  • Beauchemin, A. M., et al. (2024). Isocyanate-based multicomponent reactions. Chemical Society Reviews. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. [Link]

  • Zhou, J., et al. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Yurttas, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Senanayake, C. H., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Isocyanatopyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Isocyanatopyridin-2-yl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.